EGTA disodium
Description
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Structure
2D Structure
Properties
CAS No. |
26082-78-0 |
|---|---|
Molecular Formula |
C14H22N2Na2O10 |
Molecular Weight |
424.31 g/mol |
IUPAC Name |
disodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C14H24N2O10.2Na/c17-11(18)7-15(8-12(19)20)1-3-25-5-6-26-4-2-16(9-13(21)22)10-14(23)24;;/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2 |
InChI Key |
PSNPATLUBMVVTM-UHFFFAOYSA-L |
Canonical SMILES |
C(COCCOCCN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+] |
Related CAS |
67-42-5 (Parent) |
Origin of Product |
United States |
Foundational & Exploratory
The Role of EGTA Disodium in Laboratory Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
EGTA disodium (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid disodium salt) is a crucial chelating agent in a vast array of laboratory applications. Its high selectivity for calcium ions (Ca²⁺) over other divalent cations, particularly magnesium (Mg²⁺), makes it an indispensable tool for dissecting the intricate roles of calcium in biological systems. This technical guide provides an in-depth overview of the properties, applications, and experimental considerations for using this compound in a research setting.
Core Properties of this compound
EGTA's utility stems from its molecular structure, which allows it to form a stable complex with calcium ions, effectively sequestering them from solution. This chelation is highly dependent on pH, with its efficacy increasing at higher pH values.[1][2] The key feature of EGTA is its significantly higher affinity for Ca²⁺ compared to Mg²⁺, which is critical in experimental systems designed to mimic physiological conditions where Mg²⁺ concentrations are substantially higher than Ca²⁺.[3][4]
Data Presentation: Binding Affinity and Dissociation Constants
The selectivity of EGTA for various divalent cations is quantified by its binding affinity (log K) and dissociation constant (Kd). The following table summarizes these values, highlighting the preference for calcium.
| Divalent Cation | Log K | Dissociation Constant (Kd) | Conditions |
| Ca²⁺ | ~11.0[3] | ~60.5 nM[5] | pH ~7.4[5] |
| 6.3 x 10⁵ M⁻¹ (K'Ca) | pH 7.0, 23°C, 100 mM KCl[6] | ||
| Mg²⁺ | ~5.2[3] | 1-10 mM[5] | pH ~7.4[5] |
| Mn²⁺ | ~8.7 | ||
| Zn²⁺ | ~12.7 | ||
| Fe²⁺ | ~11.8 | ||
| Cu²⁺ | ~17.8 | ||
| Pb²⁺ | ~16.0 |
Note: Log K values represent the logarithm of the formation constant, where a higher value indicates stronger binding. Kd is the dissociation constant, where a lower value indicates a higher affinity. These values can vary with experimental conditions such as pH, temperature, and ionic strength.[1][6]
Key Laboratory Applications and Experimental Protocols
This compound is employed in a wide range of laboratory techniques to control calcium ion concentrations precisely.
Cell Culture and Adhesion Assays
In cell culture, EGTA is used to chelate excess Ca²⁺ in the medium, which can be crucial for maintaining the viability of certain cell types and for studying calcium-dependent signaling pathways.[3] It is also instrumental in cell adhesion and detachment protocols.
This assay is used to study the role of extracellular calcium in cell-cell adhesion, often mediated by calcium-dependent adhesion molecules like cadherins.
Objective: To disrupt and then restore cell-cell junctions by manipulating extracellular Ca²⁺ concentration using EGTA.
Materials:
-
Cultured cells forming a confluent monolayer (e.g., epithelial or endothelial cells)
-
Phosphate-Buffered Saline (PBS) without Ca²⁺/Mg²⁺
-
Cell culture medium (with and without serum, containing normal Ca²⁺ levels)
-
This compound solution (e.g., 0.5 M stock solution, pH 8.0)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody against a junctional protein (e.g., VE-cadherin, E-cadherin)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Grow cells to full confluency in a multi-well plate or on coverslips.
-
Wash the cell monolayer twice with pre-warmed PBS (-Ca²⁺/-Mg²⁺) to remove residual serum and medium.
-
To chelate extracellular calcium and disrupt cell-cell junctions, incubate the cells with a specific concentration of EGTA (e.g., 3 mM) in a Ca²⁺-free medium for a defined period (e.g., 1 hour).[7]
-
To initiate the "calcium switch," remove the EGTA-containing medium and wash the cells twice with PBS (-Ca²⁺/-Mg²⁺).
-
Add pre-warmed, calcium-containing cell culture medium to the cells to re-establish cell-cell junctions.
-
At various time points after the addition of calcium (e.g., 0, 15, 30, 60 minutes), fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 and block with 1% BSA.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Mount the coverslips with a DAPI-containing mounting medium.
-
Visualize the localization of the junctional protein at different time points using a fluorescence microscope to assess the re-formation of cell-cell junctions.[7]
Enzyme Assays
Many enzymes require Ca²⁺ as a cofactor for their activity. EGTA is used to inhibit these enzymes by chelating the available calcium, which helps in elucidating the enzyme's dependence on this ion.[3]
Objective: To determine if an enzyme's activity is dependent on calcium by using EGTA to chelate Ca²⁺ in the reaction buffer.
Materials:
-
Purified enzyme or cell lysate containing the enzyme of interest
-
Substrate for the enzyme
-
Reaction buffer with and without a known concentration of CaCl₂
-
This compound solution
-
Detection reagent to measure product formation (e.g., colorimetric or fluorometric)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a reaction buffer optimal for the enzyme's activity.
-
Set up a series of reactions with varying concentrations of free Ca²⁺. This can be achieved by using Ca-EGTA buffers.
-
For a simple qualitative assessment, prepare two sets of reactions:
-
Control: Reaction buffer with an optimal concentration of CaCl₂.
-
EGTA-treated: Reaction buffer with the same concentration of CaCl₂ plus a concentration of EGTA sufficient to chelate all the added calcium (e.g., if you add 1 mM CaCl₂, add at least 1.1 mM EGTA).
-
-
Add the enzyme to both sets of reaction mixtures and pre-incubate for a short period.
-
Initiate the reaction by adding the substrate.
-
Monitor the rate of product formation over time using a microplate reader or spectrophotometer.
-
Compare the enzyme activity in the presence and absence of free calcium (chelated by EGTA). A significant decrease in activity in the EGTA-treated sample indicates calcium dependence.
Molecular Biology
In molecular biology, EGTA is a common component of lysis buffers, such as RIPA buffer, and solutions for DNA and protein purification.[3] It helps to inhibit calcium-dependent nucleases and proteases that can degrade samples.
Visualizing EGTA's Role in a Signaling Pathway and Experimental Workflow
Gq-Coupled GPCR Signaling Pathway
EGTA is instrumental in studying G protein-coupled receptor (GPCR) signaling pathways that involve intracellular calcium release. By chelating extracellular calcium, EGTA helps to differentiate between calcium influx from the extracellular space and calcium release from intracellular stores like the endoplasmic reticulum (ER).
References
- 1. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 4. interchim.fr [interchim.fr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A simple method for the accurate determination of free [Ca] in Ca-EGTA solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Core Principles of Calcium Chelation by EGTA Disodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles underlying calcium chelation by ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) disodium. It is designed to equip researchers, scientists, and professionals in drug development with the technical knowledge required to effectively utilize EGTA as a tool for manipulating calcium levels in a variety of experimental and therapeutic contexts.
The Core Principle: Selective Calcium Sequestration
EGTA is a member of the aminopolycarboxylic acid family of chelating agents, structurally related to the more broadly acting chelator EDTA.[1][2] The defining characteristic of EGTA is its remarkable selectivity for calcium ions (Ca²⁺) over other divalent cations, most notably magnesium ions (Mg²⁺).[1] This high selectivity is crucial in biological systems, where magnesium is typically present at concentrations at least a thousand times greater than that of free calcium.[2]
The chelation process involves the formation of a stable, water-soluble complex between the EGTA molecule and a calcium ion.[3][4] The EGTA molecule effectively "wraps around" the calcium ion, forming multiple coordinate bonds through its four carboxylate and two amine groups. This sequestration removes the calcium ion from the solution, thereby reducing the concentration of free, biologically active Ca²⁺.[4]
Quantitative Aspects of EGTA-Calcium Chelation
The efficacy of EGTA as a calcium chelator is governed by several key quantitative parameters, including its binding affinity (dissociation constant, Kd), selectivity over other ions, and the profound influence of pH on its chelating capacity.
Data Presentation: A Comparative Summary
The following tables summarize the critical quantitative data related to EGTA's interaction with calcium and other divalent cations.
Table 1: Dissociation Constants (Kd) of EGTA for Divalent Cations
| Cation | Dissociation Constant (Kd) | Conditions | Reference(s) |
| Ca²⁺ | 60.5 nM | pH 7.4 | [5] |
| Ca²⁺ | 150 nM | pH 7.2, 100 mM KCl, Room Temp | [2] |
| Ca²⁺ | 80 nM | - | [6] |
| Mg²⁺ | 1 - 10 mM | - | [5] |
| Mg²⁺ | 9 mM | - | [6] |
Table 2: pH Dependence of EGTA's Apparent Dissociation Constant (pKa) for Calcium
| pH | Apparent pKa | Reference(s) |
| 11.0 | 11.00 (tetrabasic EGTA) | [7] |
| 7.0 | 6.91 | [7] |
| 6.8 | 5.2 (log K' = 6.3 x 10⁵ M⁻¹) | [8] |
Note: The apparent binding constant is highly dependent on pH because protons compete with calcium for binding to the carboxylate groups of EGTA. As the pH decreases, the affinity of EGTA for calcium also decreases.[7][8]
Experimental Protocols
The precise control of free calcium concentration is paramount in many experimental settings. Below are detailed methodologies for the preparation of EGTA-calcium buffers and a general protocol for investigating calcium signaling in cells.
Preparation of EGTA-Calcium Buffer Solutions
This protocol, adapted from established methods, allows for the creation of solutions with defined free calcium concentrations.[1][9][10]
Materials:
-
EGTA (acid form or a salt)
-
CaCl₂
-
KOH or NaOH to adjust pH
-
A suitable buffer (e.g., MOPS, HEPES)
-
High-purity water
-
Calibrated pH meter
-
Calcium-sensitive electrode (for precise measurements)
Procedure:
-
Prepare Stock Solutions:
-
100 mM EGTA Stock: Dissolve EGTA in high-purity water. This process is facilitated by raising the pH to ~8.0 with KOH or NaOH, as the acid form of EGTA is poorly soluble. Once dissolved, adjust the final volume and re-adjust the pH to the desired value (e.g., 7.2).
-
1 M CaCl₂ Stock: Dissolve CaCl₂ in high-purity water.
-
1 M Buffer Stock: Prepare a 1 M stock of your chosen buffer (e.g., HEPES).
-
-
Determine EGTA Purity and Calcium Contamination: The purity of commercial EGTA can vary, and stock solutions may contain contaminating calcium. For highly accurate buffer preparation, it is recommended to determine the exact concentration of the EGTA stock and its calcium contamination using a calcium-sensitive electrode and titration with a known concentration of CaCl₂.[1][9]
-
Calculate Buffer Composition: Utilize a calcium buffer calculation program or the relevant equations, taking into account the binding constants for Ca²⁺ and H⁺ to EGTA at the desired temperature and ionic strength, to determine the required volumes of EGTA and CaCl₂ stock solutions to achieve the target free calcium concentration.
-
Prepare the Final Buffer:
-
In a beaker, combine the calculated volumes of the EGTA stock, buffer stock, and any other salts required for your experimental medium.
-
Add the calculated volume of the CaCl₂ stock solution while stirring.
-
Add high-purity water to bring the solution close to the final volume.
-
Carefully adjust the pH to the desired value using KOH or NaOH.
-
Bring the solution to the final volume with high-purity water.
-
-
Verification (Optional but Recommended): Measure the free calcium concentration of the final buffer using a calcium-sensitive electrode to confirm it matches the calculated value.
Investigating Cellular Calcium Signaling Using EGTA
This protocol provides a general framework for using EGTA to elucidate the role of extracellular calcium in a cellular signaling pathway.[11][12]
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
EGTA stock solution (e.g., 100 mM)
-
Agonist or stimulus to induce a calcium response
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Seed and culture cells to the desired confluency on a suitable imaging plate or coverslip.
-
Loading with Calcium Indicator:
-
Wash the cells with HBSS (with Ca²⁺ and Mg²⁺).
-
Incubate the cells with the calcium indicator dye in HBSS according to the manufacturer's instructions. This allows the dye to enter the cells.
-
After the loading period, wash the cells with HBSS to remove excess dye.
-
-
Establishing a Baseline:
-
Replace the HBSS with a Ca²⁺-containing imaging buffer.
-
Record the baseline fluorescence of the cells for a period to ensure a stable signal.
-
-
Chelation of Extracellular Calcium:
-
Perfuse the cells with a Ca²⁺-free imaging buffer containing a specific concentration of EGTA (e.g., 0.5-5 mM).
-
Continue to record the fluorescence to observe any changes in the baseline intracellular calcium concentration.
-
-
Stimulation and Data Acquisition:
-
While still in the presence of the EGTA-containing buffer, add the agonist or stimulus of interest to the cells.
-
Record the fluorescence changes over time to measure the intracellular calcium response that is dependent on the release from internal stores.
-
-
Positive Control:
-
Wash out the EGTA-containing buffer and replace it with the Ca²⁺-containing imaging buffer.
-
Stimulate the cells again with the agonist to observe the full calcium response, including both influx from the extracellular space and release from internal stores.
-
-
Data Analysis: Quantify the fluorescence changes to determine the amplitude and kinetics of the calcium signals in the presence and absence of extracellular calcium. This will allow you to dissect the contribution of intracellular calcium stores versus extracellular calcium influx to the overall signaling event.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the application of EGTA.
Signaling Pathway: EGTA in the Study of Apoptosis
References
- 1. Calcium buffer solutions and how to make them: a do it yourself guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 3. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Exploring the Role of EGTA as a Calcium Chelator in Biological Systems. [thinkdochemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nitrophenyl-EGTA, a photolabile chelator that selectively binds Ca2+ with high affinity and releases it rapidly upon photolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. The apparent binding constants of Ca2+ to EGTA and heavy meromyosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. web.math.princeton.edu [web.math.princeton.edu]
- 11. Measuring calcium dynamics in living cells with Genetically Encodable Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of EGTA Disodium for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of EGTA disodium, a crucial chelating agent in a multitude of research applications. The information presented herein is intended to equip researchers with the necessary data and protocols to effectively utilize this compound in their experimental designs.
Core Chemical and Physical Properties
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) disodium is a water-soluble chelating agent highly valued for its significant selectivity for calcium ions over magnesium ions. This property makes it an indispensable tool in biological systems where precise control of calcium concentration is critical. It is commercially available in two primary forms: anhydrous and dihydrate.
Table 1: Physicochemical Properties of this compound
| Property | This compound Anhydrous | This compound Dihydrate |
| Molecular Formula | C₁₄H₂₂N₂Na₂O₁₀ | C₁₄H₂₂N₂Na₂O₁₀ · 2H₂O |
| Molecular Weight | 424.31 g/mol [1] | 372.24 g/mol [2][3][4] |
| CAS Number | 139-33-3[1] | 6381-92-6[2][3][5] |
| Appearance | White crystalline powder[6] | White crystalline powder[2][4][5] |
| Melting Point | 248 °C (decomposes)[1][7] | ~250 °C (decomposes)[5] |
| Solubility in Water | Miscible[7] | Soluble |
| pKa Values | The pKa values for the four carboxyl groups are approximately 2.0, 2.7, 6.2, and 10.3. The apparent pKa for calcium binding at physiological pH is around 6.91. | The pKa values for the four carboxyl groups are approximately 2.0, 2.7, 6.2, and 10.3. The apparent pKa for calcium binding at physiological pH is around 6.91. |
Mechanism of Action: Selective Calcium Chelation
EGTA's primary function is its ability to form stable, water-soluble complexes with divalent cations, particularly calcium. Its molecular structure allows it to wrap around the metal ion, forming multiple coordination bonds. The key feature of EGTA is its significantly higher affinity for Ca²⁺ compared to Mg²⁺, which is abundant in cellular environments. This selectivity is crucial for studying calcium-specific signaling pathways without perturbing magnesium-dependent processes.
The effectiveness of a chelating agent is quantified by its stability constant (log K), which represents the equilibrium constant for the formation of the metal-chelator complex. A higher log K value indicates a stronger affinity.
Table 2: Stability Constants (log K) of EGTA with Various Cations
| Cation | Log K Value |
| Ca²⁺ | 11.0 |
| Mg²⁺ | 5.2 |
| Mn²⁺ | 12.3 |
| Zn²⁺ | 12.7 |
| Fe³⁺ | 20.5 |
Note: These values can vary slightly depending on experimental conditions such as pH, temperature, and ionic strength.
Applications in Research
This compound is a versatile tool with numerous applications in life sciences research, including:
-
Calcium Signaling Research: By chelating extracellular or intracellular calcium, EGTA is used to investigate the role of calcium in various signaling cascades, such as the calmodulin-calcineurin pathway.[8][9]
-
Enzyme Assays: It is used to study the calcium dependency of enzymes by selectively removing Ca²⁺ from the reaction buffer.
-
Cell Culture: EGTA can be added to cell culture media to prevent cell clumping and to detach adherent cells.
-
Electrophysiology: Used to buffer intracellular calcium concentrations during patch-clamp experiments to study ion channel function.
-
Inhibition of Metalloproteases: EGTA can inhibit the activity of calcium-dependent proteases.
Experimental Protocols
Preparation of a 0.5 M EGTA Stock Solution (pH 8.0)
Materials:
-
EGTA (free acid or disodium salt)
-
Deionized water (dH₂O)
-
Sodium hydroxide (NaOH), 10 M
-
pH meter
-
Magnetic stirrer and stir bar
-
Graduated cylinder and beaker
Procedure:
-
Weigh out the appropriate amount of EGTA for your desired volume (e.g., 190.1 g for 1 L of 0.5 M solution of the free acid).
-
Add the EGTA to a beaker containing approximately 80% of the final desired volume of dH₂O.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Slowly add 10 M NaOH while monitoring the pH. EGTA will not fully dissolve until the pH is close to 8.0.
-
Continue to add NaOH dropwise until the pH reaches 8.0 and the EGTA is completely dissolved.
-
Transfer the solution to a graduated cylinder and add dH₂O to reach the final volume.
-
Sterilize the solution by autoclaving or filtration (0.22 µm filter).
-
Store the stock solution at 4°C.
Measurement of Intracellular Calcium Mobilization using Fura-2 AM and EGTA
This protocol describes how to measure changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM, with EGTA used to establish a calcium-free baseline.
Materials:
-
Cells of interest cultured on coverslips or in a 96-well plate
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound
-
Agonist of interest
-
Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation:
-
Plate cells on coverslips or in a black-walled, clear-bottom 96-well plate and grow to the desired confluency.
-
-
Fura-2 AM Loading:
-
Prepare a loading buffer by diluting Fura-2 AM to a final concentration of 2-5 µM in HBS. Add a small amount of Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBS to remove extracellular dye.
-
-
Baseline and Calcium-Free Measurement:
-
Add HBS to the cells.
-
Place the cells on the fluorescence imaging system and measure the baseline Fura-2 ratio (340/380 nm excitation).
-
To determine the minimum fluorescence ratio (Rmin), perfuse the cells with HBS containing 5-10 mM EGTA and an ionophore (e.g., ionomycin) to chelate all intracellular calcium.
-
-
Agonist Stimulation:
-
Perfuse the cells with HBS and then add the agonist of interest.
-
Record the change in the Fura-2 fluorescence ratio over time.
-
-
Maximum Calcium Signal:
-
To determine the maximum fluorescence ratio (Rmax), perfuse the cells with HBS containing a high concentration of calcium (e.g., 1-2 mM) and an ionophore.
-
-
Data Analysis:
-
The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380), where Kd is the dissociation constant of Fura-2 for Ca²⁺.
-
Visualizations
Signaling Pathway: Calcium-Calmodulin-Calcineurin Pathway
Caption: EGTA inhibits the calcium-calmodulin-calcineurin pathway by chelating calcium.
Experimental Workflow: Determining Enzyme Calcium Dependency
Caption: Workflow for assessing an enzyme's dependence on calcium using EGTA.
Safety and Handling
This compound is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the powder or solutions.
-
Inhalation: Avoid inhaling the dust. Use in a well-ventilated area or with a dust mask.
-
Ingestion: Do not ingest. If swallowed, seek medical attention.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
Always consult the Safety Data Sheet (SDS) provided by the manufacturer for detailed safety information.
This guide provides a foundational understanding of the chemical properties and applications of this compound for research purposes. By utilizing the provided data and protocols, researchers can confidently and effectively incorporate this essential chelator into their experimental designs to further scientific discovery.
References
- 1. CAS#:139-33-3 | Ethylenediaminetetraacetic acid disodium salt | Chemsrc [chemsrc.com]
- 2. Edta disodium | C10H18N2Na2O10 | CID 44120005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 6381-92-6 | Sigma-Aldrich [sigmaaldrich.com]
- 4. edetate disodium dihydrate, 6381-92-6 [thegoodscentscompany.com]
- 5. Disodium edetate dihydrate | 6381-92-6 [chemicalbook.com]
- 6. disodium EDTA, 139-33-3 [thegoodscentscompany.com]
- 7. Cas 139-33-3,Ethylenediaminetetraacetic acid disodium salt | lookchem [lookchem.com]
- 8. Calcium-calmodulin-calcineurin signaling: A globally conserved virulence cascade in eukaryotic microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
The Gatekeeper of Calcium: An In-depth Technical Guide to EGTA's Selectivity
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, calcium ions (Ca²⁺) act as ubiquitous second messengers, orchestrating a vast array of physiological processes from muscle contraction and neurotransmitter release to gene transcription and apoptosis. The ability to precisely control Ca²⁺ concentrations is paramount for researchers seeking to dissect these complex pathways. Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid, or EGTA, stands as an indispensable tool in this endeavor, prized for its remarkable selectivity in chelating Ca²⁺ ions. This technical guide provides a comprehensive overview of the core principles underlying EGTA's selectivity, detailed experimental protocols for its use, and visualizations of its application in studying cellular signaling.
The Chemical Basis of Selectivity: Why EGTA Prefers Calcium
EGTA's power lies in its molecular structure, which forms a "cage" that preferentially binds to calcium ions over other divalent cations, most notably magnesium (Mg²⁺). This selectivity is critical in experimental biology, as intracellular Mg²⁺ concentrations are typically a thousand-fold higher than those of Ca²⁺.[1][2] Unlike its close relative EDTA, which chelates both Ca²⁺ and Mg²⁺ with high affinity, EGTA's unique spatial arrangement of its eight coordinating oxygen atoms provides an ideal fit for the ionic radius and coordination geometry of Ca²⁺.
The key to this selectivity is the flexibility of the ether linkages within the EGTA molecule. These linkages allow the molecule to adopt a three-dimensional conformation that perfectly accommodates the larger calcium ion, leading to a highly stable complex. The smaller ionic radius of the magnesium ion results in a less optimal fit and consequently, a much lower binding affinity.
Quantitative Analysis of EGTA's Binding Affinity
The selectivity of EGTA for Ca²⁺ is quantitatively expressed by its dissociation constant (Kd), which represents the concentration of the ion at which half of the EGTA molecules are bound. A lower Kd indicates a higher affinity.
| Ion | Dissociation Constant (Kd) | Conditions | Reference |
| Ca²⁺ | 60.5 nM | pH 7.4 | [3] |
| Ca²⁺ | 150 nM | pH 7.2, 100 mM KCl, Room Temperature | [4] |
| Mg²⁺ | 1-10 mM | pH 7.4 | [3] |
As the table clearly illustrates, EGTA's affinity for calcium is several orders of magnitude higher than for magnesium, making it an exceptional tool for selectively buffering calcium in a physiological context.[3] It is important to note that the apparent Kd of EGTA for Ca²⁺ is highly dependent on pH, temperature, and ionic strength.[5] At a pH of 7.0, the apparent pKa for calcium binding is 6.91, while the absolute pKa for the tetrabasic form is 11.00.[2][6][7]
Experimental Protocols
Preparation of a 0.5 M EGTA Stock Solution (pH 8.0)
Materials:
-
EGTA (free acid)
-
High-purity water (e.g., Milli-Q)
-
Sodium hydroxide (NaOH) pellets or a concentrated stock solution (e.g., 10 M)
-
pH meter calibrated with fresh buffers
-
Magnetic stirrer and stir bar
-
Graduated cylinder and beaker
Procedure:
-
Weigh out the desired amount of EGTA free acid. For 100 mL of a 0.5 M solution, this would be 19.017 g (Molar Mass of EGTA = 380.35 g/mol ).
-
Add the EGTA powder to approximately 80 mL of high-purity water in a beaker with a magnetic stir bar.
-
EGTA free acid is poorly soluble in water. While stirring, slowly add NaOH to raise the pH. The EGTA will begin to dissolve as the pH approaches 8.0.
-
Carefully monitor the pH using a calibrated pH meter. Add NaOH dropwise as you approach pH 8.0 to avoid overshooting.
-
Once the EGTA is fully dissolved and the pH is stable at 8.0, transfer the solution to a graduated cylinder.
-
Bring the final volume to 100 mL with high-purity water.
-
Sterilize the solution by filtration through a 0.22 µm filter.
-
Store the stock solution at 4°C.
Preparation of a Calcium-EGTA Buffer System
This protocol allows for the preparation of solutions with a defined free Ca²⁺ concentration. It involves mixing a Ca²⁺-free EGTA solution with a Ca²⁺-saturated EGTA solution.
Materials:
-
0.5 M EGTA stock solution (pH 8.0)
-
Calcium chloride (CaCl₂) anhydrous or dihydrate
-
High-purity water
-
Other buffer components as required by the experiment (e.g., HEPES, KCl, MgCl₂)
Procedure:
-
Prepare a 1 M CaCl₂ Stock Solution: Dissolve 11.098 g of anhydrous CaCl₂ (or 14.701 g of CaCl₂·2H₂O) in high-purity water to a final volume of 100 mL.
-
Prepare two primary buffer solutions:
-
Solution A (Ca²⁺-free): Prepare your experimental buffer containing the desired final concentration of EGTA (e.g., 10 mM) and all other components except for added Ca²⁺.
-
Solution B (Ca²⁺-saturated): Prepare the same experimental buffer as Solution A, but add a precise molar equivalent of CaCl₂ to the EGTA concentration (e.g., 10 mM EGTA and 10 mM CaCl₂).
-
-
Create a series of calibration standards: By mixing Solution A and Solution B in different ratios, you can create a range of solutions with varying free Ca²⁺ concentrations. The precise free Ca²⁺ concentration can be calculated using specialized software (e.g., MaxChelator) that takes into account the pH, temperature, ionic strength, and the concentrations of all ions in the solution.
-
Verification (Optional but Recommended): The free Ca²⁺ concentration of the prepared buffers can be experimentally verified using a calcium-sensitive electrode or fluorescent calcium indicators.
Visualizing EGTA in Action
The Chelation of a Calcium Ion by EGTA
The following diagram illustrates the fundamental interaction between an EGTA molecule and a calcium ion.
Caption: A simplified diagram of EGTA chelating a calcium ion.
Experimental Workflow: Investigating Calcium-Dependent Kinase Activity
This workflow demonstrates how EGTA can be used to determine if a specific kinase's activity is dependent on intracellular calcium.
Caption: Workflow for assessing Ca²⁺-dependent kinase activity.
Simplified Calcium Signaling Pathway and the Role of EGTA
The following diagram illustrates a generic calcium-dependent signaling pathway and highlights where EGTA exerts its effect.
Caption: EGTA's role in a simplified Ca²⁺ signaling pathway.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. EGTA - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 5. Correction of proton and Ca association constants of EGTA for temperature and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. EGTA_(chemical) [chemeurope.com]
EGTA Disodium vs. EDTA: A Technical Guide for Biological Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biological research, the precise control of divalent cations is paramount for the integrity and success of a vast array of experimental procedures. Ethylenediaminetetraacetic acid (EDTA) and its close relative, ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA), are indispensable tools for achieving this control. While both are powerful chelating agents, their nuanced differences in affinity for specific cations, particularly calcium and magnesium, dictate their suitability for distinct applications. This technical guide provides an in-depth comparison of EGTA disodium and EDTA, offering quantitative data, detailed experimental protocols, and visual workflows to empower researchers in making informed decisions for their specific research needs.
Core Principles: Chelation and Cation Selectivity
Both EDTA and EGTA are aminopolycarboxylic acids that form stable, water-soluble complexes with metal ions, effectively sequestering them from solution and preventing their participation in enzymatic reactions or other cellular processes. The key distinction lies in their selectivity. EGTA exhibits a significantly higher affinity for calcium ions (Ca²⁺) over magnesium ions (Mg²⁺), a critical feature for mimicking the intracellular environment where magnesium concentrations are substantially higher than those of free calcium.[1][2] EDTA, in contrast, chelates a broader range of divalent and trivalent cations with comparable affinities, making it a more general-purpose chelating agent.[3]
Quantitative Data: A Comparative Analysis of Stability Constants
The efficacy of a chelating agent is quantified by its stability constant (K), often expressed as its logarithm (logK). A higher logK value indicates a stronger and more stable complex with a given metal ion. The following table summarizes the logK values for EGTA and EDTA with several biologically relevant divalent cations.
| Cation | EGTA logK | EDTA logK | Selectivity Ratio (EGTA Ca²⁺/Mg²⁺ vs. EDTA Ca²⁺/Mg²⁺) |
| Ca²⁺ | 11.0 | 10.6 | ~100,000-fold greater preference for Ca²⁺ over Mg²⁺ |
| Mg²⁺ | 5.2 | 8.7 | ~100-fold greater preference for Ca²⁺ over Mg²⁺ |
| Mn²⁺ | 12.3 | 14.0 | |
| Zn²⁺ | 12.8 | 16.5 | |
| Fe²⁺ | - | 14.3 | |
| Cu²⁺ | 17.8 | 18.8 | |
| Fe³⁺ | - | 25.1 |
Note: Stability constants can be influenced by pH, temperature, and ionic strength.[2][4]
The pronounced difference in the stability constants for Ca²⁺ and Mg²⁺ underscores EGTA's utility in selectively buffering calcium without significantly disturbing magnesium-dependent processes.
Experimental Protocols
DNA Extraction and Preservation using EDTA
EDTA is a standard component of lysis and storage buffers in nucleic acid extraction protocols. Its primary function is to inhibit DNases, which are enzymes that degrade DNA and require divalent cations like Mg²⁺ as cofactors.
Protocol: Genomic DNA Extraction from Mammalian Cells
-
Cell Lysis:
-
Resuspend cultured cells in a lysis buffer (e.g., 100 mM Tris-HCl pH 8.0, 50 mM EDTA, 500 mM NaCl, 1% SDS).
-
Incubate at 60-65°C for 30-60 minutes to ensure complete cell lysis.[5]
-
-
Protein Removal:
-
Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate.
-
Vortex vigorously and centrifuge at 12,000 x g for 10 minutes.
-
Carefully transfer the upper aqueous phase containing the DNA to a new tube.[5]
-
-
DNA Precipitation:
-
Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour to precipitate the DNA.
-
-
DNA Washing and Resuspension:
Experimental Workflow for DNA Extraction
Selective Cell Dissociation using EGTA
Cell-cell adhesion is often mediated by calcium-dependent proteins such as cadherins. EGTA's high selectivity for Ca²⁺ makes it ideal for disrupting these interactions to create single-cell suspensions for applications like flow cytometry or cell counting, while minimizing the impact on Mg²⁺-dependent cell functions.[6]
Protocol: Dissociation of Adherent Epithelial Cells
-
Preparation:
-
Aspirate the culture medium from the flask of confluent cells.
-
Wash the cell monolayer once with a Ca²⁺ and Mg²⁺-free phosphate-buffered saline (PBS) to remove any residual serum.
-
-
Chelation:
-
Add a sufficient volume of pre-warmed (37°C) 0.5-2 mM EGTA in Ca²⁺/Mg²⁺-free PBS to cover the cell monolayer.
-
Incubate at 37°C for 5-10 minutes. The incubation time may need to be optimized for different cell types.
-
-
Detachment:
-
Gently tap the side of the flask to dislodge the cells.
-
Monitor cell detachment under a microscope. Cells should appear rounded.
-
-
Neutralization and Collection:
-
Add an equal volume of complete culture medium (containing serum) to inactivate the EGTA.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a conical tube for further processing (e.g., centrifugation and resuspension in fresh medium).
-
Inhibition of Metalloproteases with EDTA
Many proteases, particularly metalloproteases, require divalent cations like Zn²⁺ or Ca²⁺ for their enzymatic activity. EDTA is commonly included in protease inhibitor cocktails to broadly inhibit these enzymes during protein extraction and purification.
Protocol: General Metalloprotease Inhibition in Cell Lysates
-
Buffer Preparation:
-
Prepare a cell lysis buffer appropriate for your downstream application (e.g., RIPA buffer, Tris-based buffers).
-
Prepare a 0.5 M stock solution of EDTA, pH 8.0.
-
-
Inhibition:
-
Immediately before cell lysis, add the 0.5 M EDTA stock solution to your lysis buffer to a final concentration of 1-5 mM.
-
Proceed with your standard cell lysis and protein extraction protocol.
-
-
Considerations:
-
If your protein of interest requires divalent cations for its activity or stability, the use of EDTA may be contraindicated. In such cases, specific inhibitors for other classes of proteases should be used, and metalloprotease activity should be addressed through other means if necessary.
-
Investigating Calcium Signaling Pathways with EGTA
EGTA is a powerful tool for dissecting the role of extracellular and intracellular calcium in signaling pathways. By chelating extracellular Ca²⁺ or buffering intracellular Ca²⁺, researchers can determine the source of calcium responsible for a particular cellular response.[7][8]
Experimental Design: Differentiating Extracellular vs. Intracellular Calcium Sources
-
Stimulation in Calcium-Containing Medium:
-
Culture cells in a standard physiological buffer containing Ca²⁺ (e.g., 1-2 mM).
-
Stimulate the cells with an agonist known to induce a calcium-dependent response.
-
Measure the response (e.g., protein phosphorylation, gene expression, fluorescence of a calcium indicator).
-
-
Stimulation in Calcium-Free Medium with EGTA:
-
Wash the cells with a Ca²⁺-free physiological buffer.
-
Incubate the cells in a Ca²⁺-free buffer containing 1-2 mM EGTA for a short period to chelate any residual extracellular calcium.
-
Stimulate the cells with the same agonist as in step 1.
-
Measure the response.
-
-
Interpretation:
-
Response is abolished or significantly reduced: This indicates that the cellular response is dependent on the influx of extracellular calcium.
-
Response is still present (though perhaps transient): This suggests that the response is mediated by the release of calcium from intracellular stores, such as the endoplasmic reticulum.
-
A Representative Calcium Signaling Pathway
Experimental Workflow for Investigating Calcium Signaling with EGTA
Conclusion
The choice between this compound and EDTA is not arbitrary but a critical decision based on the specific ionic requirements of the biological system under investigation. EDTA's broad chelating activity makes it a robust tool for general applications such as inhibiting a wide range of metalloenzymes and protecting nucleic acids from degradation. In contrast, EGTA's pronounced selectivity for calcium ions renders it an indispensable reagent for studies where maintaining physiological magnesium concentrations is crucial, particularly in the investigation of calcium signaling pathways and in the gentle dissociation of cells. By understanding the distinct properties and applications of these two chelators, researchers can enhance the precision and reliability of their experimental outcomes.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. wellyoutech.com [wellyoutech.com]
- 3. interchim.fr [interchim.fr]
- 4. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of EGTA on calcium signaling in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels [frontiersin.org]
The Role of EGTA Disodium in Regulating Enzyme Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a crucial tool in biochemical and cellular research, primarily utilized for its potent and selective chelation of calcium ions (Ca²⁺). This technical guide provides an in-depth analysis of the effects of EGTA disodium on enzyme activity. By sequestering free Ca²⁺, EGTA serves as a powerful inhibitor of numerous calcium-dependent enzymes, thereby allowing researchers to dissect calcium-mediated signaling pathways and enzymatic mechanisms. This document outlines the core mechanism of EGTA's action, presents quantitative data on its effects on various enzyme classes, provides detailed experimental protocols for its use in enzyme assays, and visualizes key concepts through signaling and workflow diagrams. While inhibition is its most common effect, this guide also explores more complex and sometimes counterintuitive interactions, such as the activation of specific nucleases and the modulation of enzyme affinity for calcium.
Introduction: EGTA as a Selective Calcium Chelator
EGTA is an aminopolycarboxylic acid that exhibits a high affinity and selectivity for calcium ions.[1][2] Unlike the related chelator EDTA, EGTA has a significantly lower affinity for magnesium ions (Mg²⁺), making it particularly valuable for creating buffer systems that mimic physiological conditions where Mg²⁺ concentrations are typically a thousand times higher than those of Ca²⁺.[1][2][3] This selectivity allows for the precise investigation of calcium's role in biological processes without significantly disturbing magnesium-dependent systems.[3]
The primary application of EGTA in enzymology is to control the concentration of free Ca²⁺ in solution, often to remove it entirely.[1][4] This enables the study of calcium-dependent signaling pathways and the characterization of enzymes that require Ca²⁺ as a cofactor or allosteric regulator.[1]
Mechanism of Action: Inhibition via Calcium Sequestration
The predominant mechanism by which EGTA affects enzyme activity is through the chelation of free Ca²⁺. Many enzymes, including certain protein kinases, phosphatases, proteases, and nucleases, depend on calcium for their catalytic function.[1] Calcium ions can play several roles:
-
Direct Catalytic Cofactor: Ca²⁺ may be directly involved in the catalytic mechanism at the enzyme's active site.
-
Structural Component: Binding of Ca²⁺ can induce a conformational change necessary for substrate binding or catalytic activity.
-
Binding to Regulatory Subunits: In complex enzymes, Ca²⁺ often binds to regulatory domains or separate calmodulin-like proteins, which in turn activate the catalytic subunit.
By binding to Ca²⁺ with a high affinity (apparent dissociation constant Kd ≈ 60.5 nM at pH 7.4), EGTA reduces the concentration of free calcium in the assay buffer to negligible levels.[5] This sequestration prevents the ion from associating with the enzyme, leading to a loss of activity. This makes EGTA an effective tool for deactivating calcium-dependent enzymes like DNases in applications such as cell lysis for DNA extraction.[1]
Quantitative Effects of EGTA on Enzyme Activity
The inhibitory effect of EGTA is concentration-dependent. The following table summarizes quantitative data on the effect of EGTA on various enzymes. It is important to note that the effective concentration can depend on the initial Ca²⁺ concentration in the assay buffer.
| Enzyme Family | Specific Enzyme | Source Organism/Tissue | EGTA Concentration | Observed Effect | Reference |
| Phosphatases | Alkaline Phosphatase | Bovine Intestinal Mucosa | Not specified | Inactivation of the free enzyme | [6] |
| ATPases | Mg²⁺-dependent, Ca²⁺-stimulated ATPase | Human Erythrocyte Membrane | 0.1 mM - 1.0 mM | Increased apparent Ca²⁺ affinity without increasing Vmax | [7] |
| Nucleases | DNase | General | Not specified | Deactivation by removal of metallic cofactors | [1] |
| Xylanases | Endoxylanase SCXy1 | Sugarcane Soil Metagenome | 5 mM | Low effect on enzymatic activity | [8] |
Beyond Simple Inhibition: Complex Interactions
While EGTA is primarily known as an inhibitor, its interaction with enzymes can be more complex.
-
Modulation of Affinity: In the case of Mg²⁺-dependent, Ca²⁺-stimulated ATPase from human erythrocytes, increasing concentrations of EGTA were found to increase the enzyme's apparent affinity for Ca²⁺.[7] This effect, which converts the enzyme from a low-affinity to a high-affinity state, appears to be associated with the formation of a [CaEGTA]²⁻ complex.[7]
-
Resistance of Enzyme-Substrate Complexes: For bovine intestinal alkaline phosphatase, while the free enzyme is inactivated by EGTA, the enzyme-substrate and enzyme-phosphate complexes are resistant to this inactivation.[6]
-
Atypical Activation: A novel nuclease, named Chelated EGTA Activated Nuclease (CEAN), has been identified that is activated by EGTA that is already chelated to calcium.[9] This activity is reversible and suggests that the enzyme may bind directly to the EGTA-Ca²⁺ complex.[9] This enzyme is also activated by EGTA chelated to other divalent cations like Mn²⁺, Zn²⁺, and Cu²⁺, but not Mg²⁺.[9]
Experimental Protocols
The following are generalized protocols for utilizing EGTA in enzyme activity assays. Researchers must adapt these protocols to their specific enzyme and experimental setup.
Protocol: Determining Ca²⁺-Dependence of an Enzyme
Objective: To determine if an enzyme's activity is dependent on calcium.
Materials:
-
Enzyme preparation
-
Substrate solution
-
Assay buffer (e.g., Tris-HCl, HEPES) at appropriate pH
-
EGTA stock solution (e.g., 0.5 M, pH adjusted to 7.0-8.0)
-
CaCl₂ stock solution (e.g., 1 M)
-
Detection reagent (for measuring product formation)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare Assay Buffers: Create two master mix assay buffers.
-
Buffer A (Calcium-Free): Assay buffer containing a sufficient concentration of EGTA to chelate any contaminating Ca²⁺ (e.g., 1-2 mM).
-
Buffer B (Calcium-Containing): Assay buffer containing the same concentration of EGTA plus a concentration of CaCl₂ calculated to yield a specific desired free Ca²⁺ concentration.
-
-
Enzyme Reaction Setup: For each condition, prepare triplicate reactions in a microplate.
-
Condition 1 (Negative Control): Add Buffer A to the wells.
-
Condition 2 (Positive Control): Add Buffer B to the wells.
-
-
Initiate Reaction: Add the enzyme preparation to all wells to start the reaction.
-
Incubation: Incubate at the enzyme's optimal temperature for a predetermined time.
-
Stop Reaction: Terminate the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Detection: Add the detection reagent and measure the signal (e.g., absorbance, fluorescence) corresponding to the amount of product formed.
-
Analysis: Compare the enzyme activity in the calcium-free buffer to that in the calcium-containing buffer. A significant decrease in activity in the presence of EGTA alone indicates calcium dependence.
Signaling Pathway Context: Calcineurin and NFAT
EGTA is frequently used to probe signaling pathways involving calcium-dependent enzymes. A classic example is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway. Calcineurin, a Ca²⁺/calmodulin-dependent protein phosphatase, is activated by elevated intracellular Ca²⁺. Activated calcineurin dephosphorylates NFAT, allowing it to translocate to the nucleus and activate gene transcription. Adding EGTA to cell cultures chelates extracellular calcium, which can prevent the influx of Ca²⁺ needed to activate this pathway, thus inhibiting NFAT-mediated gene expression.
Conclusion
This compound is an indispensable chelator for investigating the role of calcium in enzyme regulation. Its high selectivity for Ca²⁺ over Mg²⁺ allows for precise manipulation of calcium concentrations in experimental systems. While its primary effect is the inhibition of calcium-dependent enzymes through sequestration of this critical cofactor, researchers should be aware of more complex interactions, such as the modulation of enzyme affinity and the paradoxical activation of certain proteins like CEAN. A thorough understanding of its mechanism of action and careful application in well-designed experiments, as outlined in this guide, will continue to facilitate significant discoveries in enzyme kinetics, signal transduction, and drug development.
References
- 1. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 2. EGTA - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. EGTA: Significance and symbolism [wisdomlib.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Resistance to inactivation by EGTA of the enzyme-substrate and enzyme-phosphate complexes of alkaline phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of EGTA on the apparent Ca2+ affinity of Mg2+-dependent, Ca2+-stimulated ATPase in the human erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel nuclease activity that is activated by Ca(2+) chelated to EGTA - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissecting Cellular Symphony: A Technical Guide to the Role of EGTA in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium (Ca²⁺) is a ubiquitous and versatile second messenger, orchestrating a vast array of cellular processes, from neurotransmission and muscle contraction to gene transcription and apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is paramount for normal cellular function. Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid, or EGTA, has emerged as an indispensable tool for elucidating the intricate roles of Ca²⁺ in these signaling cascades. As a selective chelating agent, EGTA allows researchers to manipulate Ca²⁺ availability with high specificity, thereby dissecting the contribution of calcium-dependent pathways. This technical guide provides an in-depth exploration of EGTA's function, its applications in studying key signaling pathways, detailed experimental protocols, and quantitative data to inform experimental design.
Core Principles of EGTA as a Calcium Chelator
EGTA is an aminopolycarboxylic acid that exhibits a high affinity and selectivity for calcium ions. Its utility in biological research is underscored by its significantly lower affinity for magnesium ions (Mg²⁺), which are typically present in cells at concentrations a thousandfold higher than basal Ca²⁺. This selectivity allows for the specific buffering of Ca²⁺ without significantly disturbing the cellular Mg²⁺ balance.
The primary mechanism of EGTA is the formation of a stable complex with Ca²⁺ ions, effectively sequestering them and reducing the concentration of free, biologically active Ca²⁺ in the extracellular or intracellular environment. This property enables researchers to:
-
Create Ca²⁺-free or Ca²⁺-buffered media to study the dependence of a process on extracellular calcium influx.
-
Inhibit Ca²⁺-dependent enzymes and signaling molecules to probe their role in a specific pathway.
-
Distinguish between Ca²⁺-dependent and independent cellular events.
Applications of EGTA in Elucidating Signaling Pathways
Calmodulin (CaM) and CaM-Kinase (CaMK) Pathways
Calmodulin is a primary intracellular Ca²⁺ sensor. Upon binding Ca²⁺, CaM undergoes a conformational change, enabling it to activate a host of downstream effectors, including Ca²⁺/calmodulin-dependent protein kinases (CaMKs). EGTA is instrumental in studying this axis. By chelating Ca²⁺, EGTA prevents the formation of the Ca²⁺/CaM complex, thereby inhibiting the activation of CaMKs and their subsequent phosphorylation of target proteins. This allows for the definitive identification of CaM- and CaMK-dependent cellular processes.
Protein Kinase C (PKC) Activation
Conventional isoforms of Protein Kinase C (PKC) are activated by diacylglycerol (DAG) and Ca²⁺. Upon receptor-mediated activation of phospholipase C (PLC), inositol trisphosphate (IP₃) triggers Ca²⁺ release from the endoplasmic reticulum, and DAG is produced at the plasma membrane. The resultant increase in cytosolic Ca²⁺ facilitates the translocation of PKC to the membrane, where it binds DAG and becomes fully active. Treating cells with EGTA, particularly its membrane-permeant form EGTA-AM, clamps intracellular Ca²⁺ levels, preventing PKC translocation and activation. This strategy is crucial for isolating the Ca²⁺-dependent steps in PKC signaling from other inputs.[1]
Neurotransmitter Release
Synaptic transmission is critically dependent on a rapid and localized influx of Ca²⁺ through voltage-gated calcium channels (VGCCs) at the presynaptic terminal, which triggers vesicle fusion and neurotransmitter release.[2] The spatial relationship, or "coupling distance," between VGCCs and the Ca²⁺ sensors on synaptic vesicles dictates the efficiency and speed of this process. EGTA, due to its relatively slow Ca²⁺-binding kinetics compared to other chelators like BAPTA, is a powerful tool for probing this distance.[2][3]
-
Tight Coupling (Nanodomain): If VGCCs and sensors are very close (~10-20 nm), the local Ca²⁺ concentration rises so rapidly that the slow-binding EGTA cannot capture Ca²⁺ ions before they bind to the sensor.[3][4] In this scenario, EGTA has little to no effect on neurotransmitter release.
-
Loose Coupling (Microdomain): If the distance is greater (>50 nm), the diffusion time allows EGTA to effectively buffer the Ca²⁺ transient, thereby inhibiting release.[2]
Therefore, the differential sensitivity of neurotransmitter release to EGTA versus the fast-acting BAPTA provides a robust experimental paradigm for estimating the coupling distance at a given synapse.[2]
Apoptosis and Cell Viability
Disruption of Ca²⁺ homeostasis is a central event in both the initiation and execution of apoptosis. Chelation of extracellular Ca²⁺ with EGTA can, paradoxically, induce apoptosis in some cell types, such as PC12 and SH-SY5Y neuroblastoma cells.[5][6] This is often linked to the induction of endoplasmic reticulum (ER) stress, as the ER requires adequate Ca²⁺ for proper protein folding.[5] By using EGTA to deplete extracellular and subsequently intracellular Ca²⁺, researchers can investigate the specific signaling pathways that link Ca²⁺ dysregulation to the activation of caspases and other apoptotic machinery.[5][6]
Quantitative Data on EGTA's Effects
The precise concentration of EGTA used is critical and its effects are dose-dependent. The following tables summarize quantitative data from various studies.
Table 1: Effect of EGTA on Cell Viability and Apoptosis
| Cell Type | EGTA Concentration | Duration | Effect | Reference |
| PC12 Cells | 0.5–4 mM | Not Specified | Dose-dependent increase in LDH release (cell death) | [5] |
| SH-SY5Y Cells | 2 mM | Not Specified | Induced DNA laddering and caspase-3-like activity | [6] |
| Human OSE Cells | 4 mM | 0-24 hrs | Time-dependent increase in apoptotic cells | [7] |
| Retinal Cells | 0.1, 1, 10, 100 µM | 24 hrs | Dose-dependent decrease in cell viability |
Table 2: EGTA's Impact on Neurotransmitter Release and Ca²⁺ Transients
| Preparation | EGTA Concentration | Ca²⁺ Influx Duration | Effect on Release/Ca²⁺ Signal | Reference |
| Simulated Synapse | 10 mM | Brief (Action Potential) | Reduced vesicular release probability by ~52% at 20 nm | [2] |
| Simulated Synapse | 10 mM | Long (Voltage Step) | Minimal effect on vesicular release at 20 nm | [2] |
| Simulated Synapse | 10 mM | Not Applicable | Reduced peak Ca²⁺ transient by ~15% at 10 nm from channel | [3] |
| Airway Epithelial Cells | 1 mM | Several minutes | Completely abolished the second peak of histamine-stimulated Ca²⁺ response |
Experimental Protocols
Protocol 1: Preparation of a Ca²⁺-EGTA Buffer System
This protocol allows for the creation of solutions with a precise, buffered concentration of free Ca²⁺, essential for calibrating fluorescent Ca²⁺ indicators or studying the Ca²⁺-dependence of enzymes.
Materials:
-
High-purity water
-
KCl (Potassium Chloride)
-
MOPS (3-(N-morpholino)propanesulfonic acid)
-
EGTA (potassium salt, K₂EGTA)
-
CaCl₂ (Calcium Chloride)
-
pH meter
-
Volumetric flasks and pipettes
Methodology:
-
Prepare a "Zero Ca²⁺" Buffer:
-
In a volumetric flask, dissolve KCl (to 100 mM) and MOPS (to 10 mM) in high-purity water.
-
Add 10 mM K₂EGTA.
-
Adjust the pH to 7.20 at 22°C using a concentrated KOH solution. This is critical as EGTA's affinity for Ca²⁺ is pH-dependent.
-
Bring the solution to the final volume with high-purity water. This solution represents a minimal free Ca²⁺ environment.
-
-
Prepare a "High Ca²⁺" (Saturating) Buffer:
-
Prepare the same buffer as in step 1, but instead of 10 mM K₂EGTA, add 10 mM CaEGTA. This is achieved by mixing equimolar amounts of EGTA and CaCl₂. A common stock is a 1:1 mixture of 100 mM K₂EGTA and 100 mM CaCl₂ to create a 100 mM CaEGTA stock.
-
This buffer will have a high, defined free Ca²⁺ concentration (e.g., ~40 µM at pH 7.2).
-
-
Create Intermediate Ca²⁺ Concentrations:
-
Mix the "Zero Ca²⁺" and "High Ca²⁺" buffers in precise ratios to achieve the desired intermediate free Ca²⁺ concentrations. The exact free Ca²⁺ can be calculated using software that takes into account the Kd of EGTA, pH, temperature, and ionic strength.
-
Protocol 2: Investigating Extracellular Ca²⁺ Dependence of a Cellular Response
This workflow is used to determine if a cellular process (e.g., protein phosphorylation, gene expression) requires the influx of extracellular Ca²⁺.
Methodology:
-
Cell Preparation: Culture cells of interest under standard conditions.
-
Pre-incubation: Gently wash the cells twice with a Ca²⁺- and Mg²⁺-free physiological saline solution (e.g., PBS or HBSS).
-
Experimental Groups:
-
Control Group: Add normal growth medium containing physiological levels of Ca²⁺ (typically 1-2 mM).
-
Test Group: Add the same medium but formulated without Ca²⁺ and supplemented with 0.5-2 mM EGTA to chelate any residual Ca²⁺.
-
-
Stimulation: Add the agonist or stimulus of interest to both groups and incubate for the desired time.
-
Analysis: Terminate the experiment by washing the cells and lysing them for downstream analysis, such as Western blotting to detect phosphorylation of signaling proteins or qPCR for changes in gene expression. A diminished response in the EGTA-treated group indicates a dependence on extracellular Ca²⁺ influx.
Conclusion
EGTA is a cornerstone reagent in cell signaling research, offering a straightforward yet powerful method for manipulating Ca²⁺ concentrations. Its high selectivity for Ca²⁺ over Mg²⁺ makes it particularly suitable for studies in complex biological environments. By carefully designing experiments that leverage EGTA's properties—either to create Ca²⁺-free conditions or to buffer intracellular Ca²⁺—researchers can effectively isolate and characterize the Ca²⁺-dependent components of virtually any signaling pathway. From dissecting the intricacies of synaptic transmission to unraveling the triggers of programmed cell death, the thoughtful application of EGTA will continue to be critical for advancing our understanding of cellular regulation and for the development of novel therapeutic strategies.
References
- 1. Alterations of extracellular calcium elicit selective modes of cell death and protease activation in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of EGTA on calcium signaling in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. What is the difference between EDTA and EGTA ? | AAT Bioquest [aatbio.com]
- 7. EGTA - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for EGTA Disodium Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) disodium salt is a specific chelating agent for calcium ions (Ca²⁺).[1] Its high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺) makes it an invaluable tool in cell culture and various biological assays.[1] These application notes provide detailed protocols for the preparation and use of EGTA disodium solution in cell culture, along with insights into its mechanism of action.
EGTA is frequently used in cell culture media to sequester contaminating Ca²⁺ ions, which can help maintain sample viability and allow for the focused study of calcium-dependent signaling pathways.[1] It is also a key component in cell detachment solutions, as it disrupts Ca²⁺-dependent cell-cell adhesion mediated by cadherins.[2] Furthermore, EGTA is utilized in lysis buffers to inhibit calcium-dependent nucleases and proteases, thereby protecting the integrity of extracted DNA, RNA, and proteins.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the preparation and storage of this compound solutions.
| Parameter | Value | Notes |
| Stock Solution Concentration | 0.5 M | A common concentration for a stable stock solution.[3] |
| Working Solution Concentration | 0.5 mM - 4 mM | The effective concentration can vary depending on the cell type and experimental goal.[4] |
| pH of Stock Solution | 8.0 | Crucial for dissolving this compound salt.[3][5][6] |
| Storage Temperature (Powder) | 15°C to 30°C | Store in a cool, dry place away from direct sunlight.[7] |
| Storage Temperature (Stock Solution) | 4°C or -20°C | Can be stored for extended periods; freezing is a viable option.[8][9] |
| Shelf Life (Powder) | Up to 5 years | When stored under proper conditions.[7] |
| Shelf Life (Stock Solution) | Several months to a year | Stable for months at 4°C; longer when frozen.[8][9] |
Experimental Protocols
Preparation of 0.5 M this compound Stock Solution (pH 8.0)
This protocol details the preparation of a 0.5 M stock solution of this compound, which can be further diluted to the desired working concentration.
Materials:
-
This compound Salt (Molecular Weight: 424.31 g/mol for the disodium salt)
-
High-purity water (e.g., Milli-Q or distilled water)
-
Sodium hydroxide (NaOH), pellets or a concentrated solution (e.g., 10 M)
-
Magnetic stirrer and stir bar
-
pH meter
-
Graduated cylinders and beakers
-
Sterile filter unit (0.22 µm pore size)
-
Sterile storage bottles
Procedure:
-
Weighing: To prepare 100 mL of a 0.5 M EGTA solution, weigh out 21.22 g of this compound salt.
-
Initial Mixing: Add the EGTA powder to a beaker containing approximately 80 mL of high-purity water.
-
Dissolution and pH Adjustment:
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Begin stirring the suspension. The this compound salt will not dissolve completely at neutral pH.[6][10][11]
-
Slowly add NaOH pellets or a concentrated NaOH solution while monitoring the pH with a calibrated pH meter.
-
Continue to add NaOH incrementally until the EGTA powder is fully dissolved. This will occur as the pH of the solution approaches 8.0.[5][6]
-
-
Final Volume Adjustment: Once the EGTA is completely dissolved and the pH is stable at 8.0, transfer the solution to a 100 mL graduated cylinder and add high-purity water to bring the final volume to 100 mL.
-
Sterilization: Sterilize the 0.5 M EGTA stock solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.
-
Storage: Store the sterilized stock solution at 4°C for several months or at -20°C for long-term storage.[8][9]
Quality Control
-
pH Verification: Ensure the final pH of the stock solution is 8.0. Incorrect pH can affect the solubility and chelating capacity of EGTA.
-
Sterility Testing: For critical applications, a sample of the sterilized solution can be incubated in a sterile culture medium to check for microbial contamination.
-
Functional Assay: The efficacy of the prepared EGTA solution can be tested by observing its ability to detach adherent cells from a culture dish.
Visualizations
Signaling Pathway: EGTA's Effect on Calcium Signaling
Caption: EGTA chelates extracellular Ca²⁺, affecting intracellular Ca²⁺ levels and signaling.
Experimental Workflow: Preparation of this compound Solution
Caption: Workflow for preparing a sterile this compound stock solution.
References
- 1. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 2. This compound | 31571-71-8 | Benchchem [benchchem.com]
- 3. plantmedia.com [plantmedia.com]
- 4. Chelation of Extracellular Calcium-Induced Cell Death was Prevented by Glycogen Synthase Kinase-3 Inhibitors in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ibisci.com [ibisci.com]
- 6. researchgate.net [researchgate.net]
- 7. chemignition.com [chemignition.com]
- 8. reddit.com [reddit.com]
- 9. 乙二醇双(2-氨基乙基醚)四乙酸,分子生物学级 | Sigma-Aldrich [sigmaaldrich.com]
- 10. Preparation of EDTA solution - Sharebiology [sharebiology.com]
- 11. EGTA | ISB Server Wahoo [wahoo.cns.umass.edu]
Application Notes and Protocols for EGTA in Protein Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) in protein purification. EGTA is a chelating agent with a high affinity and selectivity for calcium ions (Ca²⁺), making it a valuable tool for improving protein yield, purity, and stability during various purification procedures.[1]
Principle of EGTA Action
EGTA's primary function in protein purification is to sequester free Ca²⁺ ions from the solution. Calcium ions can act as cofactors for various enzymes, including calcium-dependent proteases (e.g., calpains) and nucleases, which can degrade the target protein and nucleic acids, respectively.[1][2] By chelating Ca²⁺, EGTA effectively inhibits these enzymes, thereby protecting the integrity of the protein of interest. Furthermore, the removal of Ca²⁺ can prevent protein aggregation and is a key component in specific elution strategies for affinity chromatography.[1]
Key Applications of EGTA in Protein Purification
-
Inhibition of Calcium-Dependent Proteases: Many cell types contain calcium-dependent proteases that are released during cell lysis and can lead to significant degradation of the target protein. The inclusion of EGTA in the lysis buffer is a crucial step to inactivate these proteases and preserve the full-length protein.
-
Prevention of Protein Aggregation: The presence of divalent cations like Ca²⁺ can sometimes induce non-specific protein aggregation. By chelating Ca²⁺, EGTA helps to maintain protein solubility and prevent the formation of aggregates that can lead to sample loss and reduced purity.[1]
-
Elution in Affinity Chromatography: For proteins that bind to affinity resins in a calcium-dependent manner, such as those with a calmodulin-binding tag, EGTA is an effective and gentle eluting agent. By removing the Ca²⁺ required for the binding interaction, the target protein is released from the resin.[1]
-
Inhibition of DNases: During cell lysis, DNases can be released, leading to an increase in viscosity due to the release of DNA. While EDTA is more commonly used for this purpose due to its broader metal ion chelation, EGTA can also contribute to DNase inhibition in a calcium-dependent manner.[1]
Data Presentation: Expected Effects of EGTA on Protein Purification
While direct, side-by-side quantitative data on the impact of EGTA on protein yield and purity is not extensively published in a comparative format, the known functions of EGTA allow for a qualitative and expected quantitative summary. The following table outlines the anticipated effects and provides a template for researchers to generate their own comparative data.
| Parameter | Without EGTA (Expected Outcome) | With EGTA (Expected Outcome) | Rationale for Improvement with EGTA |
| Protein Yield | Lower | Higher | Inhibition of calcium-dependent proteases prevents degradation of the target protein. Prevention of aggregation reduces loss of protein during centrifugation and filtration steps. |
| Protein Purity | Lower | Higher | Reduced proteolytic fragments result in a more homogenous final product. Prevention of co-aggregation with contaminant proteins. |
| Protein Integrity (by SDS-PAGE) | Multiple degradation bands may be visible. | A single, sharp band corresponding to the full-length protein is more likely. | Inactivation of proteases that would otherwise cleave the target protein. |
| Sample Viscosity (during lysis) | May be high due to DNase activity. | May be reduced. | Inhibition of calcium-dependent DNases. |
Experimental Protocols
Protocol 1: Preparation of a 0.5 M EGTA Stock Solution (pH 8.0)
Materials:
-
EGTA (free acid, MW: 380.35 g/mol )
-
Sodium hydroxide (NaOH) pellets or a concentrated NaOH solution (e.g., 10 M)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Graduated cylinder and beaker
Procedure:
-
To prepare 100 mL of 0.5 M EGTA solution, weigh out 19.02 g of EGTA and add it to a beaker containing approximately 80 mL of deionized water.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
EGTA will not dissolve until the pH is raised. Slowly add NaOH pellets or solution while monitoring the pH with a calibrated pH meter.
-
Continue to add NaOH until the EGTA is completely dissolved and the pH of the solution reaches 8.0. This may require a significant amount of NaOH.
-
Once the EGTA is fully dissolved and the pH is stable at 8.0, transfer the solution to a graduated cylinder and adjust the final volume to 100 mL with deionized water.
-
Sterilize the solution by autoclaving or filtration through a 0.22 µm filter.
-
Store the 0.5 M EGTA stock solution at room temperature.
Protocol 2: General Protein Purification Workflow with EGTA
This protocol provides a general workflow for the purification of a recombinant protein from E. coli, incorporating EGTA in the lysis buffer.
1. Lysis Buffer Preparation:
-
50 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
1 mM DTT (add fresh)
-
1-2 mM EGTA (from 0.5 M stock)
-
1% Triton X-100 (optional, for membrane proteins)
-
Protease inhibitor cocktail (EDTA-free if using IMAC)
2. Cell Lysis:
-
Thaw the frozen E. coli cell pellet on ice.
-
Resuspend the cell pellet in ice-cold lysis buffer. A common ratio is 5-10 mL of buffer per gram of wet cell paste.
-
Lyse the cells using a suitable method such as sonication or a French press. Keep the sample on ice throughout the lysis procedure to prevent heating.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
3. Chromatography:
-
Proceed with your chosen chromatography method (e.g., affinity, ion exchange, size exclusion).
-
Note for Ion Exchange Chromatography: Be aware that EGTA can bind to anion exchange resins and elute at a specific salt concentration (around 140 mM NaCl), which may interfere with the purification of your target protein.[3] To mitigate this, consider the following:
-
Perform a buffer exchange step to remove EGTA before loading the sample onto the anion exchange column.
-
Run a blank gradient with just the buffer containing EGTA to determine its elution profile.
-
Use a lower concentration of EGTA in the initial lysis buffer if possible.
-
Protocol 3: Elution from Calmodulin Affinity Resin using EGTA
This protocol is for the purification of proteins fused to a calmodulin-binding peptide (CBP) tag.
1. Buffer Preparation:
-
Binding/Wash Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 2 mM CaCl₂
-
Elution Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 2-5 mM EGTA
2. Purification Procedure:
-
Equilibrate the calmodulin affinity resin with 5-10 column volumes of Binding/Wash Buffer.
-
Load the clarified cell lysate (containing 2 mM CaCl₂) onto the column.
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins.
-
Elute the bound CBP-tagged protein by applying the Elution Buffer to the column. The EGTA in the elution buffer will chelate the Ca²⁺, disrupting the interaction between the CBP-tag and the calmodulin resin, thus releasing the target protein.
-
Collect the eluted fractions and analyze for the presence of the target protein using SDS-PAGE and a protein concentration assay.
Mandatory Visualizations
Diagram 1: Mechanism of EGTA in Preventing Protein Degradation
Caption: EGTA chelates Ca²⁺, inactivating proteases.
Diagram 2: Experimental Workflow for Calmodulin Affinity Chromatography
References
Application Notes and Protocols for the Use of EGTA Disodium in DNA Extraction Lysis Buffer
Audience: Researchers, scientists, and drug development professionals.
Introduction: The successful isolation of high-quality deoxyribonucleic acid (DNA) is fundamental to a vast array of molecular biology applications, from PCR and sequencing to cloning and genomic library construction. A critical step in this process is the cell lysis phase, where the cell and nuclear membranes are disrupted to release the DNA. However, this release also exposes the DNA to endogenous nucleases that can rapidly degrade the genetic material, compromising downstream applications. The inclusion of specific chelating agents in the lysis buffer is a primary strategy to mitigate this degradation.
Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a highly specific chelating agent that plays a crucial role in preserving DNA integrity during extraction. These application notes provide a detailed overview of the rationale for using EGTA disodium in DNA extraction lysis buffers, a comparison with the more common chelator EDTA, and comprehensive protocols for its use.
Application Notes
The Role of EGTA in Preventing DNA Degradation
The primary function of EGTA in a DNA extraction lysis buffer is to inhibit the activity of calcium-dependent nucleases.[1] Many nucleases, particularly DNase I, require divalent cations as cofactors to function. DNase I, a common endonuclease, is potently activated by calcium ions (Ca²⁺) in the presence of magnesium ions (Mg²⁺).[2][3] Upon cell lysis, the release of intracellular Ca²⁺ can trigger significant DNase I activity, leading to the fragmentation of the genomic DNA.
EGTA is an aminopolycarboxylic acid that selectively chelates (binds to) Ca²⁺ ions with a much higher affinity than for Mg²⁺ ions.[2][4] By sequestering the free Ca²⁺ in the lysate, EGTA effectively removes the essential cofactor for Ca²⁺-dependent nucleases, thereby inactivating them and protecting the DNA from degradation.[1][2] This targeted action ensures the recovery of high-molecular-weight DNA, which is critical for sensitive downstream applications like long-read sequencing.
Strategic Advantage of EGTA over EDTA
While both EGTA and Ethylenediaminetetraacetic acid (EDTA) are powerful chelating agents used in lysis buffers, they possess different ion affinities, making them suitable for different applications.
-
Selectivity: The key advantage of EGTA is its high selectivity for Ca²⁺ over Mg²⁺.[4] This is particularly important when the preservation of Mg²⁺-dependent enzyme activities is desired for subsequent experimental steps, as many polymerases and restriction enzymes require Mg²⁺ as a cofactor. EDTA, in contrast, chelates a broad range of divalent cations, including both Ca²⁺ and Mg²⁺, with a higher affinity for Mg²⁺ than EGTA has.[5]
-
Specific Applications: The use of EGTA is particularly advantageous in scenarios where Ca²⁺ is the primary concern. For example, in DNA extraction from diatoms, whose cell walls contain calcium, EGTA helps in cell wall loosening without significantly impacting intracellular Mg²⁺ concentrations.[4] Similarly, for the extraction of nuclei from human cells, the specific inhibition of Ca²⁺-dependent DNases by EGTA is highly effective.[2][3]
It is not advisable to replace EGTA with EDTA in protocols where the selective chelation of calcium is critical for protecting DNA integrity from specific nucleases like DNase I.[2][3]
Data Presentation
The selection of a chelating agent can be critical. The following tables summarize the key properties of EGTA and EDTA and provide a sample composition for a standard DNA lysis buffer incorporating EGTA.
Table 1: Comparison of EGTA and EDTA Properties
| Feature | EGTA (Ethylene Glycol Tetraacetic Acid) | EDTA (Ethylenediaminetetraacetic Acid) | Citation(s) |
| Primary Target Ion | Calcium (Ca²⁺) | Broad range, including Ca²⁺, Mg²⁺, Fe²⁺, etc. | [4][5] |
| Affinity for Ca²⁺ | Very High | High | [2] |
| Affinity for Mg²⁺ | Low | High | [4][5] |
| Primary Function | Inhibits Ca²⁺-dependent enzymes (e.g., DNase I). | General inhibition of metalloenzymes (nucleases, proteases). | [1][5] |
| Key Advantage | Preserves Mg²⁺ concentration for downstream enzymatic reactions. | Broad-spectrum nuclease inhibition. | [4] |
Table 2: Example Composition of a Cell Lysis Buffer with EGTA
| Component | Stock Concentration | Final Concentration | Purpose | Citation(s) |
| Tris-HCl (pH 8.0) | 1 M | 50 mM | Buffering agent to maintain stable pH. | [6] |
| NaCl | 5 M | 150 mM | Maintains ionic strength. | [7] |
| This compound | 0.5 M | 1-2 mM | Chelates Ca²⁺ to inhibit Ca²⁺-dependent nucleases. | [7] |
| Sodium Dodecyl Sulfate (SDS) | 10% (w/v) | 0.5 - 1% | Anionic detergent to lyse cell membranes and denature proteins. | [8] |
| Proteinase K | 20 mg/mL | 100 µg/mL | Digests cellular proteins, including histones, freeing the DNA. | [9] |
| Nuclease-Free Water | - | To final volume | Solvent. | - |
Note: Concentrations should be optimized based on the specific cell type and downstream application.
Mandatory Visualizations
Diagram 1: Mechanism of DNase I Inhibition by EGTA
Caption: Mechanism of Ca²⁺-dependent DNase I activation and its inhibition by EGTA.
Diagram 2: General Workflow for Genomic DNA Extraction
Caption: A generalized workflow for extracting genomic DNA from cultured cells.
Experimental Protocols
Protocol 1: Genomic DNA Extraction from Mammalian Cells Using an EGTA-Based Lysis Buffer
This protocol is designed for extracting high-molecular-weight genomic DNA from a pellet of 1-5 million cultured mammalian cells.
Materials:
-
Cell pellet (1-5 x 10⁶ cells)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EGTA, 1% SDS)
-
Proteinase K (20 mg/mL solution)
-
RNase A (10 mg/mL solution, optional)
-
Saturated Ammonium Acetate (approx. 7.5 M) or 5M NaCl
-
Isopropanol, ice-cold
-
70% Ethanol, ice-cold
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA) or nuclease-free water
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
Heating block or water bath
Methodology:
-
Cell Harvesting:
-
Begin with a pellet of 1-5 million cells, harvested by centrifugation (e.g., 500 x g for 5 minutes).
-
Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS.
-
Centrifuge again and carefully remove all residual PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 400 µL of Cell Lysis Buffer. Pipette gently to mix until the solution is homogenous.
-
Add 5 µL of Proteinase K (20 mg/mL) to a final concentration of 100 µg/mL.
-
Incubate the lysate at 56°C for 1-3 hours (or overnight) in a heating block or water bath. This step ensures the complete digestion of cellular proteins.
-
-
RNA Removal (Optional):
-
Cool the lysate to room temperature.
-
Add 2 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.
-
-
Protein Precipitation:
-
Add 150 µL of saturated ammonium acetate (or 5M NaCl) to the lysate.
-
Vortex vigorously for 20 seconds to precipitate the proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at maximum speed (>12,000 x g) for 10 minutes at 4°C. The precipitated proteins will form a tight pellet.
-
-
DNA Precipitation:
-
Carefully transfer the supernatant containing the DNA to a new, clean 1.5 mL microcentrifuge tube. Avoid disturbing the protein pellet.
-
Add an equal volume (approx. 500-600 µL) of ice-cold isopropanol.
-
Invert the tube gently 10-20 times until a white, stringy DNA precipitate becomes visible.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet the DNA.
-
-
DNA Washing:
-
Carefully decant the isopropanol supernatant without dislodging the DNA pellet.
-
Add 500 µL of ice-cold 70% ethanol to wash the pellet. This step removes residual salts and SDS.
-
Centrifuge at maximum speed for 5 minutes at 4°C.
-
Carefully decant the ethanol. Remove any remaining droplets with a pipette tip.
-
Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make the DNA difficult to dissolve.
-
-
DNA Resuspension:
-
Add 50-100 µL of TE Buffer or nuclease-free water directly onto the pellet.
-
Incubate at 65°C for 10 minutes or at 4°C overnight to facilitate the complete dissolution of the DNA.
-
Store the purified genomic DNA at -20°C for long-term use.
-
References
- 1. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Why is EDTA used in lysis buffer? | AAT Bioquest [aatbio.com]
- 6. mpbio.com [mpbio.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. gmo-crl.jrc.ec.europa.eu [gmo-crl.jrc.ec.europa.eu]
Application of EGTA in Fluorescence Microscopy: A Detailed Guide for Researchers
Introduction
Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a high-affinity chelating agent with a strong and specific preference for calcium ions (Ca²⁺).[1][2] This selectivity makes it an indispensable tool in fluorescence microscopy for investigating the intricate roles of calcium in a myriad of cellular processes.[3][4] By precisely controlling Ca²⁺ concentrations, researchers can dissect calcium-dependent signaling pathways, calibrate fluorescent calcium indicators, and probe the functional consequences of calcium influx and release.[1][5] This application note provides detailed protocols and quantitative data for the effective use of EGTA in fluorescence microscopy, aimed at researchers, scientists, and professionals in drug development.
Core Principles and Mechanisms
EGTA's utility in fluorescence microscopy stems from its ability to buffer Ca²⁺ concentrations with high selectivity over other divalent cations like magnesium (Mg²⁺), which is typically present at much higher concentrations in biological systems.[1][6] The dissociation constant (Kd) of the Ca²⁺-EGTA complex is approximately 60.5 nM at physiological pH (7.4), though it is sensitive to changes in pH, temperature, and ionic strength.[7][8] This property allows for the creation of buffered solutions with precisely defined free Ca²⁺ concentrations, essential for calibrating the fluorescence response of Ca²⁺ indicators.[5][7]
Fluorescent Ca²⁺ indicators, many of which are derivatives of chelators like EGTA and BAPTA, exhibit a change in their spectral properties upon binding to Ca²⁺.[4][9] EGTA is used to establish the minimum fluorescence signal (F_min) in a calcium-free environment and can be used in conjunction with known concentrations of Ca²⁺ to determine the maximum fluorescence (F_max) and the dissociation constant of the indicator itself.
Quantitative Data for Experimental Design
The following table summarizes key quantitative parameters for the use of EGTA in fluorescence microscopy applications.
| Parameter | Value | Conditions | Source(s) |
| Ca²⁺ Dissociation Constant (Kd) of EGTA | ~60.5 nM | pH 7.4 | [8] |
| ~150 nM | pH 7.2, 100 mM KCl, Room Temperature | [1][6] | |
| Mg²⁺ Dissociation Constant (Kd) of EGTA | 1-10 mM | [8] | |
| Typical Extracellular EGTA Concentration | 0.5 - 10 mM | To chelate extracellular Ca²⁺ | [10][11][12] |
| Typical Intracellular EGTA Concentration (via AM ester) | 10s of µM to mM range | Loaded as EGTA-AM | [5][13] |
| pH Sensitivity of EGTA Kd | A change of 0.05 pH units can alter Kd by up to 20% | [7] |
Experimental Protocols
Protocol 1: Preparation of Calcium Buffers for Indicator Calibration
This protocol describes the preparation of a series of solutions with defined free Ca²⁺ concentrations to calibrate fluorescent calcium indicators.
Materials:
-
10 mM K₂EGTA stock solution (in 100 mM KCl, 30 mM MOPS, pH 7.2)
-
10 mM CaEGTA stock solution (in 100 mM KCl, 30 mM MOPS, pH 7.2)
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-4, Fura-2)
-
Microplate reader or fluorescence microscope
Procedure:
-
Prepare a series of calibration buffers by mixing the K₂EGTA and CaEGTA stock solutions in different ratios to achieve the desired free Ca²⁺ concentrations. The free Ca²⁺ concentration can be calculated using the formula: [Ca²⁺]free = Kd_EGTA * ([CaEGTA] / [K₂EGTA]).[1]
-
Add the fluorescent Ca²⁺ indicator to each calibration buffer at its final working concentration (typically 1-10 µM).
-
Incubate the solutions at room temperature, protected from light, for at least 30 minutes to allow the indicator to equilibrate with the buffered Ca²⁺.
-
Measure the fluorescence intensity of each solution using a microplate reader or by imaging with a fluorescence microscope. For ratiometric indicators like Fura-2, measure the emission at two different excitation wavelengths.
-
Plot the fluorescence intensity (or ratio) against the free Ca²⁺ concentration to generate a calibration curve. This curve can then be used to convert the fluorescence signals from experimental samples into absolute Ca²⁺ concentrations.
Protocol 2: Chelation of Extracellular Calcium to Study Influx Pathways
This protocol outlines the use of EGTA to remove extracellular Ca²⁺ and investigate the role of Ca²⁺ influx in cellular responses.
Materials:
-
Cells of interest cultured on coverslips or in imaging dishes
-
Physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS) with and without Ca²⁺
-
EGTA stock solution (e.g., 100 mM in water, pH adjusted to 7.4)
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-8)
-
Stimulus to induce Ca²⁺ influx (e.g., agonist, ionophore)
-
Fluorescence microscope
Procedure:
-
Load the cells with a suitable fluorescent Ca²⁺ indicator according to the manufacturer's instructions.
-
Wash the cells with Ca²⁺-free saline solution to remove excess indicator.
-
Acquire a baseline fluorescence recording of the cells in Ca²⁺-containing saline.
-
Apply the stimulus and record the resulting change in intracellular Ca²⁺ concentration.
-
Wash the cells with Ca²⁺-free saline solution containing a specific concentration of EGTA (e.g., 1-5 mM) for several minutes to chelate any residual extracellular Ca²⁺.[11]
-
Re-apply the stimulus in the presence of EGTA and record the fluorescence response. The absence or significant reduction of a Ca²⁺ signal indicates that the initial response was dependent on extracellular Ca²⁺ influx.
Visualizing Workflows and Pathways
The following diagrams illustrate the key concepts and workflows described in this application note.
Caption: EGTA's role in modulating Ca²⁺ signaling for fluorescence microscopy.
Caption: Experimental workflow for calibrating fluorescent calcium indicators using EGTA.
Conclusion
EGTA is a powerful and versatile tool for the study of calcium signaling in fluorescence microscopy. Its high selectivity for Ca²⁺ allows for precise control over ion concentrations, which is critical for elucidating the roles of calcium in cellular function and for the accurate calibration of fluorescent indicators. By following the detailed protocols and considering the quantitative data presented in this application note, researchers can effectively leverage EGTA to advance their understanding of calcium-dependent biological processes.
References
- 1. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 2. interchim.fr [interchim.fr]
- 3. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 4. Live Cell Calcium Indicators [sigmaaldrich.com]
- 5. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Origins of Ca2+ imaging with fluorescent indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Recent Advances in Fluorescent Labeling Techniques for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chelation of Extracellular Calcium-Induced Cell Death was Prevented by Glycogen Synthase Kinase-3 Inhibitors in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uni-ulm.de [uni-ulm.de]
Application Notes and Protocols for Utilizing EGTA in the Study of Calcium-Dependent Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA) is a powerful tool in cellular and molecular biology for investigating the role of calcium (Ca²⁺) in a myriad of physiological processes. As a chelating agent, EGTA selectively binds to free Ca²⁺ ions, thereby reducing their concentration in experimental solutions.[1] Its high specificity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺) makes it particularly valuable for dissecting Ca²⁺-dependent signaling pathways and the function of calcium-dependent ion channels.[2][3] These application notes provide detailed protocols and guidelines for the effective use of EGTA in studying calcium-dependent channels.
Mechanism of Action
EGTA is an aminopolycarboxylic acid that forms a stable complex with calcium ions through its carboxylate groups.[1] This chelation process effectively buffers the free Ca²⁺ concentration, allowing researchers to control Ca²⁺ levels both extracellularly and intracellularly. A key characteristic of EGTA is its relatively slow on-rate for Ca²⁺ binding compared to other chelators like BAPTA.[4][5] This property can be exploited experimentally to differentiate between rapid, localized Ca²⁺ signals (nanodomains) near the mouth of a channel and slower, more global changes in cytosolic Ca²⁺.[4][6]
Data Presentation: Quantitative Effects of EGTA
The following tables summarize the quantitative effects of EGTA on various calcium-dependent channels and related processes.
Table 1: Comparison of EGTA and BAPTA Properties
| Property | EGTA | BAPTA |
| Ca²⁺ Binding On-Rate (k_on) | ~1.05 x 10⁷ M⁻¹s⁻¹[4] | ~4.0 x 10⁸ M⁻¹s⁻¹[4] |
| Ca²⁺ Dissociation Constant (Kd) | ~70 nM[4] | ~220 nM[4] |
| Selectivity for Ca²⁺ over Mg²⁺ | High | Very High |
| pH Sensitivity of Ca²⁺ Binding | Sensitive | Less Sensitive |
Table 2: Experimentally Determined Effects of EGTA on Calcium-Dependent Channels
| Channel Type | Cell Type | EGTA Concentration | Application | Observed Effect |
| L-type Ca²⁺ Channel | Guinea-pig ventricular myocytes | 10 mM | Intracellular | Reduced Ca²⁺-dependent inactivation during the middle and late plateau phases of the action potential. |
| N-type Ca²⁺ Channel | Not Specified | 0.5 mM | Intracellular (patch pipette) | Less inactivation compared to the same concentration of BAPTA.[7] |
| BK Channel | tsA-201 cells | 10 mM | Intracellular (dialysis) | No significant reduction in K⁺ currents activated by CaV1.3 channels, suggesting BK channels are located within 100 nm of the Ca²⁺ source.[8] |
| SK Channel | Not Specified | 5 mM | Intracellular | No effect on the enhancement of NMDA receptor-mediated EPSPs by apamin, indicating SK channels are in close proximity to their Ca²⁺ source. |
| TRPA1 Channel | Oocytes | 500 µM (EGTA-AM) | Intracellular | Used to buffer global Ca²⁺ concentrations while allowing for local Ca²⁺ regulation.[9] |
| TRPV6 Channel | Not Specified | 0.1 mM - 60 mM | Intracellular | Increasing intracellular EGTA concentration augmented TRPV6-mediated Ca²⁺ currents.[10] |
Experimental Protocols
Protocol 1: Preparation of EGTA Stock Solutions
1.1. 0.5 M EGTA Stock Solution (pH 8.0)
-
Materials:
-
EGTA (free acid, FW: 380.35 g/mol )
-
10 N NaOH
-
Distilled water (dH₂O)
-
pH meter
-
Magnetic stirrer and stir bar
-
Graduated cylinder and beaker
-
-
Procedure:
-
Weigh out 19.02 g of EGTA and add it to a beaker containing approximately 80 mL of dH₂O.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Slowly add 10 N NaOH dropwise while monitoring the pH. EGTA will not dissolve until the pH is raised.
-
Continue adding NaOH until the EGTA is fully dissolved and the pH reaches 8.0.
-
Transfer the solution to a 100 mL graduated cylinder and bring the final volume to 100 mL with dH₂O.
-
Sterilize by filtration through a 0.22 µm filter.
-
Store in aliquots at -20°C.
-
Protocol 2: Intracellular Application of EGTA using Patch-Clamp Electrophysiology
This protocol is designed to study the effect of intracellular EGTA on calcium-dependent channel activity.
-
Materials:
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Micropipette puller
-
Cell culture of interest
-
Extracellular (bath) solution
-
Intracellular (pipette) solution components (e.g., KCl, HEPES, Mg-ATP, Na-GTP)
-
0.5 M EGTA stock solution (from Protocol 1)
-
-
Procedure:
-
Prepare the intracellular solution:
-
Prepare the base intracellular solution containing all components except EGTA.
-
Add the desired final concentration of EGTA from the 0.5 M stock solution (e.g., for a 10 mM final concentration, add 20 µL of 0.5 M EGTA to 980 µL of base solution).
-
Adjust the pH of the final intracellular solution to the desired value (typically 7.2-7.4) with KOH or CsOH.
-
Filter the solution through a 0.2 µm syringe filter.
-
-
Pull patch pipettes: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a whole-cell recording:
-
Position the pipette over a cell of interest and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the intracellular solution containing EGTA to dialyze into the cell for several minutes before starting the recording protocol.
-
-
Record channel activity: Apply voltage protocols to elicit the activity of the calcium-dependent channel of interest and record the resulting currents. Compare the channel's properties (e.g., activation, inactivation, current amplitude) with and without EGTA in the pipette solution.
-
Protocol 3: Extracellular Application of EGTA in Calcium Imaging Studies
This protocol is used to investigate the role of extracellular Ca²⁺ influx on intracellular Ca²⁺ signaling and channel activity.
-
Materials:
-
Fluorescence microscope with a calcium imaging setup (e.g., filter sets for Fura-2 or Fluo-4)
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline
-
0.5 M EGTA stock solution
-
Cell culture of interest grown on coverslips
-
-
Procedure:
-
Load cells with calcium indicator:
-
Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in HBSS, often with a small amount of Pluronic F-127 to aid in dye solubilization.
-
Incubate the cells on coverslips with the loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification of the AM ester.
-
-
Establish a baseline recording:
-
Mount the coverslip onto the microscope stage and perfuse with normal HBSS containing physiological levels of Ca²⁺.
-
Record baseline fluorescence for a few minutes to establish a stable signal.
-
-
Apply EGTA:
-
Switch the perfusion to a Ca²⁺-free HBSS solution containing the desired concentration of EGTA (e.g., 1-5 mM).
-
Continue recording the fluorescence to observe the effect of removing extracellular Ca²⁺ on the intracellular Ca²⁺ concentration.
-
-
Stimulate the cells: While perfusing with the EGTA-containing solution, apply a stimulus (e.g., a neurotransmitter, agonist) that would normally elicit a Ca²⁺ response.
-
Analyze the data: Compare the Ca²⁺ response in the presence and absence of extracellular Ca²⁺ (chelated by EGTA) to determine the contribution of Ca²⁺ influx to the overall signal.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Quantitative analysis of TRP channel genes in mouse organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of EGTA and Ca++ in regulation of the brain Na/K-ATP-ase by noradrenaline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Frontiers | EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing EGTA Disodium in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a chelating agent with a high affinity and selectivity for calcium ions (Ca²⁺). This property makes EGTA disodium salt an invaluable tool in enzymatic assays for researchers studying calcium-dependent enzymes, investigating cellular signaling pathways, and preventing the activity of calcium-activated proteases and nucleases. Unlike EDTA, EGTA shows a significantly lower affinity for magnesium ions (Mg²⁺), which is often a crucial cofactor for many enzymes, allowing for the specific chelation of Ca²⁺ without significantly impacting Mg²⁺-dependent enzymatic activity.[1][2] This document provides detailed application notes, protocols, and data to guide the effective use of this compound in enzymatic assays.
Principle of Action
EGTA forms a stable complex with divalent cations, with a particularly high stability constant for Ca²⁺. In an aqueous buffer, EGTA exists in equilibrium with the metal ions present. Due to its high affinity for calcium, it effectively sequesters free Ca²⁺ from the solution, thereby reducing its availability to enzymes that require it for their activity or regulation. This allows researchers to:
-
Determine the Ca²⁺-dependence of an enzyme: By comparing enzyme activity in the presence and absence of EGTA, one can elucidate the role of calcium in the enzymatic reaction.
-
Inhibit Ca²⁺-activated enzymes: Unwanted enzymatic degradation of proteins and nucleic acids by calcium-dependent proteases (e.g., calpains) and nucleases during sample preparation and analysis can be prevented.
-
Mimic intracellular conditions: The cytoplasm of most cells maintains a very low concentration of free Ca²⁺. Buffers containing EGTA can be formulated to replicate this environment for in vitro studies.
Data Presentation
This compound Properties and Dissociation Constants
The effectiveness of EGTA as a calcium chelator is dependent on pH, temperature, and ionic strength. The apparent dissociation constant (Kd) reflects the equilibrium between the chelator and the ion under specific conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₂N₂Na₂O₁₀ | |
| Molecular Weight | 424.3 g/mol | |
| Appearance | White crystalline powder | |
| Solubility | Soluble in water |
| Ion | Apparent Dissociation Constant (Kd) at pH 7.4 | Reference(s) |
| Ca²⁺ | 60.5 nM | [3] |
| Mg²⁺ | 1-10 mM | [3] |
Note: The apparent Kd for Ca²⁺ is significantly affected by pH. At a pH of 7.0, the apparent pKa for calcium binding is 6.91, while the absolute pKa is 11.00.[1]
Quantitative Effects of EGTA on Biological Systems
The concentration of EGTA required to inhibit a biological process can be expressed as an IC50 value, which represents the concentration of an inhibitor that is required for 50% inhibition of a specific biological or biochemical function.
| Biological Process | Cell Type/Enzyme | IC50 of EGTA | Reference(s) |
| Substrate Adherence Capacity | Inflammatory Macrophages | 202 mM | [3] |
Experimental Protocols
Protocol 1: Determination of Calcineurin Activity using a Colorimetric Assay
Calcineurin is a Ca²⁺/calmodulin-dependent serine/threonine protein phosphatase. This protocol describes how to measure its activity in the presence and absence of free Ca²⁺ using EGTA.
Materials:
-
Calcineurin enzyme preparation (e.g., purified enzyme or cell lysate)
-
RII phosphopeptide substrate
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT)
-
Calmodulin (CaM)
-
CaCl₂ solution (e.g., 10 mM)
-
EGTA solution (e.g., 100 mM)
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing Assay Buffer, RII phosphopeptide substrate, and Calmodulin.
-
Set up Reactions:
-
Total Activity (with Ca²⁺): To a well, add the reaction mix and CaCl₂ to a final concentration of 1 mM.
-
Basal Activity (without free Ca²⁺): To a separate well, add the reaction mix and EGTA to a final concentration of 2 mM.
-
-
Initiate the Reaction: Add the calcineurin enzyme preparation to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the Reaction and Detect Phosphate: Stop the reaction by adding the Malachite Green reagent. This reagent will react with the free phosphate released from the substrate by calcineurin.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a spectrophotometer.
-
Calculate Ca²⁺-dependent Activity: Subtract the basal activity (with EGTA) from the total activity (with CaCl₂) to determine the calcium-dependent calcineurin activity.
Protocol 2: Preparation of a Lysis Buffer Containing EGTA to Inhibit Calpain Activity
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. Including EGTA in the lysis buffer is crucial to prevent the auto-activation of calpains during protein extraction.
Materials:
-
Cell or tissue sample
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40)
-
This compound salt
-
Protease inhibitor cocktail (optional, but recommended)
-
Homogenizer or sonicator
-
Centrifuge
Procedure:
-
Prepare Lysis Buffer with EGTA: Prepare the desired lysis buffer and add this compound salt to a final concentration of 1-5 mM. Ensure the EGTA is completely dissolved and the pH of the buffer is readjusted if necessary.
-
Sample Lysis: Resuspend the cell pellet or homogenized tissue in the ice-cold lysis buffer containing EGTA.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect Supernatant: Carefully collect the supernatant, which contains the soluble proteins, for downstream applications such as enzymatic assays or western blotting. The presence of EGTA in the lysate will have chelated the free Ca²⁺, thus preventing the activation of calpains and protecting the protein sample from degradation.
Visualizations
Signaling Pathway: Calcium/Calmodulin-Dependent Calcineurin Activation
The following diagram illustrates the signaling pathway leading to the activation of calcineurin and indicates the point of inhibition by EGTA. An increase in intracellular calcium, triggered by various stimuli, leads to the binding of Ca²⁺ to calmodulin. The Ca²⁺-calmodulin complex then activates calcineurin, which in turn dephosphorylates its substrates, leading to a cellular response. EGTA prevents this cascade by chelating the free intracellular calcium.
References
Application Notes and Protocols for Detaching Adherent Cells with EGTA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detaching adherent cells from a culture substrate is a fundamental step in cell culture maintenance, passaging, and various downstream applications. While enzymatic methods like trypsinization are common, they can sometimes be harsh on cells, cleaving cell surface proteins and affecting cell viability and function. Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) offers a gentle, non-enzymatic alternative for detaching cells. EGTA is a chelating agent with a high affinity and specificity for calcium ions (Ca²⁺). By selectively removing extracellular calcium, EGTA disrupts the function of calcium-dependent adhesion molecules, such as cadherins and integrins, leading to the detachment of cells from the substrate and each other.[1] This method is particularly advantageous when preserving the integrity of cell surface proteins is crucial for subsequent experiments.
Mechanism of Action
Cell adhesion to the extracellular matrix (ECM) and to neighboring cells is heavily reliant on the presence of divalent cations, particularly Ca²⁺.[1]
-
Cadherins: These transmembrane proteins mediate cell-to-cell adhesion through homophilic binding, a process that is strictly calcium-dependent. The extracellular domains of cadherins contain calcium-binding sites that are essential for maintaining their rigid structure and adhesive function.
-
Integrins: This family of transmembrane receptors mediates cell-to-ECM adhesion. While integrin-ligand binding can also be dependent on other divalent cations like magnesium (Mg²⁺), calcium plays a significant role in modulating integrin conformation and affinity for their ligands.[1]
EGTA's high specificity for Ca²⁺ allows it to selectively deplete the extracellular environment of this critical ion without significantly affecting the concentration of other divalent cations like Mg²⁺.[1] This targeted calcium chelation leads to a conformational change in cadherins and integrins, weakening their adhesive interactions and causing the cells to detach.
Signaling Pathway
The detachment of cells induced by EGTA is a direct consequence of the disruption of calcium-dependent signaling at focal adhesions and cell-cell junctions. The chelation of extracellular calcium initiates a cascade of events that ultimately leads to the disassembly of these adhesive structures.
Caption: EGTA chelates extracellular Ca²⁺, disrupting cadherin and integrin function, leading to cell detachment.
Advantages and Disadvantages of EGTA-based Detachment
| Feature | Advantages | Disadvantages |
| Mechanism | Non-enzymatic, gentle on cell surface proteins.[2] | May not be effective for all cell types, especially those with very strong adhesion. |
| Specificity | Highly specific for Ca²⁺, minimizing effects on other ion-dependent processes.[1] | The optimal concentration and incubation time need to be determined for each cell line. |
| Cell Integrity | Generally results in high cell viability and preserves the integrity of the glycocalyx.[2] | Prolonged exposure can lead to apoptosis in some cell types.[3][4] |
| Downstream Applications | Ideal for applications requiring intact cell surface receptors, such as flow cytometry and immunocytochemistry. | May not be suitable for creating single-cell suspensions from tissues with extensive extracellular matrix. |
| Combination Use | Can be used in combination with low concentrations of enzymes like trypsin to enhance detachment while minimizing enzymatic damage. | Requires careful optimization when used in combination with other reagents. |
Quantitative Comparison of Detachment Methods
The choice of detachment method can significantly impact cell viability and recovery. The following table summarizes a comparison between EGTA-based methods and traditional trypsinization.
| Detachment Method | Cell Type | Incubation Time | Cell Viability (%) | Cell Recovery (cells/dish) | Reference |
| 0.25% Trypsin | Synovial MSCs | 5 min | ~95% | 1.84 ± 0.74 × 10⁵ | [5] |
| Non-enzymatic (C5789) | Synovial MSCs | 5 min | ~95% | 0.62 ± 0.51 × 10⁵ | [5] |
| Non-enzymatic (C5789) | Synovial MSCs | 120 min | Significantly decreased | Not specified | [5] |
| 0.25% Trypsin-EDTA | MDA-MB-231 | 10 min | 80.17 ± 2.8% | Not specified | [6] |
| Accutase | MDA-MB-231 | 10 min | 85.7 ± 0.7% | Not specified | [6] |
| 0.25% Trypsin-EDTA | MSU-1.1 | 10 min | 83.14 ± 3.5% | Not specified | [6] |
| Accutase | MSU-1.1 | 10 min | 64.8 ± 1.6% | Not specified | [6] |
Note: The effectiveness of each method can be highly cell-type dependent. It is crucial to optimize the protocol for your specific cell line.
Experimental Protocols
Preparation of EGTA Stock Solution (0.5 M)
Materials:
-
EGTA (free acid)
-
NaOH (10 M)
-
Nuclease-free water
-
pH meter
-
Stir plate and stir bar
Procedure:
-
To prepare 100 mL of 0.5 M EGTA solution, weigh out 19.02 g of EGTA.
-
Add the EGTA to 80 mL of nuclease-free water.
-
Place the beaker on a stir plate and add a stir bar.
-
Slowly add 10 M NaOH dropwise while monitoring the pH. EGTA will not dissolve until the pH reaches approximately 8.0.
-
Continue to add NaOH until the EGTA is completely dissolved and the pH is stable at 8.0.
-
Once dissolved, adjust the final volume to 100 mL with nuclease-free water.
-
Sterilize the solution by filtering it through a 0.22 µm filter.
-
Store the 0.5 M EGTA stock solution at 4°C.
Protocol for Detaching Adherent Cells with EGTA
This protocol provides a general guideline. The optimal EGTA concentration and incubation time should be empirically determined for each cell line.
Materials:
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
EGTA stock solution (0.5 M, pH 8.0)
-
Complete cell culture medium
-
Sterile pipettes and tubes
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Preparation of EGTA Detachment Solution: Prepare a working solution of 0.5 mM to 2 mM EGTA in Ca²⁺/Mg²⁺-free PBS. For example, to make 10 mL of a 1 mM EGTA solution, add 20 µL of the 0.5 M EGTA stock solution to 9.98 mL of sterile Ca²⁺/Mg²⁺-free PBS.
-
Cell Culture Preparation: Examine the adherent cells under an inverted microscope to ensure they are healthy and at the desired confluency (typically 70-90%).
-
Washing: Aspirate the culture medium from the flask or dish. Wash the cell monolayer once with Ca²⁺/Mg²⁺-free PBS to remove any residual medium and serum. Aspirate the PBS.
-
EGTA Incubation: Add the pre-warmed EGTA detachment solution to the culture vessel, ensuring the entire cell monolayer is covered (e.g., 2-3 mL for a T-75 flask).
-
Incubate the vessel at 37°C for 5-15 minutes. The optimal incubation time will vary depending on the cell type and the strength of its adhesion.
-
Monitoring Detachment: Monitor the cells periodically under the microscope. Detached cells will appear rounded and will start to float. Gentle tapping of the culture vessel can aid in detachment.
-
Cell Collection: Once the majority of cells have detached, add an equal volume of complete culture medium to the vessel to inactivate the EGTA by reintroducing calcium.
-
Gently pipette the cell suspension up and down several times to create a single-cell suspension.
-
Transfer the cell suspension to a sterile centrifuge tube.
-
Cell Pelleting: Centrifuge the cell suspension at 100-200 x g for 5 minutes.
-
Resuspension: Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Cell Counting and Viability: Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
Experimental Workflow
Caption: A step-by-step workflow for the EGTA-based cell detachment protocol.
Troubleshooting
| Problem | Possible Cause | Solution |
| Cells are not detaching | EGTA concentration is too low. | Increase the EGTA concentration in increments (e.g., from 1 mM to 2 mM). |
| Incubation time is too short. | Increase the incubation time, monitoring the cells closely to avoid overexposure. | |
| Cell line is very strongly adherent. | Consider a combined approach with a low concentration of trypsin (e.g., 0.025%) and EGTA. | |
| Low cell viability | Prolonged exposure to EGTA. | Optimize and shorten the incubation time. Ensure prompt inactivation with complete medium. |
| Harsh pipetting. | Pipette gently when creating the single-cell suspension. | |
| EGTA solution is not at the correct pH. | Ensure the EGTA stock solution is prepared at pH 8.0. | |
| Cell clumping | Incomplete dissociation. | Gently pipette the cell suspension more thoroughly after inactivation. |
| Presence of DNA from lysed cells. | Add a small amount of DNase I (e.g., 10-20 µg/mL) to the cell suspension before centrifugation. |
Conclusion
The use of EGTA for detaching adherent cells provides a valuable, gentle alternative to enzymatic methods. By preserving cell surface proteins and maintaining high cell viability, this technique is particularly well-suited for a variety of sensitive downstream applications in research and drug development. Successful implementation of this method relies on careful optimization of EGTA concentration and incubation time for the specific cell line being used.
References
- 1. researchgate.net [researchgate.net]
- 2. Retention of the glycocalyx after cell detachment by EGTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chelation of Extracellular Calcium-Induced Cell Death was Prevented by Glycogen Synthase Kinase-3 Inhibitors in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chelation of extracellular calcium-induced cell death was prevented by glycogen synthase kinase-3 inhibitors in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Different Cell-Detaching Methods on the Viability and Cell Surface Antigen Expression of Synovial Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Application Note: EGTA Protocol for Preventing Sample Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of biological samples is paramount for reproducible and reliable experimental results. Degradation of macromolecules such as proteins, DNA, and RNA by endogenous enzymes is a significant challenge during sample preparation and analysis. Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA) is a powerful chelating agent widely employed to preserve sample integrity. This application note provides a detailed overview of EGTA's mechanism, its applications, and comprehensive protocols for its use in preventing sample degradation.
Mechanism of Action
Many degradative enzymes, particularly certain proteases and nucleases, are dependent on divalent cations as cofactors for their catalytic activity.[1] Calcium (Ca²⁺) is a critical cofactor for numerous such enzymes, including DNase I and calcium-activated neutral proteases.[2][3] The introduction of a chelating agent can sequester these essential ions, leading to enzyme inhibition.
EGTA is an aminopolycarboxylic acid that exhibits a high and specific affinity for calcium ions.[4][5] Unlike other common chelators such as EDTA, EGTA has a significantly lower affinity for magnesium (Mg²⁺) ions.[1][6] This selectivity is particularly advantageous in biological systems, where Mg²⁺ is typically present at concentrations thousands of times higher than Ca²⁺ and is an essential cofactor for many non-degradative enzymes whose activity should be preserved.[7] By selectively binding and sequestering free Ca²⁺ from the solution, EGTA effectively inactivates calcium-dependent enzymes, thereby preventing the degradation of target proteins and nucleic acids during extraction and analysis.[2]
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of EGTA and calmodulin, neutral thiol proteinases and protein kinase C inhibitors on loss of chicken pineal serotonin N-acetyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. nbinno.com [nbinno.com]
- 6. What is the difference between EDTA and EGTA ? | AAT Bioquest [aatbio.com]
- 7. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Incorporating EGTA in Electrophysiology Buffers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Ethylene Glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) in intracellular buffers for electrophysiological recordings. EGTA is a crucial tool for controlling intracellular calcium concentrations, enabling the precise study of calcium-dependent processes and the function of ion channels.
Application Notes
The Role of EGTA in Intracellular Buffers
EGTA is an aminopolycarboxylic acid that acts as a specific and strong chelator of calcium ions (Ca2+).[1] In electrophysiology, it is primarily included in the intracellular (pipette) solution to control and stabilize the concentration of free Ca2+ within the recorded cell.[2] This control is essential for several reasons:
-
Minimizing Ca2+-dependent Inactivation: Many voltage-gated calcium channels undergo inactivation in a calcium-dependent manner. The influx of Ca2+ through the channel can bind to the channel itself or associated proteins, leading to a reduction in channel activity. EGTA in the intracellular solution helps to buffer this local increase in Ca2+, thereby preventing or reducing calcium-dependent inactivation.[1]
-
Isolating Specific Currents: By chelating intracellular Ca2+, EGTA helps to suppress Ca2+-activated currents, such as those carried by Ca2+-activated potassium (KCa) channels and Ca2+-activated chloride (ClCa) channels. This allows for the isolation and study of other currents of interest without contamination.
-
Investigating Ca2+-dependent Signaling: The concentration of EGTA can be carefully chosen to investigate the coupling distance between Ca2+ sources (like voltage-gated Ca2+ channels) and Ca2+ sensors (like those involved in neurotransmitter release).[3][4]
EGTA vs. BAPTA: Choosing the Right Chelator
While EGTA is a widely used calcium chelator, it is important to understand its properties in relation to another common chelator, BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid). The primary difference between the two lies in their Ca2+ binding kinetics.
-
Binding Kinetics: BAPTA has a much faster on-rate for binding Ca2+ compared to EGTA.[3][4] This means BAPTA can capture Ca2+ ions more quickly as they enter the cell.
-
Experimental Implications:
-
BAPTA: Due to its fast kinetics, BAPTA is preferred when the goal is to rapidly eliminate intracellular Ca2+ buildup and strongly buffer Ca2+ close to the source of influx.[2] It is effective at inhibiting processes that are tightly coupled to Ca2+ entry in "nanodomains."
-
EGTA: The slower binding kinetics of EGTA make it less effective at buffering rapid, localized Ca2+ transients near the mouth of an open channel.[3][4] This property can be exploited to study the spatial relationship between Ca2+ channels and their downstream targets. Processes that are sensitive to EGTA are thought to be located in "microdomains," further from the site of Ca2+ entry.[5]
-
It is also important to note that BAPTA has been shown to have effects on the voltage-dependence of Ca2+ channels that are independent of its Ca2+ buffering properties, whereas EGTA does not appear to share these effects.[6][7]
Determining the Optimal EGTA Concentration
The optimal concentration of EGTA in the intracellular solution is highly dependent on the specific experimental goals.
-
Low Concentrations (0.1-1 mM): Often used to minimally buffer intracellular Ca2+ while still preventing large, non-physiological increases. These concentrations can be suitable for studying the activation of some Ca2+-dependent currents.
-
Moderate Concentrations (1-5 mM): Commonly used to buffer bulk cytosolic Ca2+ and reduce the activity of many Ca2+-activated channels. A concentration of 5 mM EGTA has been shown to affect calcium currents and synaptic vesicle exocytosis.[8]
-
High Concentrations (10 mM and above): Employed to strongly buffer intracellular Ca2+ and effectively eliminate most Ca2+-dependent processes. High concentrations of EGTA can significantly reduce or abolish Ca2+ influx-dependent currents.[5] It's important to be aware that high concentrations of chelators can alter the osmolarity of the solution, which may need to be adjusted.[6]
Quantitative Data Summary
The following tables summarize the concentrations of EGTA used in various electrophysiological experiments and their observed effects.
| EGTA Concentration | Cell Type/Preparation | Key Observation | Reference |
| 0.05 mM | Cone photoreceptors | Used to study feedback currents. | [9] |
| 0.1 - 60 mM | Bovine adrenal chromaffin cells | Increasing EGTA concentrations had little effect on peak Ca2+ current amplitudes and voltage sensitivity. | [6][7] |
| 0.2 mM | Neurons in brain slices | Included in a K-Gluconate based internal solution for general current- and voltage-clamp experiments. | [10] |
| 0.4 mM | Neurons in brain slices | Used in a Cs+-based internal solution for voltage-clamp experiments. | [10] |
| 0.5 mM | Mouse brain slices | Part of a KCl-based intracellular solution for recording action potentials and sIPSCs. | [11] |
| 0.5 mM & 5 mM | Hippocampal mossy fiber boutons | Higher EGTA concentration (5 mM) affected Ca2+ currents and synaptic vesicle exocytosis. | [8] |
| 2 mM | Cultured rat olfactory receptor neurons | Included in an internal solution with 0.5 mM CaCl2 to study the effects on protein kinase A activity. | [12] |
| 5 mM | Cone photoreceptors | Used in pipette solutions to study feedback currents. | [9] |
| 10 mM | Atrial cardiomyocytes | Significantly reduced Ca2+ influx-dependent, apamin-sensitive K+ currents. | [5] |
| 11 mM | Cultured rat olfactory receptor neurons | Used in a KF internal solution. | [12] |
Experimental Protocols
Protocol 1: Preparation of a Standard K-Gluconate Based Intracellular Solution with EGTA (for Current-Clamp Recordings)
This protocol is suitable for whole-cell patch-clamp recordings where the goal is to record neuronal firing properties while buffering intracellular calcium.
Materials:
-
K-Gluconate
-
KCl
-
HEPES
-
EGTA
-
MgCl2
-
Na2-ATP
-
Na-GTP
-
ddH2O
-
KOH (for pH adjustment)
-
Osmometer
-
pH meter
-
0.2 µm syringe filter
Procedure:
-
Prepare a 90% final volume stock solution: For a final volume of 100 ml, add the following reagents to approximately 90 ml of ddH2O while stirring:
-
K-Gluconate: 120 mM
-
KCl: 20 mM
-
HEPES: 10 mM
-
EGTA: 0.2 mM
-
MgCl2: 2 mM
-
-
Adjust pH: Adjust the pH of the solution to 7.2 - 7.3 with KOH.
-
Adjust Osmolarity: Check the osmolarity of the solution using an osmometer. Adjust the osmolarity to be 15-20 mOsm below that of the external solution (typically around 280-290 mOsm) by adding ddH2O.
-
Aliquot and Store: Aliquot the solution into appropriate volumes (e.g., 1 ml) and store at -20°C.
-
Add Energy Sources on the Day of Recording: On the day of the experiment, thaw an aliquot of the internal solution and add Na2-ATP (e.g., 2 mM) and Na-GTP (e.g., 0.2 mM). Keep the solution on ice to prevent the degradation of ATP and GTP.[10]
-
Filter: Before use, filter the final solution through a 0.2 µm syringe filter.
Protocol 2: Preparation of a Cs-Based Intracellular Solution with High EGTA (for Voltage-Clamp Recordings of Synaptic Currents)
This protocol is designed for voltage-clamp experiments to isolate specific synaptic currents by blocking potassium channels with Cesium and strongly buffering intracellular calcium.
Materials:
-
Cs-Gluconate or CsOH and D-Gluconic acid
-
HEPES
-
EGTA
-
NaCl
-
Tetraethylammonium (TEA) chloride
-
Mg-ATP
-
Na-GTP
-
ddH2O
-
CsOH (for pH adjustment)
-
Osmometer
-
pH meter
-
0.2 µm syringe filter
Procedure:
-
Prepare a 90% final volume stock solution: For a final volume of 100 ml, add the following to approximately 90 ml of ddH2O while stirring:
-
Cs-Gluconate: 117 mM (can be prepared by mixing D-gluconic acid and CsOH)[10]
-
HEPES: 20 mM
-
EGTA: 10 mM
-
NaCl: 2.8 mM
-
TEA-Cl: 5 mM
-
-
Adjust pH: Adjust the pH of the solution to 7.2 - 7.3 with CsOH.[10]
-
Adjust Osmolarity: Check the osmolarity and adjust to approximately 280-290 mOsm with ddH2O.[10]
-
Aliquot and Store: Aliquot and store the solution at -20°C.
-
Add Energy Sources on the Day of Recording: On the day of the experiment, add Mg-ATP (e.g., 4 mM) and Na-GTP (e.g., 0.4 mM) to a thawed aliquot. Keep the solution on ice.
-
Filter: Filter the final solution through a 0.2 µm syringe filter before use.
Visualizations
Caption: EGTA buffers intracellular Ca²⁺, modulating its effect on downstream targets.
Caption: Workflow for preparing EGTA-containing intracellular solutions.
Caption: BAPTA acts in nanodomains, while EGTA is effective in microdomains.
References
- 1. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. qcbr.queens.org [qcbr.queens.org]
- 7. Differential modulation of voltage-dependent Ca2+ currents by EGTA and BAPTA in bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2.4. Patch-clamp electrophysiology [bio-protocol.org]
- 10. re-place.be [re-place.be]
- 11. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing EGTA Interference in PCR Amplification
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing interference from Ethylene Glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) in their Polymerase Chain Reaction (PCR) experiments.
Troubleshooting Guides & FAQs
This section provides answers to common questions and solutions for specific issues you may encounter when working with EGTA in a PCR setting.
Frequently Asked Questions (FAQs)
Q1: What is EGTA and why is it present in my PCR reaction?
EGTA is a chelating agent, a molecule that can bind to metal ions. It is often introduced into PCR reactions unintentionally through sample preparation buffers used to lyse cells or stabilize nucleic acids. EGTA is particularly effective at binding calcium ions (Ca²⁺), which can inhibit PCR.
Q2: How does EGTA interfere with PCR amplification?
EGTA's primary mode of interference in PCR is through the chelation of essential divalent cations, particularly magnesium ions (Mg²⁺). DNA polymerases, the enzymes that drive PCR, require Mg²⁺ as a critical cofactor for their activity. By binding to Mg²⁺, EGTA effectively reduces the available concentration of this cofactor, leading to decreased or complete inhibition of the PCR reaction.
However, EGTA has a much higher affinity for calcium ions (Ca²⁺) than for magnesium ions (Mg²⁺)[1][2]. This selective binding can be exploited to your advantage if your sample is contaminated with inhibitory concentrations of Ca²⁺.
Q3: My PCR failed, and I suspect EGTA contamination. What should I do?
If you suspect EGTA is inhibiting your PCR, the primary solution is to adjust the magnesium chloride (MgCl₂) concentration in your reaction mix. Since EGTA chelates Mg²⁺, increasing the MgCl₂ concentration can compensate for the amount sequestered by EGTA, making enough Mg²⁺ available for the DNA polymerase. It is recommended to perform a MgCl₂ titration to determine the optimal concentration for your specific conditions.
Q4: Can EGTA be beneficial for my PCR?
Yes, in specific situations. If your DNA sample is contaminated with high levels of calcium ions (Ca²⁺), which are potent PCR inhibitors, adding a controlled amount of EGTA can be beneficial. EGTA will preferentially bind to the inhibitory Ca²⁺ ions, effectively removing them from the reaction and allowing the DNA polymerase to function, provided there is sufficient Mg²⁺.[3]
Q5: What is the difference between EGTA and EDTA in the context of PCR?
Both EGTA and EDTA are chelating agents, but they have different binding affinities for divalent cations. EGTA has a significantly higher selectivity for Ca²⁺ over Mg²⁺, making it useful for specifically removing calcium inhibition without drastically affecting the magnesium concentration[1][2]. EDTA, on the other hand, chelates both Ca²⁺ and Mg²⁺ with high affinity. Furthermore, studies have shown that EDTA can directly bind to and inhibit Taq DNA polymerase, independent of its chelating activity[4][5]. It is not definitively established whether EGTA shares this direct inhibitory effect on Taq or other DNA polymerases.
Troubleshooting Specific Issues
Issue 1: No PCR product or a very faint band on the gel.
-
Possible Cause: Insufficient free Mg²⁺ in the reaction due to chelation by EGTA.
-
Solution: Perform a MgCl₂ titration. Prepare a series of reactions with increasing concentrations of MgCl₂ (e.g., in 0.5 mM increments from the standard concentration) to determine the optimal concentration that restores PCR amplification.
Issue 2: My PCR works after adding more MgCl₂, but I see non-specific bands.
-
Possible Cause: While overcoming EGTA inhibition, the final Mg²⁺ concentration might be too high, leading to reduced stringency of primer annealing and non-specific amplification.
-
Solution: Optimize the annealing temperature in conjunction with the MgCl₂ concentration. A higher annealing temperature can help to reduce non-specific primer binding. Alternatively, you can try to find a balance in the MgCl₂ concentration that is high enough to overcome inhibition but not so high that it promotes non-specific products.
Issue 3: I know my sample has high calcium. How can I use EGTA to rescue my PCR?
-
Possible Cause: Calcium ions are inhibiting the DNA polymerase.
-
Solution: Add EGTA to your PCR mix to chelate the excess calcium. The key is to add an appropriate amount of EGTA to bind the inhibitory calcium without sequestering too much of the essential magnesium. An equimolar amount of EGTA to the contaminating calcium concentration is a good starting point.[3] A subsequent optimization of both EGTA and MgCl₂ concentrations may be necessary.
Quantitative Data Summary
The following tables provide quantitative data to help you better understand and manage EGTA in your PCR experiments.
Table 1: Stability Constants (logK) of EGTA with Calcium and Magnesium
| Ion | logK at 20°C, Ionic Strength 0.1 M | pH Dependence of Apparent Binding |
| Ca²⁺ | 11.0 | Apparent affinity decreases at lower pH |
| Mg²⁺ | 5.2 | Apparent affinity decreases at lower pH |
Note: The stability constants represent the affinity of EGTA for the metal ions. A higher logK value indicates a stronger binding affinity. The apparent binding affinity is highly dependent on the pH of the buffer, with lower pH leading to reduced chelation.
Table 2: Troubleshooting EGTA and Calcium Concentrations in PCR
| Scenario | [Ca²⁺] in sample | [EGTA] to add | Recommended [MgCl₂] adjustment | Expected Outcome |
| No known Ca²⁺ contamination | Low / None | 0 mM | Standard concentration (e.g., 1.5-2.0 mM) | Successful PCR |
| Suspected EGTA carryover | Low / None | 0 mM | Titrate upwards from standard (e.g., 2.0-4.0 mM) | Restoration of PCR product |
| Known Ca²⁺ contamination | e.g., 1-5 mM | Titrate around the estimated [Ca²⁺] (e.g., 1-5 mM) | May need to increase slightly above standard | Rescue of PCR from Ca²⁺ inhibition[3] |
| High non-specific amplification | Variable | Variable | Titrate downwards, optimize annealing temperature | Increased specificity of PCR product |
Experimental Protocols
Protocol 1: MgCl₂ Titration to Counteract EGTA Inhibition
This protocol is designed to find the optimal MgCl₂ concentration when EGTA contamination is suspected.
-
Prepare a Master Mix: Prepare a PCR master mix containing all components (buffer, dNTPs, primers, DNA polymerase, and template DNA) except for MgCl₂.
-
Set up Reaction Tubes: Aliquot the master mix into a series of PCR tubes.
-
Create a MgCl₂ Gradient: Add varying amounts of a concentrated MgCl₂ stock solution to each tube to create a final concentration gradient (e.g., 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM, 3.5 mM, 4.0 mM).
-
Perform PCR: Run the PCR using your standard cycling conditions.
-
Analyze Results: Analyze the PCR products by agarose gel electrophoresis to determine which MgCl₂ concentration yields the best amplification with the least non-specific products.
Protocol 2: Using EGTA to Rescue PCR from Calcium Inhibition
This protocol outlines how to use EGTA to remove inhibition from known or suspected calcium contamination.
-
Estimate Calcium Concentration: If possible, estimate the concentration of contaminating calcium in your DNA sample.
-
Prepare EGTA Stock Solution: Prepare a sterile stock solution of EGTA (e.g., 100 mM, pH 8.0).
-
Set up Titration Reactions: Prepare a series of PCR reactions. To each reaction, add a different final concentration of EGTA, starting with a concentration equimolar to the estimated calcium concentration.[3] For example, if you estimate 2 mM calcium, test EGTA concentrations of 1 mM, 1.5 mM, 2 mM, 2.5 mM, and 3 mM.
-
Optimize MgCl₂: For each EGTA concentration, it may be necessary to also titrate the MgCl₂ concentration as described in Protocol 1. A good starting point is to use your standard MgCl₂ concentration.
-
Perform PCR and Analyze: Run the PCR and analyze the results on an agarose gel to identify the optimal combination of EGTA and MgCl₂ that restores specific amplification.
Visualizations
The following diagrams illustrate key concepts related to EGTA interference in PCR.
Caption: Mechanism of EGTA and Ca²⁺ interference in PCR.
Caption: Troubleshooting workflow for PCR failure due to suspected EGTA or Ca²⁺.
Caption: Logical relationship of ions, EGTA, and polymerase activity.
References
- 1. EGTA [groups.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of metal ions on PCR inhibition and RT-PCR efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: EGTA Buffer Stability and pH
For researchers, scientists, and drug development professionals, maintaining the integrity of experimental reagents is paramount. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered with EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) buffers, focusing on stability and pH control.
Troubleshooting Guide
This section addresses specific problems that may arise during the preparation and use of EGTA buffers.
Question: Why is my EGTA not dissolving?
Answer:
EGTA has poor solubility in water at a neutral or acidic pH. To dissolve EGTA, the pH of the solution must be raised.
-
Cause: The carboxylic acid groups of the EGTA molecule need to be deprotonated to become soluble in aqueous solutions.
-
Solution: Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise while stirring vigorously. The EGTA will typically dissolve as the pH approaches 8.0.[1][2][3] For preparing a 0.5 M stock solution, using a concentrated NaOH solution (e.g., 10 M) is recommended to avoid significantly increasing the final volume.[1]
Question: My EGTA buffer's pH is drifting over time. What can I do?
Answer:
pH drift in buffer solutions can be caused by several factors.
-
Cause 1: Carbon Dioxide Absorption: Atmospheric CO2 can dissolve in the buffer, forming carbonic acid and lowering the pH. This is more pronounced in solutions with a large air-to-liquid surface area.[4][5]
-
Solution 1: Prepare fresh buffer regularly. Store buffers in tightly sealed containers with minimal headspace. For long-term storage, consider degassing the water used for preparation and storing the buffer under an inert gas like nitrogen or argon.
-
Cause 2: Temperature Fluctuations: The pKa of buffer components can be temperature-dependent. As the temperature of the laboratory changes, the pH of the buffer can shift.[6]
-
Solution 2: Calibrate your pH meter at the temperature at which you will use the buffer. Store and use the buffer at a consistent temperature.
-
Cause 3: Microbial Contamination: Bacterial or fungal growth can alter the composition of the buffer and, consequently, its pH.
-
Solution 3: Prepare EGTA solutions using sterile water and autoclave or filter-sterilize the final solution. Store stock solutions at 4°C.[7]
Question: I observed a precipitate in my EGTA solution after storage. Why did this happen and is the buffer still usable?
Answer:
Precipitation in EGTA solutions, especially after refrigeration, is a common issue.
-
Cause 1: pH Drop: If the pH of the solution drops, the EGTA can protonate and precipitate out of the solution, as its solubility is pH-dependent.[8]
-
Solution 1: Before use, allow the buffer to return to room temperature and check the pH. If a precipitate is present, gently warm the solution while stirring and adjust the pH back to the desired level (e.g., 8.0) with NaOH or KOH. The precipitate should redissolve.
-
Cause 2: High Concentration: Highly concentrated stock solutions are more prone to precipitation, especially at lower temperatures.
-
Solution 2: If you consistently face this issue, consider preparing a slightly less concentrated stock solution. Ensure the pH is fully adjusted to 8.0 before storage.
-
Cause 3: Autoclaving: In some cases, autoclaving a solution that is not at the correct final pH can cause precipitation upon cooling.[9]
-
Solution 3: Ensure the pH is correctly adjusted to 8.0 before autoclaving. If the problem persists, consider filter sterilization as an alternative.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition and shelf life for EGTA stock solutions?
A1: For optimal stability, 0.5 M EGTA stock solutions with a pH of 8.0 should be stored at 4°C. Under these conditions, the solution is generally stable for up to one year. Some commercial preparations suggest a shelf life of up to 60 months when stored at 10-25°C. However, it is always best practice to monitor for any signs of precipitation or pH drift before use.
| Storage Condition | Concentration | Typical Shelf Life |
| 4°C | 0.5 M | Up to 1 year |
| Room Temperature (10-25°C) | Commercial Preparations | Up to 60 months |
Q2: How does pH affect the calcium-chelating ability of EGTA?
A2: The affinity of EGTA for calcium ions is highly pH-dependent. EGTA has four carboxylic acid groups that are involved in chelating Ca2+. At lower pH values, these groups become protonated, which significantly reduces the chelating efficiency. Therefore, it is crucial to use EGTA buffers at a stable and appropriate pH for your experiment, typically between 7.0 and 8.0 for biological applications.
Q3: Is it necessary to consider the purity of EGTA when preparing buffers?
A3: Yes, the purity of the EGTA used can significantly impact the accuracy of free calcium concentrations in your experiments, especially when preparing calcium buffers with specific pCa values. Commercial EGTA can have varying degrees of hydration and purity.[10][11] For precise applications, it is recommended to determine the exact concentration of your EGTA stock solution.
Q4: Can I autoclave my EGTA solution?
A4: Yes, EGTA solutions can be sterilized by autoclaving. However, it is crucial to ensure that the EGTA is fully dissolved and the pH is adjusted to 8.0 before autoclaving to prevent precipitation upon cooling.[7][9] An alternative method is to filter-sterilize the solution through a 0.22 µm filter.
Experimental Protocols
Protocol 1: Preparation of 0.5 M EGTA Stock Solution (pH 8.0)
Materials:
-
EGTA (free acid)
-
Sodium hydroxide (NaOH) pellets or a 10 M solution
-
High-purity, deionized water
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
Procedure:
-
To prepare 100 mL of 0.5 M EGTA solution, weigh out 19.02 g of EGTA.
-
Add the EGTA to 80 mL of deionized water in a beaker with a magnetic stir bar.
-
Begin stirring the suspension. The EGTA will not dissolve at this stage.
-
Slowly add a 10 M NaOH solution dropwise (or NaOH pellets carefully) while continuously monitoring the pH.
-
Continue adding NaOH until the EGTA completely dissolves. This will occur as the pH approaches 8.0.[1][2][3]
-
Once the EGTA is fully in solution, carefully adjust the final pH to 8.0.
-
Transfer the solution to a graduated cylinder and add deionized water to bring the final volume to 100 mL.
-
Sterilize by autoclaving or by filtration through a 0.22 µm filter.
-
Store at 4°C in a tightly sealed container.
Signaling Pathway and Experimental Workflow Visualization
EGTA is frequently used to study calcium signaling pathways by chelating extracellular calcium, thereby allowing researchers to distinguish between calcium influx from the extracellular space and calcium release from intracellular stores. A common application is in the study of G-protein coupled receptor (GPCR) signaling.
Caption: GPCR-mediated calcium signaling pathway with EGTA intervention.
This diagram illustrates how a ligand binding to a GPCR activates a signaling cascade leading to the release of calcium from the endoplasmic reticulum and influx from the extracellular space. EGTA is shown chelating extracellular calcium, which helps in isolating the contribution of intracellular calcium release to the overall signal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EGTA | ISB Server Wahoo [wahoo.cns.umass.edu]
- 4. atlas-scientific.com [atlas-scientific.com]
- 5. reddit.com [reddit.com]
- 6. phionics.com [phionics.com]
- 7. 0.5 M EDTA (0.5 L) [protocols.io]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
Technical Support Center: Optimizing Protein Purification with EGTA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low protein yield when using EGTA in purification protocols.
Troubleshooting Guides
This section addresses specific issues you may encounter during your protein purification experiments involving EGTA.
Issue 1: Low or No Binding of His-tagged Protein to IMAC Resin
Q: My His-tagged protein is in the soluble lysate, but it won't bind to my Ni-NTA column. My lysis buffer contains EGTA. What is happening and how can I fix it?
A: This is a common issue. EGTA is a chelating agent that, while excellent at inhibiting calcium-dependent proteases, can also strip the nickel (Ni²⁺) ions from your Immobilized Metal Affinity Chromatography (IMAC) resin. This prevents your His-tagged protein from binding. Here are several solutions to resolve this problem:
-
Reduce or Remove EGTA from the Lysis Buffer: The most straightforward solution is to decrease the EGTA concentration to a level that is compatible with Ni-NTA resins, typically below 1 mM, though this should be determined empirically.[1] In some cases, you may need to omit it entirely if your protein is not susceptible to calcium-dependent proteolysis.
-
Dialysis or Buffer Exchange: Before loading the lysate onto the IMAC column, perform dialysis or use a desalting column to exchange the lysis buffer for a binding buffer that does not contain EGTA. This removes the chelating agent, allowing the Ni²⁺ ions to remain on the resin.
-
Use a Resistant Resin: Some commercially available IMAC resins are engineered to have higher resistance to chelating agents.[2] Consider switching to one of these if EGTA is essential for your protein's stability.
-
Recharge the Column: If you suspect the column has been stripped of its metal ions, you can try to recharge it with a solution of NiSO₄ according to the manufacturer's instructions.
Caption: Decision tree for troubleshooting low protein binding on IMAC columns with EGTA.
Issue 2: Protein Aggregation or Precipitation After Elution
Q: My protein elutes from the column, but then it aggregates and precipitates. I'm using EGTA in my buffers. Could this be the cause?
A: While EGTA is often used to prevent aggregation, under certain circumstances, it can contribute to it. Here’s how to troubleshoot this issue:
-
Protein Requires Divalent Cations for Stability: Your protein might require calcium or other divalent cations for proper folding and stability. By chelating these ions, EGTA could be destabilizing your protein, leading to aggregation.[2]
-
Solution: Try purifying the protein without EGTA. If proteolysis becomes an issue, use a cocktail of protease inhibitors that does not rely on chelating agents.
-
-
pH Shift upon EGTA Addition: Unbuffered EGTA solutions can be acidic. Adding a concentrated, unbuffered stock of EGTA to your protein solution could cause a localized pH drop, leading to precipitation.
-
Solution: Always use a pH-adjusted stock solution of EGTA. Ensure your final protein buffer has sufficient buffering capacity to handle the addition of all components.
-
-
Co-precipitation with EGTA: Under acidic conditions, EGTA itself can become insoluble and may co-precipitate with your protein.
-
Solution: Ensure your storage buffer pH is well above the pKa of EGTA's carboxyl groups (generally, maintain a pH of 7.0 or higher).
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of EGTA in a protein purification lysis buffer?
A1: The primary role of EGTA is to act as a specific chelator of calcium ions (Ca²⁺).[3] This is crucial for inhibiting calcium-dependent proteases and nucleases that are released during cell lysis, thereby protecting your target protein from degradation and improving overall yield and stability.[3][4]
Caption: EGTA sequesters Ca²⁺ ions, preventing the activation of calcium-dependent proteases.
Q2: What is the difference between EDTA and EGTA, and which one should I use?
A2: Both are chelating agents, but they have different affinities for various metal ions. EGTA has a much higher affinity for calcium (Ca²⁺) than for magnesium (Mg²⁺), whereas EDTA chelates both, along with many other divalent cations, with high affinity.[1] Use EGTA when you specifically want to remove Ca²⁺ while leaving Mg²⁺ concentrations largely unaffected, which can be important for the activity of certain enzymes. Use EDTA for more general metal chelation.
Q3: Can I use EGTA with any type of chromatography?
A3: No. As discussed, EGTA is generally incompatible with IMAC (e.g., Ni-NTA, Co-Talon) because it strips the metal ions.[1] However, it is usually compatible with other common chromatography techniques like ion-exchange, size-exclusion, and many forms of affinity chromatography that do not rely on divalent metal cations for binding (e.g., GST-glutathione, MBP-amylose). For Calmodulin-binding protein (CBP) tags, EGTA is often used in the elution buffer to release the protein from the calmodulin resin.[5][6]
Q4: What is a safe concentration of EGTA to use in my lysis buffer for His-tag purification?
A4: There is no universally "safe" concentration, as it depends on your specific protein and the IMAC resin you are using. However, a general guideline is to stay below 1 mM.[1] For maximum safety, it is best to perform a small-scale pilot experiment to determine the highest concentration of EGTA your purification system can tolerate without a significant loss in yield.
Data Presentation: Additive Concentrations and Compatibility
Table 1: Recommended EGTA Concentrations in Protein Purification Buffers
| Buffer Type | Purification Method | Recommended EGTA Concentration | Potential Impact on Yield |
| Lysis Buffer | General Use (non-IMAC) | 1 - 5 mM | Positive: Protects protein from Ca²⁺-dependent proteases, potentially increasing yield of intact protein. |
| Lysis Buffer | IMAC (His-tag) | 0 - 1 mM | Risk: Concentrations >1 mM are likely to strip Ni²⁺ from the resin, leading to very low or no yield.[1] |
| Wash Buffer | IMAC (His-tag) | 0 mM | High Risk: EGTA in the wash buffer will strip the column and prematurely elute the protein. |
| Elution Buffer | Calmodulin Affinity Chromatography | 2 - 10 mM | Positive: Required for elution. Chelates Ca²⁺, causing a conformational change in calmodulin that releases the CBP-tagged protein.[5][7] |
| Storage Buffer | All Methods | 0.1 - 0.5 mM | Neutral/Positive: Can enhance long-term stability by preventing protease activity and aggregation. |
Table 2: Comparison of EDTA and EGTA in Purification Buffers
| Feature | EDTA (Ethylenediaminetetraacetic acid) | EGTA (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) |
| Primary Target | Broad-spectrum divalent cations (Ca²⁺, Mg²⁺, Ni²⁺, Co²⁺, etc.)[1] | Primarily Ca²⁺ ions[1][3] |
| Affinity for Mg²⁺ | High | Low[1] |
| IMAC Compatibility | Very Poor; readily strips Ni²⁺ and other metal ions. | Poor, but can sometimes be used at very low concentrations (<1 mM).[1] |
| Common Use Case | General inhibition of metalloproteases; stopping enzymatic reactions. | Specific inhibition of Ca²⁺-dependent proteases while preserving Mg²⁺-dependent enzyme activity.[3] |
| Typical Concentration | 1 - 10 mM | 1 - 10 mM |
Experimental Protocols
Protocol 1: Cell Lysis using a Buffer Containing EGTA
This protocol is suitable for the extraction of proteins from bacterial cells for purification methods other than IMAC.
-
Prepare Lysis Buffer:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1 mM EGTA
-
1 mM DTT
-
1% Triton X-100
-
Protease Inhibitor Cocktail (EDTA-free if subsequent IMAC is planned after buffer exchange)
-
Optional: 100 µg/mL Lysozyme, 10 U/mL DNase I
-
-
Cell Resuspension: Thaw a frozen bacterial cell pellet on ice. Resuspend the pellet in 5-10 mL of ice-cold Lysis Buffer per gram of cell paste.
-
Lysis:
-
If using lysozyme and DNase, incubate on ice for 30 minutes with gentle rocking.
-
Proceed with mechanical lysis via sonication on ice. Use short bursts (e.g., 30 seconds on, 30 seconds off) to prevent overheating, until the lysate is no longer viscous.
-
-
Clarification: Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the clear supernatant to a new, pre-chilled tube. This is your soluble protein extract, ready for the next purification step.
Protocol 2: His-tagged Protein Purification (IMAC) with EGTA Consideration
This protocol outlines a strategy for purifying a His-tagged protein when EGTA is present in the initial cell lysate.
Caption: Standard workflow for IMAC purification when EGTA is in the initial lysate.
-
Prepare Buffers:
-
Lysis Buffer: As described in Protocol 1, but with EGTA concentration ≤ 1 mM.
-
IMAC Binding Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10-20 mM Imidazole. (No EGTA) .
-
IMAC Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-40 mM Imidazole. (No EGTA) .
-
IMAC Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM Imidazole. (No EGTA) .
-
-
Cell Lysis and Clarification: Perform cell lysis and clarification as described in Protocol 1.
-
Buffer Exchange (Crucial Step):
-
Transfer the soluble lysate into dialysis tubing.
-
Dialyze against 100 volumes of IMAC Binding Buffer for 4 hours at 4°C. Change the buffer and dialyze for another 4 hours or overnight.
-
Alternatively, pass the lysate through a desalting column pre-equilibrated with IMAC Binding Buffer.
-
-
Column Binding: Load the dialyzed, EGTA-free lysate onto a Ni-NTA column equilibrated with IMAC Binding Buffer.
-
Wash: Wash the column with 10-20 column volumes of IMAC Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with 5-10 column volumes of IMAC Elution Buffer. Collect fractions and analyze by SDS-PAGE.
References
- 1. iba-lifesciences.com [iba-lifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 5. Single-step purification of intrinsic protein complexes in Saccharomyces cerevisiae using regenerable calmodulin resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: EGTA Purity and its Impact on Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental issues arising from the purity of EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid).
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Calcium-Dependent Assays
Question: My experimental results in a calcium-sensitive assay (e.g., enzyme kinetics, cell signaling study) are variable and not reproducible. Could the EGTA I'm using be the cause?
Answer:
Yes, the purity of your EGTA is a critical factor and a common source of variability in calcium-dependent assays. Here's a step-by-step guide to troubleshoot this issue:
Step 1: Verify the Purity of Your EGTA
Commercial EGTA is often not 100% pure and can contain water of hydration (typically 2-4%) and other impurities.[1] This means the actual concentration of active EGTA in your stock solution may be lower than calculated, leading to inaccurate free calcium concentrations in your buffers.
-
Action: Refer to the manufacturer's certificate of analysis for the specified purity. If not available, consider using a higher grade of EGTA or determining the purity experimentally (see Experimental Protocols section).
Step 2: Check for Heavy Metal Contamination
Lower grades of EGTA may contain heavy metal contaminants which can interfere with biological systems by inhibiting enzymes or inducing toxicity.[2][3]
-
Action: Use a "Molecular Biology Grade" or "Ultra Pure" EGTA, which is typically tested for heavy metals.[2][3][4]
Step 3: Re-evaluate Your Calcium Buffer Calculations
The effective calcium-binding capacity of EGTA is pH-dependent. Inaccurate pH of your buffer or unaccounted for impurities in EGTA will lead to significant errors in the calculated free calcium concentration.[1]
-
Action: Ensure your pH measurements are accurate and use software or calculators that account for the specific temperature, pH, and ionic strength of your experimental buffer when determining the required amounts of CaCl2 and EGTA.
Step 4: Assess for Potential EGTA-Induced Cellular Effects
In some cellular systems, unbound EGTA has been shown to have pharmacological effects independent of its calcium-chelating activity, potentially by interfering with calcium release from intracellular stores.
-
Action: As a control, compare the effects of EGTA with another calcium chelator with different properties, such as BAPTA.
Experimental Workflow for Troubleshooting Inconsistent Results
Troubleshooting workflow for EGTA-related experimental variability.
Issue 2: Unexpected Enzyme Inhibition or Activation
Question: The activity of my enzyme, which is not known to be directly regulated by calcium, is being affected when I use an EGTA-containing buffer. Why might this be happening?
Answer:
This could be due to a few factors related to your EGTA's purity and its specific interactions:
-
Heavy Metal Contamination: Your EGTA preparation may contain trace heavy metals that are inhibiting your enzyme. Many enzymes are sensitive to inhibition by heavy metals.
-
Indirect Effects on Metal-Dependent Enzymes: While EGTA has a high selectivity for Ca2+, it can still chelate other divalent cations, albeit with lower affinity. If your enzyme requires another divalent cation (e.g., Mn2+, Zn2+) as a cofactor, high concentrations of EGTA could be sequestering it.
-
Contaminating Nuclease Activity: In some crude biological samples, a novel nuclease activity has been identified that is activated by EGTA-chelated calcium.[5][6] If your experiment involves DNA or RNA and you are using such a sample, this could be a confounding factor.
Troubleshooting Steps:
-
Use High-Purity EGTA: Switch to an "Ultra Pure" or "Molecular Biology Grade" EGTA to minimize heavy metal contamination.[3][4]
-
Add Back Essential Cations: If you suspect chelation of a required cofactor, try adding a small excess of that cation to your reaction mixture.
-
Heat Inactivation: If you suspect a contaminating enzyme activity, and your protein of interest is heat-stable, consider a heat-inactivation step for your sample before adding EGTA. The EGTA-activated nuclease is reported to be heat-labile.[5]
FAQs
Q1: What is the difference between the various grades of EGTA (e.g., Reagent, Molecular Biology, Ultra Pure)?
A1: The primary differences are the level of purity and the extent of quality control testing for contaminants. Higher grades have a higher percentage of EGTA and are tested for low levels of heavy metals, DNases, RNases, and proteases.
Q2: How should I store my EGTA powder and stock solutions?
A2: EGTA powder is stable at room temperature.[3] Stock solutions (typically 0.5 M, pH 8.0) are stable for up to a year when stored at 4°C. Some sources suggest that frozen aliquots at -20°C are also acceptable for long-term storage.
Q3: My EGTA stock solution is old. Could it have gone bad?
A3: While EGTA itself is quite stable, the primary concern with old solutions is potential microbial contamination or a shift in pH. It is best practice to make fresh stock solutions regularly and filter-sterilize them for long-term storage at 4°C.
Q4: Can impurities in EGTA affect my PCR results?
A4: Yes. Heavy metal contaminants in low-purity EGTA can inhibit DNA polymerase. Additionally, since PCR is dependent on an optimal concentration of Mg2+, the chelating effect of EGTA (even with its lower affinity for Mg2+) could perturb the reaction if present at high concentrations.
Q5: Can I substitute EDTA for EGTA in my experiments?
A5: It depends on the application. EGTA is preferred when you need to selectively chelate Ca2+ in the presence of higher concentrations of Mg2+, as is common in physiological buffers.[2] EDTA chelates both Ca2+ and Mg2+ with high affinity and is therefore less selective. In applications like inhibiting DNases that require Ca2+, EGTA is a better choice.[7]
Data Presentation
Table 1: Comparison of Common EGTA Grades
| Grade | Typical Purity | Key Features | Common Applications |
| Reagent Grade | ≥97% | General purpose, may contain higher levels of metal impurities. | General buffer preparation. |
| Molecular Biology Grade | ≥98% to >99% | Tested for the absence of DNases, RNases, and proteases. Low heavy metal content.[2][3][8] | Cell culture, enzyme assays, PCR, protein purification. |
| Ultra Pure Grade | >97% to >99% | Stringent limits on heavy metal contaminants (e.g., ≤0.001% as Pb).[4] | Electrophysiology, sensitive enzyme kinetics, trace metal studies. |
Experimental Protocols
Protocol 1: Determination of EGTA Purity by pH-Metric Titration
This method is based on the principle that when Ca2+ binds to EGTA, protons (H+) are released, causing a change in pH. By titrating with a standardized base, the amount of active EGTA can be determined.
Materials:
-
EGTA sample
-
High-purity CaCl2, dried to a constant weight
-
Standardized 0.1 M KOH solution
-
Calibrated pH meter with a suitable electrode
-
Stir plate and stir bar
-
Deionized water, free of CO2
Procedure:
-
Accurately weigh a sample of EGTA and dissolve it in a known volume of deionized water.
-
Add a known, slight excess of a standard CaCl2 solution to the EGTA solution. This will result in the release of H+ ions.
-
Place the solution on a stir plate and immerse the pH electrode.
-
Titrate the solution with the standardized 0.1 M KOH solution, recording the pH after each addition of a small, known volume of KOH.
-
Plot the pH versus the volume of KOH added. The equivalence point, where all the released H+ has been neutralized, will be indicated by a sharp inflection in the titration curve.
-
From the volume of KOH used to reach the equivalence point and the stoichiometry of the Ca2+-EGTA reaction, calculate the moles of active EGTA in your sample.
-
Calculate the purity of your EGTA sample as: (moles of active EGTA / initial moles of EGTA sample) * 100%.
Protocol 2: Demonstrating the Effect of EGTA Purity on Free Calcium Concentration using a Fluorescent Indicator
This protocol uses a fluorescent calcium indicator, such as Fura-2 or Fluo-8, to measure the actual free Ca2+ concentration in buffers prepared with EGTA of known and unknown purity.
Materials:
-
High-purity EGTA (as a standard)
-
EGTA of unknown purity (test sample)
-
High-purity CaCl2
-
Fluorescent calcium indicator (e.g., Fura-2, salt form)
-
MOPS buffer (or another suitable buffer, pH 7.2)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare two sets of calcium buffers with a calculated free Ca2+ concentration (e.g., 500 nM) using the same stock solutions of CaCl2 and buffer.
-
Set A: Use the high-purity EGTA.
-
Set B: Use the test EGTA, assuming 100% purity for the initial calculation.
-
-
Prepare a stock solution of the fluorescent calcium indicator in a Ca2+-free buffer.
-
Add a small aliquot of the indicator stock to each of your prepared calcium buffers (Set A and Set B) to a final concentration of ~1-10 µM.[1][9][10]
-
Measure the fluorescence of each sample using the appropriate excitation and emission wavelengths for your chosen indicator. For ratiometric dyes like Fura-2, measure the emission at ~510 nm with excitation at both 340 nm and 380 nm.[11]
-
Analysis:
-
The fluorescence signal from the buffer made with high-purity EGTA (Set A) will correspond to the expected free Ca2+ concentration.
-
If the test EGTA (Set B) is of lower purity, the actual free Ca2+ concentration will be higher than calculated, resulting in a different fluorescence signal.
-
By comparing the fluorescence of Set B to a calibration curve generated with buffers of known free Ca2+ concentrations (made with the high-purity EGTA), you can determine the actual free Ca2+ concentration and thus the effective purity of your test EGTA.
-
Mandatory Visualization
Calcium/Calmodulin-Dependent Signaling Pathway
The following diagram illustrates a simplified calcium-calmodulin signaling pathway leading to the activation of Calcineurin and CaMKII. EGTA is used experimentally to control the initial influx of Ca2+, and its purity is therefore paramount for accurately studying the downstream effects.
EGTA's critical role in controlling Ca²⁺-Calmodulin signaling.
References
- 1. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 2. EGTA, Molecular Biology Grade - CAS 67-42-5 - Calbiochem | 324626 [merckmillipore.com]
- 3. You are being redirected... [bio-world.com]
- 4. EGTA, Ultra Pure Grade, 100 G, (A611-0732-95) [intelixbio.com]
- 5. A Novel Nuclease Activity that is Activated by Ca2+ Chelated to EGTA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel nuclease activity that is activated by Ca(2+) chelated to EGTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EGTA (Molecular Biology Grade) - ZELLX® [zellx.de]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. web.math.princeton.edu [web.math.princeton.edu]
- 11. hellobio.com [hellobio.com]
Technical Support Center: Optimizing EGTA Concentration for Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) concentrations for specific cell lines. EGTA is a chelating agent with a high affinity for calcium ions (Ca²⁺), making it a valuable tool in cell culture for various applications, including cell detachment, studying calcium signaling pathways, and preventing Ca²⁺-dependent protease activity.[1][2] However, its concentration must be carefully optimized to avoid cytotoxicity.[3]
Frequently Asked Questions (FAQs)
Q1: What is EGTA, and why is it used in cell culture?
A1: EGTA is a chemical that specifically binds to calcium ions, effectively removing them from the extracellular environment.[1] In cell culture, it is used to:
-
Detach adherent cells: Many cell adhesion molecules are calcium-dependent. By chelating Ca²⁺, EGTA disrupts these interactions, causing cells to detach from the culture surface and each other.[2]
-
Study calcium signaling: Researchers use EGTA to create a low-calcium environment to investigate the role of extracellular calcium in various cellular processes.[4][5]
-
Inhibit calcium-dependent enzymes: Certain enzymes, such as some nucleases and proteases, require calcium for their activity. EGTA can be used to inhibit these enzymes and prevent unwanted enzymatic activity.[1][6]
Q2: What is the difference between EGTA and EDTA?
A2: Both EGTA and EDTA are chelating agents, but EGTA has a much higher selectivity for calcium ions over magnesium ions (Mg²⁺) compared to EDTA.[1] This specificity is crucial in cell culture, as magnesium ions are also essential for many cellular functions, and their depletion by EDTA can have broader, unintended effects.
Q3: What are the potential negative effects of EGTA on cells?
A3: While useful, improper EGTA concentration can be detrimental to cells. Excessive chelation of extracellular calcium can disrupt the cell membrane, interfere with essential signaling pathways, and induce apoptosis (programmed cell death).[3] Therefore, it is critical to determine the optimal, non-toxic concentration for each specific cell line and application.
Q4: What factors influence the optimal EGTA concentration?
A4: The ideal EGTA concentration can vary significantly depending on several factors:
-
Cell Line: Different cell lines have varying sensitivities to calcium depletion.
-
Cell Density: Higher cell densities may require slightly higher EGTA concentrations for effective detachment.
-
Culture Medium Composition: The concentration of calcium and other divalent cations in the culture medium will affect the amount of EGTA needed.
-
Application: The required concentration for gentle cell detachment may be different from that needed to study long-term effects of calcium depletion.
-
Incubation Time: Longer exposure times generally require lower concentrations to avoid cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Cells are not detaching | EGTA concentration is too low. | Gradually increase the EGTA concentration in small increments (e.g., 0.1 mM). Ensure the culture medium is calcium-free during the EGTA treatment. |
| Incubation time is too short. | Increase the incubation time, but monitor the cells closely for signs of stress or death. | |
| High cell death or low viability after detachment | EGTA concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration (see Experimental Protocol below). |
| Incubation time is too long. | Reduce the incubation time. | |
| Mechanical stress during detachment. | Handle cells gently. Avoid vigorous pipetting or scraping. | |
| Cells are clumping after detachment | Presence of extracellular DNA from lysed cells. | Add a low concentration of DNase I to the detachment solution. |
| Incomplete dissociation of cell-cell junctions. | Ensure adequate EGTA concentration and incubation time. Gentle pipetting can help to break up small clumps. | |
| Inconsistent results between experiments | Variations in cell density or growth phase. | Standardize the cell seeding density and ensure cells are in a consistent growth phase (e.g., logarithmic) before each experiment. |
| Inaccurate preparation of EGTA solution. | Prepare fresh EGTA stock solutions and verify the final concentration in the working solution. |
Quantitative Data Summary
The optimal EGTA concentration is highly cell-line dependent. The following table provides a range of concentrations reported in the literature for different cell lines and applications. It is crucial to experimentally determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Application | EGTA Concentration (mM) | Incubation Time |
| PC12 | Induction of apoptosis | 0.5 - 4 | 24 hours |
| SH-SY5Y | Induction of apoptosis | 2 | Not specified |
| Prostate Cancer (PC3) | Calcium signaling studies | 5 | Not specified |
| HUVEC | Cell adhesion studies | 3 | 1 hour |
| Duck Intestinal Crypts | Isolation of crypts | 2.5 | 15-45 minutes |
Experimental Protocols
Determining the Optimal EGTA Concentration
This protocol outlines a method to determine the highest concentration of EGTA that can be used for a specific application (e.g., cell detachment) without significantly impacting cell viability.
Materials:
-
Your specific cell line cultured in appropriate vessels
-
Calcium-free balanced salt solution (e.g., PBS without Ca²⁺/Mg²⁺)
-
EGTA stock solution (e.g., 100 mM in water, pH adjusted to 7.4)
-
Cell viability assay kit (e.g., MTS, MTT, or Trypan Blue)
-
96-well plates for viability assay
-
Microplate reader (for MTS/MTT assays) or microscope and hemocytometer (for Trypan Blue)
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture under standard conditions.
-
Prepare EGTA Dilutions: Prepare a series of EGTA dilutions in a calcium-free balanced salt solution. A typical starting range is 0.1 mM to 5 mM (e.g., 0.1, 0.5, 1, 2, 3, 4, 5 mM). Include a control with no EGTA.
-
Treatment:
-
Carefully aspirate the culture medium from the wells.
-
Gently wash the cells once with the calcium-free balanced salt solution.
-
Add 100 µL of the prepared EGTA dilutions (and the control solution) to the respective wells.
-
-
Incubation: Incubate the plate for the desired duration of your application (e.g., 5-15 minutes for cell detachment).
-
Neutralization and Detachment (if applicable):
-
For detachment applications, gently tap the plate to dislodge the cells.
-
Add an equal volume of complete culture medium (containing calcium) to each well to neutralize the EGTA.
-
Gently pipette up and down to create a single-cell suspension.
-
-
Cell Viability Assay:
-
MTS/MTT Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions. Incubate for the recommended time, and then read the absorbance on a microplate reader.[7]
-
Trypan Blue Exclusion Assay: Collect the cell suspension from each well. Mix a small volume with an equal volume of Trypan Blue solution. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each EGTA concentration relative to the control (no EGTA).
-
Plot the cell viability (%) against the EGTA concentration.
-
The optimal EGTA concentration is the highest concentration that results in the desired effect (e.g., efficient detachment) while maintaining high cell viability (typically >90%).
-
Visualizations
Workflow for Optimizing EGTA Concentration
Caption: Workflow for determining the optimal EGTA concentration for a specific cell line.
Effect of EGTA on Calcium-Dependent Signaling Pathways
Caption: EGTA chelates extracellular calcium, blocking its influx and subsequent signaling.
References
- 1. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
common mistakes to avoid when using EGTA disodium
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common mistakes when using EGTA disodium in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder won't dissolve. What am I doing wrong?
A1: this compound has poor solubility in water at neutral or acidic pH. To dissolve it, you must increase the pH of the solution. Add a strong base, such as sodium hydroxide (NaOH), dropwise while stirring until the powder fully dissolves.[1][2] Typically, a pH of 8.0 or higher is required for complete dissolution.[3][4][5] It is recommended to prepare a concentrated stock solution (e.g., 0.5 M) at an alkaline pH and then dilute it to the desired final concentration in your experimental buffer.[1][2]
Q2: I'm seeing unexpected results in my cell viability assay after using EGTA. Could it be interfering?
Q3: Can I use EDTA disodium instead of this compound? What's the difference?
A3: While both are chelating agents, they have different selectivities for divalent cations. EGTA has a much higher affinity for calcium ions (Ca²⁺) than for magnesium ions (Mg²⁺), making it ideal for experiments where you need to selectively chelate calcium without significantly disturbing magnesium concentrations.[9][10] EDTA, on the other hand, chelates a broader range of divalent cations, including both Ca²⁺ and Mg²⁺, with similar affinities.[9][11] Using EDTA when you intend to only chelate calcium can lead to unintended effects on magnesium-dependent cellular processes.[12]
Q4: How should I store my this compound powder and stock solutions to ensure stability?
A4: this compound powder is hygroscopic, meaning it can absorb moisture from the air.[13] It should be stored in a tightly sealed container in a cool, dry place.[13] When stored properly, the powder has a shelf life of up to 5 years.[13] Stock solutions of EGTA are generally stable for months when stored at 4°C.[1][14] For long-term storage, aliquoting and freezing at -20°C is recommended to prevent repeated freeze-thaw cycles and potential contamination.
Q5: My experimental results are inconsistent when using EGTA to buffer calcium. What could be the cause?
A5: Inconsistent results when using EGTA as a calcium buffer can stem from several factors:
-
Purity of EGTA: The purity of commercially available EGTA can vary, which affects the actual concentration of the chelator in your solution and, consequently, the free calcium concentration.[15][16]
-
pH sensitivity: The calcium-binding affinity of EGTA is highly dependent on pH.[10][17] Small fluctuations in the pH of your buffer can lead to significant changes in the free calcium concentration. Always prepare your EGTA-containing buffers at a constant pH.
-
Temperature and Ionic Strength: The dissociation constant (Kd) of the Ca²⁺-EGTA complex is also influenced by temperature and the ionic strength of the solution.[18] Ensure these parameters are consistent across your experiments.
-
Inaccurate Calculations: Calculating the precise free calcium concentration in an EGTA buffer can be complex.[19] It is advisable to use a calcium-sensitive electrode for accurate measurements or utilize online calculators that take into account pH, temperature, and ionic strength.[20][21][22]
Q6: I'm using EGTA in my cell lysis buffer. Are there any potential issues I should be aware of?
A6: EGTA is often included in lysis buffers to inhibit calcium-dependent proteases and nucleases, thereby protecting your proteins and nucleic acids from degradation.[12][23] However, if you are purifying a calcium-dependent protein, the presence of EGTA will inactivate it.[24][25][26] Similarly, if your downstream application involves enzymes that require calcium as a cofactor, you will need to remove the EGTA, for example, through dialysis or buffer exchange.
Q7: I'm having trouble with my organoid culture after using EGTA for crypt isolation. What could be the problem?
A7: While EGTA is commonly used for chelating calcium to dissociate intestinal crypts for organoid culture, improper use can affect organoid viability and growth.[27][28] Over-incubation with EGTA can damage the cells. It's crucial to optimize the EGTA concentration and incubation time for your specific tissue type.[27] Ensure that the EGTA is thoroughly washed out before embedding the crypts in the extracellular matrix, as residual EGTA can interfere with cell adhesion and organoid formation.[29]
Quantitative Data Summary
The selectivity of a chelating agent is crucial for its appropriate application. The following table summarizes the dissociation constants (Kd) for EGTA and EDTA with calcium and magnesium ions, highlighting their differing affinities.
| Chelating Agent | Ion | Dissociation Constant (Kd) at pH 7.2 | Reference |
| EGTA | Ca²⁺ | ~150 nM | [30] |
| Mg²⁺ | ~1 mM | ||
| EDTA | Ca²⁺ | ~400 nM | |
| Mg²⁺ | ~2 mM |
Note: These values are approximate and can vary with experimental conditions such as temperature and ionic strength.
Experimental Protocol: Preparation of a Calcium-EGTA Buffer Solution
This protocol outlines the steps to prepare a buffer with a specific free calcium concentration using EGTA.
Objective: To prepare a 100 mL solution with a defined free calcium concentration of 1 µM.
Materials:
-
This compound salt
-
Calcium chloride (CaCl₂)
-
HEPES buffer (or another suitable buffer)
-
Sodium hydroxide (NaOH)
-
High-purity water
-
pH meter
-
Magnetic stirrer and stir bar
Methodology:
-
Prepare Stock Solutions:
-
0.5 M EGTA Stock (pH 8.0): Dissolve the required amount of this compound salt in about 80% of the final volume of water. Adjust the pH to 8.0 with concentrated NaOH to dissolve the powder completely. Bring the solution to the final volume with water.
-
1 M CaCl₂ Stock: Dissolve CaCl₂ in water and bring to the final volume.
-
1 M HEPES Stock (pH 7.2): Dissolve HEPES in water, adjust the pH to 7.2 with NaOH, and bring to the final volume.
-
-
Calculate Required Volumes: Use a calcium buffer calculator program to determine the precise volumes of your stock solutions needed to achieve the desired free calcium concentration, taking into account the final concentrations of the buffer components, pH, temperature, and ionic strength.
-
Prepare the Final Buffer:
-
To a beaker with approximately 80 mL of high-purity water, add the calculated volume of the HEPES stock solution.
-
Add the calculated volume of the EGTA stock solution and mix well.
-
Slowly add the calculated volume of the CaCl₂ stock solution while stirring continuously.
-
Adjust the pH of the solution to the desired value (e.g., 7.2). This is a critical step, as the affinity of EGTA for calcium is pH-dependent.
-
Bring the final volume to 100 mL with high-purity water.
-
Verify the free calcium concentration using a calcium-sensitive electrode if high accuracy is required.
-
Visualizations
Caption: Workflow for preparing an this compound stock solution and a calcium-buffered solution.
Caption: Inhibition of a calcium signaling pathway by this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of EDTA solution - Sharebiology [sharebiology.com]
- 4. crick.ac.uk [crick.ac.uk]
- 5. crick.ac.uk [crick.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assessment: Toward Content-Rich Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. quora.com [quora.com]
- 10. interchim.fr [interchim.fr]
- 11. Is EDTA and EDTA disodium salt the same - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 12. researchgate.net [researchgate.net]
- 13. chemignition.com [chemignition.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. EGTA purity and the buffering of calcium ions in physiological solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound | 31571-71-8 | Benchchem [benchchem.com]
- 18. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - SK [thermofisher.com]
- 19. Calcium buffer solutions and how to make them: a do it yourself guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A simple method for the accurate determination of free [Ca] in Ca-EGTA solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. EGTA calculator [randombio.com]
- 22. Ca-EGTA Calculator TS v1.3 [somapp.ucdmc.ucdavis.edu]
- 23. info.gbiosciences.com [info.gbiosciences.com]
- 24. researchgate.net [researchgate.net]
- 25. Resistance to inactivation by EGTA of the enzyme-substrate and enzyme-phosphate complexes of alkaline phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. stemcell.com [stemcell.com]
- 28. Establishment and Culture of Human Intestinal Organoids Derived from Adult Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
Technical Support Center: Refining EGTA Protocols for Sensitive Enzyme Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using EGTA in sensitive enzyme assays.
Frequently Asked Questions (FAQs)
1. What is EGTA and why is it used in enzyme assays?
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is a chelating agent with a high affinity and selectivity for calcium ions (Ca²⁺).[1] In enzyme assays, it is primarily used to:
-
Control free calcium concentration: Many enzymes are sensitive to Ca²⁺, which can act as a cofactor, an inhibitor, or have no effect. EGTA is used to buffer the free Ca²⁺ concentration at a known, low level to study the calcium-dependence of an enzyme or to prevent the activation of calcium-dependent proteases or nucleases that could degrade the enzyme or other components of the assay.[1]
-
Prevent assay interference: By chelating free Ca²⁺, EGTA can prevent the formation of insoluble calcium salts with assay components like phosphate buffers.
2. What is the difference between EGTA and EDTA?
While both are chelating agents, EGTA has a much higher selectivity for Ca²⁺ over magnesium ions (Mg²⁺) compared to EDTA.[1] This is crucial in biological systems and assays where Mg²⁺ concentrations are typically much higher than Ca²⁺ concentrations. Using EGTA allows for the specific chelation of Ca²⁺ without significantly disturbing the free Mg²⁺ concentration, which is often an essential cofactor for enzymes like kinases.
3. How does pH affect EGTA's ability to chelate calcium?
The calcium-chelating ability of EGTA is highly pH-dependent. EGTA's affinity for Ca²⁺ decreases significantly as the pH drops. At lower pH values, the carboxylate groups of EGTA become protonated, reducing their ability to coordinate with Ca²⁺. Therefore, it is critical to maintain a stable pH in your assay buffer to ensure a consistent free Ca²⁺ concentration.
Troubleshooting Guide
This guide addresses common issues encountered when using EGTA in sensitive enzyme assays.
Problem 1: Lower than expected or no enzyme activity.
Possible Cause 1: Your enzyme is calcium-dependent.
-
Troubleshooting Steps:
-
Review the literature for your enzyme or homologous enzymes to determine if Ca²⁺ is a known activator.
-
Perform a calcium titration experiment. Prepare a series of assay buffers with varying concentrations of free Ca²⁺ (this can be achieved by using different ratios of CaCl₂ to EGTA, and the free Ca²⁺ can be calculated using specialized software).
-
If enzyme activity increases with higher free Ca²⁺ concentrations, your enzyme is likely calcium-dependent, and the EGTA concentration in your original assay was too high.
-
Possible Cause 2: EGTA is directly inhibiting your enzyme.
While less common, EGTA can directly inhibit some enzymes, even those not directly dependent on calcium. For example, some metalloenzymes that utilize other divalent cations like zinc or manganese can be inhibited by high concentrations of EGTA. Bovine intestinal mucosal alkaline phosphatase is an example of an enzyme that can be inactivated by EGTA.[2]
-
Troubleshooting Steps:
-
Perform a control experiment with a different calcium chelator, such as BAPTA, which has different structural and kinetic properties.[3][4]
-
If the inhibition persists with BAPTA, the issue might be related to the chelation of another essential divalent cation.
-
If the enzyme is a known metalloenzyme, consider if trace metal contamination in your reagents is being chelated by EGTA, thereby inactivating the enzyme.
-
Possible Cause 3: The pH of your EGTA stock solution is incorrect.
EGTA is acidic and will lower the pH of your buffer if not properly neutralized during stock solution preparation. A suboptimal pH can drastically reduce enzyme activity.
-
Troubleshooting Steps:
-
Always pH-adjust your EGTA stock solution to the desired pH of your final assay buffer.
-
Verify the final pH of your complete assay buffer after all components, including EGTA, have been added.
-
Problem 2: Inconsistent or irreproducible assay results.
Possible Cause 1: Fluctuation in free calcium concentration.
The free Ca²⁺ concentration is highly sensitive to the total EGTA and total Ca²⁺ concentrations, as well as the pH and temperature of the buffer.
-
Troubleshooting Steps:
-
Use a reliable calculator to determine the free Ca²⁺ concentration in your buffer.
-
Ensure precise and consistent preparation of all stock solutions.
-
Always use the same batch of reagents, as the purity of EGTA can vary between suppliers.
-
Carefully control the pH and temperature of your assay.
-
Possible Cause 2: EGTA precipitation.
EGTA has limited solubility at acidic pH. If your EGTA stock solution or final assay buffer has a pH that is too low, the EGTA may precipitate, leading to inconsistent results.
-
Troubleshooting Steps:
-
Ensure your EGTA stock solution is fully dissolved and the pH is adjusted appropriately (typically to pH 8.0 for a 0.5 M stock).
-
Visually inspect your assay buffer for any signs of precipitation before use.
-
If precipitation is observed, remake the solution, ensuring proper pH adjustment.
-
Problem 3: Higher than expected enzyme activity.
Possible Cause: EGTA is chelating an inhibitory metal ion.
Trace amounts of inhibitory heavy metal ions (e.g., lead, zinc, copper) can be present in your reagents. EGTA can chelate these ions, leading to an apparent increase in enzyme activity.
-
Troubleshooting Steps:
-
Test your assay with and without EGTA. If the activity is consistently higher with EGTA, it may be chelating an inhibitor.
-
Use high-purity reagents and water to minimize trace metal contamination.
-
Data Presentation
Table 1: Stability Constants (log K) of EGTA with Divalent Cations
| Cation | log K (at 20°C, 0.1 M ionic strength) |
| Ca²⁺ | 11.0 |
| Mg²⁺ | 5.2 |
| Mn²⁺ | 12.3 |
| Zn²⁺ | 12.7 |
| Cu²⁺ | 17.8 |
| Fe²⁺ | 11.8 |
Note: These values are approximate and can vary with temperature, ionic strength, and pH.
Experimental Protocols
Protocol 1: Preparation of a 0.5 M EGTA Stock Solution (pH 8.0)
Materials:
-
EGTA (free acid)
-
High-purity water
-
10 M NaOH or KOH solution
-
pH meter
Methodology:
-
Weigh out the appropriate amount of EGTA free acid (FW: 380.35 g/mol ) for your desired volume. For 100 mL of a 0.5 M solution, use 19.02 g of EGTA.
-
Add approximately 80% of the final volume of high-purity water to a beaker with a stir bar.
-
Slowly add the EGTA powder to the water while stirring. The EGTA will not dissolve at this point.
-
Slowly add 10 M NaOH or KOH dropwise while continuously monitoring the pH.
-
Continue adding the base until the EGTA dissolves completely and the pH reaches 8.0.
-
Once the EGTA is fully dissolved and the pH is stable at 8.0, transfer the solution to a volumetric flask.
-
Bring the final volume to 100 mL with high-purity water.
-
Store the solution at 4°C.
Protocol 2: Determining the Optimal EGTA Concentration
Objective: To find the lowest concentration of EGTA that effectively chelates contaminating Ca²⁺ without inhibiting the enzyme of interest.
Methodology:
-
Prepare a range of EGTA concentrations: Prepare a series of assay buffers with EGTA concentrations ranging from 0 mM to a concentration known to be in excess (e.g., 5 mM).
-
Run the enzyme assay: Perform your standard enzyme assay with each of the prepared EGTA concentrations.
-
Analyze the results: Plot enzyme activity as a function of EGTA concentration.
-
Scenario A: No change in activity. If the enzyme activity remains constant across all EGTA concentrations, your enzyme is likely not sensitive to contaminating Ca²⁺, and EGTA may not be necessary.
-
Scenario B: Activity decreases with increasing EGTA. This suggests either your enzyme is Ca²⁺-dependent or EGTA is directly inhibitory. Proceed with the troubleshooting steps for low enzyme activity.
-
Scenario C: Activity increases and then plateaus. This indicates that EGTA is chelating an inhibitory cation present as a contaminant. The optimal EGTA concentration is the lowest concentration at which the maximum enzyme activity is achieved.
-
Visualizations
Caption: A simplified diagram of a calcium signaling pathway.
Caption: Experimental workflow for optimizing EGTA concentration.
Caption: Troubleshooting logic for low enzyme activity with EGTA.
References
- 1. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 2. Resistance to inactivation by EGTA of the enzyme-substrate and enzyme-phosphate complexes of alkaline phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: The Impact of EGTA on Magnesium Concentration in Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EGTA in buffers where magnesium concentration is a critical factor.
Frequently Asked Questions (FAQs)
Q1: What is EGTA and how does it interact with magnesium?
A1: EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) is a chelating agent, meaning it can form stable, water-soluble complexes with metal ions.[1] While EGTA is well-known for its high affinity for calcium ions (Ca²⁺), it also binds to magnesium ions (Mg²⁺), albeit with a significantly lower affinity.[2][3] This selective binding makes EGTA a valuable tool for creating buffers with low free Ca²⁺ concentrations while having a lesser, but still present, impact on the free Mg²⁺ concentration.[2]
Q2: Why is EGTA preferred over EDTA in some biological buffers?
A2: EGTA is often preferred over EDTA (ethylenediaminetetraacetic acid) in experimental settings that aim to mimic the intracellular environment. In living cells, the concentration of Mg²⁺ is typically at least a thousand times higher than that of Ca²⁺.[1][2] EGTA's much higher selectivity for Ca²⁺ over Mg²⁺ allows for the effective chelation of calcium without significantly depleting the free magnesium concentration, which is crucial for the function of many enzymes and cellular processes.[4][5] In contrast, EDTA has a higher affinity for Mg²⁺ than EGTA does, which can lead to unintended depletion of free magnesium.
Q3: How does pH affect EGTA's ability to chelate magnesium?
A3: The chelating ability of EGTA is highly dependent on the pH of the buffer. EGTA has four carboxylic acid groups that can be protonated at acidic pH. Protonation of these groups reduces the availability of the negatively charged carboxylates to coordinate with metal ions, thereby decreasing the stability of the EGTA-Mg²⁺ complex. As the pH increases, the carboxyl groups deprotonate, and the affinity of EGTA for divalent cations, including magnesium, increases.
Q4: Can I use a buffer containing both EGTA and magnesium?
A4: Yes, it is common to prepare buffers containing both EGTA and a defined total concentration of magnesium. This approach is used to control the free concentration of both Ca²⁺ (often as a contaminant) and Mg²⁺. The final free Mg²⁺ concentration will be lower than the total added Mg²⁺ due to chelation by EGTA. Accurate calculation of the free Mg²⁺ concentration requires knowledge of the stability constant for the EGTA-Mg²⁺ complex at the specific pH and ionic strength of the buffer.
Troubleshooting Guides
Problem 1: My magnesium-dependent enzyme shows reduced or no activity in a buffer containing EGTA.
-
Possible Cause: Unintended depletion of free magnesium. Although EGTA has a lower affinity for Mg²⁺ compared to Ca²⁺, at sufficient concentrations, it can still chelate a significant amount of magnesium, reducing the free Mg²⁺ concentration below the level required for your enzyme's activity.
-
Troubleshooting Steps:
-
Verify the required free Mg²⁺ concentration for your enzyme: Consult the literature or perform preliminary experiments to determine the optimal free Mg²⁺ range for your enzyme's activity.
-
Calculate the free Mg²⁺ concentration in your buffer: Use a buffer calculator program or the stability constants in the table below to estimate the free Mg²⁺ concentration. Remember to account for the pH of your buffer.
-
Increase the total Mg²⁺ concentration: Add a higher total concentration of a magnesium salt (e.g., MgCl₂) to your buffer to compensate for the amount chelated by EGTA and achieve the desired free Mg²⁺ concentration.
-
Consider an alternative chelator: If precise control over a very low Ca²⁺ concentration is not the primary concern, and magnesium depletion is a persistent issue, consider using a chelator with an even lower affinity for Mg²⁺ or reducing the EGTA concentration if experimentally permissible.
-
Problem 2: I am observing unexpected precipitation in my EGTA-containing buffer.
-
Possible Cause 1: The free acid form of EGTA is poorly soluble in water.
-
Troubleshooting Steps:
-
Ensure proper dissolution: When preparing stock solutions of EGTA, it is crucial to adjust the pH. The free acid of EGTA will not dissolve readily. Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise while stirring to raise the pH to at least 7.0.[6][7] The EGTA will dissolve as it is converted to its salt form.
-
-
Possible Cause 2: Precipitation of magnesium salts.
-
Troubleshooting Steps:
-
Check for buffer incompatibilities: High concentrations of phosphate or other anions in your buffer system could lead to the precipitation of magnesium salts, especially if the free Mg²⁺ concentration is high.
-
Prepare concentrated stocks separately: When making your final buffer, add the individual components from concentrated stock solutions and ensure each is fully dissolved before adding the next. Avoid mixing highly concentrated solutions of magnesium and phosphate directly.
-
Quantitative Data: Stability of EGTA-Cation Complexes
The stability of the complex between a chelator and a metal ion is described by the stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex.
| Cation | Log K for EGTA Complex | Log K for EDTA Complex | Reference |
| Ca²⁺ | 11.0 | 10.65 | [2][8] |
| Mg²⁺ | 5.2 | 8.79 | [8] |
Note: These values are generally reported at a standard temperature (20-25°C) and an ionic strength of 0.1 M. The apparent stability constant will vary with the pH, temperature, and ionic strength of the buffer.
Experimental Protocols
Protocol 1: Preparation of a 0.5 M EGTA Stock Solution (pH 8.0)
-
Weigh EGTA: Weigh out 190.1 g of EGTA (free acid, MW = 380.35 g/mol ).
-
Add Water: Add the EGTA to a beaker containing approximately 800 mL of deionized water. The EGTA will not dissolve at this stage.
-
Adjust pH: While stirring vigorously, slowly add a concentrated sodium hydroxide (NaOH) solution (e.g., 10 M) to raise the pH. Monitor the pH continuously with a calibrated pH meter.
-
Dissolution: As the pH approaches 8.0, the EGTA will begin to dissolve. Continue adding NaOH until all the EGTA is in solution and the pH is stable at 8.0.
-
Final Volume: Transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1 L.
-
Storage: Store the 0.5 M EGTA stock solution at 4°C.
Protocol 2: Calculating Free Magnesium Concentration
For precise calculation of free magnesium in a buffer containing EGTA, specialized software is recommended. Several online and downloadable programs are available that take into account the concentrations of all ions, the pH, temperature, and ionic strength. One such widely used resource is MaxChelator.
Simplified Manual Calculation (for estimation at a specific pH):
The dissociation constant (Kd) can be estimated from the stability constant (K). The apparent Kd will change with pH. Once the apparent Kd for the EGTA-Mg²⁺ complex at your experimental pH is known, the free magnesium concentration can be estimated using the following equilibrium equation:
Kd = [[Free Mg²⁺] * [Free EGTA]] / [[Mg²⁺-EGTA]]
This calculation can be complex as it involves solving a system of equations, especially when other ions are present. Therefore, using a dedicated buffer calculator is highly recommended for accuracy.
Diagrams
References
- 1. interchim.fr [interchim.fr]
- 2. EGTA - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. EGTA | ISB Server Wahoo [wahoo.cns.umass.edu]
- 8. laboratorynotes.com [laboratorynotes.com]
Validation & Comparative
A Head-to-Head Comparison of EGTA and BAPTA for Calcium Chelation in Research
For researchers, scientists, and drug development professionals, precise control of intracellular calcium (Ca²⁺) concentrations is paramount for elucidating cellular signaling pathways and developing novel therapeutics. Two of the most widely used tools for this purpose are the calcium chelators EGTA and BAPTA. While both effectively bind Ca²⁺, their distinct physicochemical properties lead to significantly different experimental outcomes. This guide provides an in-depth comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the appropriate chelator for your research needs.
Executive Summary
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) and BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) are structurally related calcium chelators with a high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺). The critical difference lies in their Ca²⁺ binding kinetics: BAPTA has a much faster "on-rate" for Ca²⁺ binding compared to EGTA. This distinction makes BAPTA highly effective at buffering rapid, localized Ca²⁺ transients in "nanodomains," whereas EGTA is better suited for controlling slower, more global changes in intracellular Ca²⁺ concentration. Furthermore, BAPTA's Ca²⁺ affinity is less sensitive to pH changes within the physiological range, offering more consistent chelation under varying cellular conditions.
Performance Comparison: EGTA vs. BAPTA
The choice between EGTA and BAPTA hinges on the specific experimental question being addressed. Key performance parameters are summarized below.
| Property | EGTA | BAPTA | References |
| Structure | Flexible aliphatic backbone | More rigid structure with benzene rings | [1][2] |
| Ca²⁺ Dissociation Constant (Kd) | ~60.5 nM at pH 7.4 | ~110 nM at pH >6.0 | [3][4] |
| Ca²⁺ "On-rate" (kon) | ~1.5 x 10⁶ M⁻¹s⁻¹ | ~6 x 10⁸ M⁻¹s⁻¹ | [5] |
| Ca²⁺ "Off-rate" (koff) | ~0.09 s⁻¹ | ~66 s⁻¹ | |
| pH Sensitivity | Ca²⁺ binding is highly dependent on pH | Ca²⁺ binding is relatively insensitive to pH in the physiological range | [1][6][7] |
| Selectivity for Ca²⁺ over Mg²⁺ | High (~10⁵-fold) | Very High (~10⁵-fold) | [3][6] |
| Primary Application | Buffering global, slower Ca²⁺ changes | Buffering rapid, localized Ca²⁺ transients (nanodomains) | [8][9] |
Experimental Data
Differential Effects on Synaptic Transmission
A classic experimental paradigm to differentiate the effects of EGTA and BAPTA is the study of neurotransmitter release at synapses. The rapid influx of Ca²⁺ through voltage-gated calcium channels creates highly localized Ca²⁺ nanodomains near the synaptic vesicle release machinery.
Experiment: Presynaptic microinjection of EGTA or BAPTA at the squid giant synapse.
Results:
-
BAPTA: Presynaptic injection of BAPTA effectively blocks neurotransmitter release, as indicated by the reduction of the postsynaptic response to subthreshold levels.[9] This is because BAPTA's fast binding kinetics allow it to capture Ca²⁺ ions before they can trigger vesicle fusion.
-
EGTA: In contrast, presynaptic injection of EGTA has little to no effect on neurotransmitter release.[9] Its slower binding rate is insufficient to intercept the rapid, localized Ca²⁺ transient that triggers exocytosis.
This differential effect is a powerful tool to probe the spatial relationship between Ca²⁺ channels and Ca²⁺ sensors for exocytosis.
Experimental Protocols
Protocol 1: Loading Cells with Membrane-Permeant EGTA-AM or BAPTA-AM
This protocol describes the general procedure for loading cells with the acetoxymethyl (AM) ester forms of EGTA and BAPTA, which are membrane-permeant and are cleaved by intracellular esterases to release the active chelator.
Materials:
-
EGTA-AM or BAPTA-AM
-
Anhydrous DMSO
-
Pluronic F-127 (optional, aids in solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional, anion-exchange inhibitor to prevent chelator extrusion)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-10 mM stock solution of EGTA-AM or BAPTA-AM in anhydrous DMSO.
-
Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.
-
Prepare a 100 mM stock solution of Probenecid in a suitable buffer.
-
-
Prepare Loading Solution:
-
For a final concentration of 10 µM chelator, dilute the stock solution into HBSS.
-
If using, add Pluronic F-127 to a final concentration of 0.02-0.04% and Probenecid to a final concentration of 1 mM. Vortex to mix.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Add the loading solution to the cells and incubate at 37°C for 30-60 minutes. The optimal time and concentration should be determined empirically for each cell type.
-
-
Wash:
-
Remove the loading solution and wash the cells 2-3 times with fresh, warm HBSS to remove extracellular chelator.
-
-
De-esterification:
-
Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Protocol 2: Whole-Cell Patch-Clamp Recording with Intracellular Chelator
This protocol outlines the procedure for introducing EGTA or BAPTA directly into a cell via a patch pipette during whole-cell patch-clamp recording.
Materials:
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular (pipette) solution
-
Extracellular (bath) solution
-
EGTA or BAPTA (salt form, e.g., K₄-EGTA or K₄-BAPTA)
Procedure:
-
Prepare Solutions:
-
Prepare the extracellular solution appropriate for the cell type being studied.
-
Prepare the intracellular solution. Dissolve the desired concentration of EGTA or BAPTA (typically 0.5-10 mM) directly into the intracellular solution. Ensure the pH and osmolarity are adjusted after adding the chelator.
-
-
Pull and Fill Pipettes:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fill the pipette with the intracellular solution containing the chosen chelator.
-
-
Establish Whole-Cell Configuration:
-
Approach a target cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to establish the whole-cell configuration. The contents of the pipette will then dialyze into the cell.
-
-
Equilibration:
-
Allow 5-10 minutes for the chelator to equilibrate throughout the cell before beginning experimental recordings.
-
-
Data Acquisition:
-
Perform electrophysiological recordings as required by the experimental design.
-
Visualizations
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. jneurosci.org [jneurosci.org]
- 3. qcbr.queens.org [qcbr.queens.org]
- 4. researchgate.net [researchgate.net]
- 5. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. axolbio.com [axolbio.com]
- 8. Modulation of hippocampal synaptic transmission by low concentrations of cell-permeant Ca2+ chelators: effects of Ca2+ affinity, chelator structure and binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transmitter release modulation by intracellular Ca2+ buffers in facilitating and depressing nerve terminals of pyramidal cells in layer 2/3 of the rat neocortex indicates a target cell-specific difference in presynaptic calcium dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of EGTA's Selectivity for Calcium over Magnesium Ions
For researchers, scientists, and drug development professionals, the precise control of divalent cation concentrations is paramount. Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a widely utilized chelator, prized for its remarkable selectivity for calcium ions (Ca²⁺) over magnesium ions (Mg²⁺). This guide provides a comprehensive comparison of EGTA's binding properties with the more general chelator, ethylenediaminetetraacetic acid (EDTA), and presents experimental data and protocols to validate this selectivity.
Understanding the Selectivity of EGTA
The preference of EGTA for Ca²⁺ over Mg²⁺ is rooted in the structural differences between the two chelators and the ionic radii of the cations. EGTA's molecular structure is more flexible than that of EDTA, allowing it to form a more stable coordination complex with the larger Ca²⁺ ion. In contrast, EDTA exhibits a higher affinity for Mg²⁺ than EGTA does, making it a less suitable choice when specific Ca²⁺ chelation is required in a biological system where Mg²⁺ is often present in much higher concentrations.[1][2]
Quantitative Comparison of Chelator Affinities
The selectivity of a chelator is quantitatively expressed by its stability constant (logK), which describes the equilibrium of the complex formation. A higher logK value indicates a stronger affinity between the chelator and the metal ion. The data presented below, compiled from various sources, clearly demonstrates EGTA's superior selectivity for Ca²⁺.
| Chelator | Cation | Stability Constant (logK) | Reference |
| EGTA | Ca²⁺ | 11.0 | [3] |
| Mg²⁺ | 5.2 | Various Sources | |
| EDTA | Ca²⁺ | 10.65 | [4] |
| Mg²⁺ | 8.79 | [2][4] |
Note: Stability constants can be influenced by factors such as pH, temperature, and ionic strength. The values presented are generally accepted figures under standard conditions.
Experimental Validation of EGTA's Selectivity
The selectivity of EGTA can be experimentally validated using several techniques, including ion-selective electrode (ISE) potentiometry, spectrophotometry, and isothermal titration calorimetry (ITC). Below is a detailed protocol for validating EGTA's selectivity using calcium- and magnesium-selective electrodes.
Experimental Protocol: Validation of EGTA Selectivity using Ion-Selective Electrodes
This protocol describes a method to determine the apparent stability constants of EGTA for Ca²⁺ and Mg²⁺, thereby validating its selectivity.
1. Materials and Reagents:
-
EGTA
-
CaCl₂ (Calcium chloride), analytical grade
-
MgCl₂ (Magnesium chloride), analytical grade
-
KCl (Potassium chloride) for ionic strength adjustment
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer
-
KOH (Potassium hydroxide) for pH adjustment
-
Deionized water (18 MΩ·cm)
-
Calcium-selective electrode (Ca-ISE)
-
Magnesium-selective electrode (Mg-ISE)
-
Reference electrode (e.g., Ag/AgCl)
-
pH meter
-
Potentiometer or ion meter
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
2. Preparation of Solutions:
-
EGTA Stock Solution (0.1 M): Dissolve the appropriate mass of EGTA in deionized water. Adjust the pH to ~7.0 with KOH to aid dissolution. Bring to the final volume.
-
CaCl₂ Stock Solution (0.1 M): Dissolve CaCl₂ in deionized water and bring to the final volume.
-
MgCl₂ Stock Solution (0.1 M): Dissolve MgCl₂ in deionized water and bring to the final volume.
-
Buffer Solution (1 M HEPES, pH 7.0): Dissolve HEPES in deionized water and adjust the pH to 7.0 with KOH.
-
Ionic Strength Adjustment Solution (1 M KCl): Dissolve KCl in deionized water.
3. Experimental Procedure:
Part A: Calibration of Ion-Selective Electrodes
-
Prepare a series of Ca²⁺ and Mg²⁺ standard solutions by serial dilution of the stock solutions. The concentration range should cover the expected free ion concentrations in the experiment (e.g., 1 µM to 10 mM).
-
For each standard solution, add the buffer and KCl solution to maintain a constant pH (e.g., 7.0) and ionic strength (e.g., 100 mM).
-
Immerse the respective ISE and the reference electrode in the standard solutions, starting from the lowest concentration.
-
Record the potential (mV) reading for each standard once it has stabilized.
-
Plot the potential readings against the logarithm of the ion concentration to generate a calibration curve for each electrode. The slope of the linear portion of the curve should be approximately 29.6 mV per decade for divalent cations at 25°C.
Part B: Titration of EGTA with Ca²⁺
-
Prepare a solution containing a known concentration of EGTA (e.g., 1 mM) in a beaker. Add buffer and KCl to maintain the same pH and ionic strength as the calibration standards.
-
Immerse the calibrated Ca-ISE and the reference electrode in the EGTA solution.
-
Add small, precise aliquots of the CaCl₂ stock solution to the EGTA solution while stirring.
-
After each addition, allow the potential reading to stabilize and record the value.
-
Continue the titration until the potential readings show a sharp change, indicating the saturation of EGTA with Ca²⁺.
Part C: Titration of EGTA with Mg²⁺
-
Repeat the procedure described in Part B, but use the MgCl₂ stock solution and the calibrated Mg-ISE.
4. Data Analysis:
-
For each titration point, calculate the free Ca²⁺ or Mg²⁺ concentration using the recorded potential and the corresponding calibration curve.
-
Calculate the concentration of the EGTA-metal complex at each point.
-
The apparent stability constant (K_app) can be calculated using the following equation: K_app = [EGTA-Metal] / ([EGTA]_free * [Metal]_free)
-
Compare the calculated apparent stability constants for the EGTA-Ca²⁺ and EGTA-Mg²⁺ complexes to validate the selectivity.
Visualizing the Experimental Workflow and Chelation Principle
To further clarify the experimental process and the underlying chemical principle, the following diagrams are provided.
Caption: Experimental workflow for determining EGTA's selectivity.
Caption: Principle of selective chelation by EGTA.
References
A Researcher's Guide to Selecting EGTA: A Comparative Analysis of Supplier Offerings
For researchers, scientists, and professionals in drug development, the purity and performance of reagents are paramount to achieving reliable and reproducible experimental outcomes. Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA), a selective chelator of calcium ions (Ca²⁺), is a critical component in numerous biological assays. However, variability in purity and the presence of contaminants among different suppliers can significantly impact experimental results. This guide provides a comparative analysis of EGTA from various suppliers, supported by experimental protocols to empower researchers in making informed purchasing decisions.
Key Performance Indicators and Supplier Comparison
The quality of EGTA can be assessed based on several key parameters: purity, heavy metal content, and the absence of enzymatic contaminants such as DNases and RNases, particularly for molecular biology applications. Below is a summary of EGTA specifications from several prominent suppliers. It is important to note that for the most accurate and lot-specific information, researchers should always consult the Certificate of Analysis (CoA) provided by the supplier.
| Supplier | Product Grade | Purity Specification | Key Quality Control Tests Mentioned |
| BioShop Canada Inc. | Reagent Grade | min. 97% | - |
| Ultra Pure | min. 98% | - | |
| bioWORLD | Molecular Biology Grade | >97% or >99% | Tested for the presence of heavy metals. |
| MilliporeSigma (Calbiochem) | Molecular Biology Grade | ≥98% (dry basis, complexometric) | Heavy metals (as Pb): ≤0.001%; DNases, proteases, RNases: none detected. |
| Carl ROTH | p.a. (pro analysis) | ≥99% | - |
| Tocris Bioscience | Standard | Not explicitly stated, refer to CoA. | Refer to batch-specific Certificate of Analysis. |
The Impact of Impurities on Experimental Systems
Impurities in EGTA preparations can have significant consequences for a variety of assays:
-
Heavy Metal Contamination: Divalent cations other than Ca²⁺ can interfere with the activity of various enzymes. For instance, heavy metals like mercury, copper, and cadmium can inhibit alkaline phosphatase activity. In molecular biology, metal ions can damage DNA and inhibit PCR by interfering with the DNA polymerase, leading to reduced amplification efficiency or non-specific amplification.
-
Enzymatic Contamination: The presence of DNases and RNases is a critical concern in molecular biology workflows. These enzymes can degrade DNA and RNA templates, leading to failed PCR, qPCR, or other nucleic acid-based assays.
-
Unknown Particulates: In sensitive applications like fluorescence microscopy, particulate matter can interfere with imaging and data analysis.
Experimental Protocols for Comparative Evaluation of EGTA
To objectively compare EGTA from different suppliers, a series of standardized in-house validation experiments are recommended.
Purity Determination by Complexometric Titration
This method determines the effective concentration of EGTA by titrating it against a standardized calcium solution.
Principle: A known concentration of a calcium salt is titrated with the EGTA solution in the presence of a calcium-sensitive indicator. The endpoint, indicating that all calcium has been chelated by EGTA, is detected by a color change.
Protocol:
-
Preparation of a Standard Calcium Solution (e.g., 0.1 M CaCl₂): Accurately weigh a primary standard grade of calcium carbonate (CaCO₃), dissolve it in a minimal amount of HCl, and then dilute to a precise volume with deionized water.
-
Preparation of EGTA Solutions: Prepare solutions of EGTA from different suppliers at the same nominal concentration (e.g., 0.1 M) in a suitable buffer (e.g., pH 10 ammonia buffer).
-
Titration:
-
Pipette a known volume of the standard calcium solution into a flask.
-
Add a calcium indicator (e.g., murexide or calmagite).
-
Titrate with the EGTA solution until the color changes, indicating the endpoint.
-
-
Calculation: The purity of the EGTA can be calculated based on the volume of the EGTA solution required to chelate the known amount of calcium.
Assessment of Calcium Chelating Efficiency using a Calcium-Sensitive Electrode
This method provides a direct measurement of the free calcium concentration in a solution.
Principle: A calcium-selective electrode is used to measure the concentration of free Ca²⁺ in a buffered solution before and after the addition of EGTA. The reduction in free Ca²⁺ reflects the chelating efficiency of the EGTA.
Protocol:
-
Calibration: Calibrate the calcium-selective electrode using a series of calcium standards of known concentrations.
-
Measurement:
-
Prepare a buffer solution with a known initial concentration of free Ca²⁺.
-
Add a precise amount of the EGTA sample from each supplier to the solution.
-
Measure the final free Ca²⁺ concentration after equilibrium is reached.
-
-
Comparison: A greater reduction in free Ca²⁺ indicates a higher effective concentration and purity of the EGTA.
Functional Assay: Impact on a Calcium-Dependent Enzyme
Principle: The activity of a calcium-dependent enzyme is measured in the presence of EGTA from different suppliers. Higher purity EGTA will more effectively chelate the activating calcium, leading to a greater reduction in enzyme activity.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of a calcium-dependent enzyme (e.g., Calcineurin/PP2B) and its corresponding substrate.
-
Reaction Setup:
-
Set up reaction tubes containing the enzyme, substrate, and a controlled amount of calcium to activate the enzyme.
-
Add EGTA from different suppliers to separate reaction tubes.
-
Include a positive control (no EGTA) and a negative control (no calcium).
-
-
Activity Measurement: Incubate the reactions and measure the product formation over time using a suitable detection method (e.g., spectrophotometry).
-
Analysis: Compare the level of enzyme inhibition by EGTA from different suppliers.
Molecular Biology Grade Assessment: PCR Inhibition Assay
Principle: This assay assesses the presence of PCR inhibitors, such as heavy metals, in the EGTA samples.
Protocol:
-
PCR Master Mix Preparation: Prepare a standard PCR master mix containing a DNA template, primers, dNTPs, and a DNA polymerase.
-
Addition of EGTA: Add a consistent concentration of EGTA from each supplier to separate PCR reactions.
-
PCR Amplification: Run the PCR under standard cycling conditions.
-
Analysis: Analyze the PCR products by gel electrophoresis. The presence of PCR inhibitors in the EGTA will result in a fainter band or no amplification compared to the control reaction with no added EGTA.
Visualizing the Role and Evaluation of EGTA
To better understand the context of EGTA's function and the process of its comparative evaluation, the following diagrams are provided.
A Researcher's Guide to EGTA and Other Chelators: A Side-by-Side Comparison
In the intricate world of cellular signaling and biochemical research, the precise control of metal ion concentrations is paramount. Chelators, molecules that bind tightly to metal ions, are indispensable tools for researchers seeking to dissect the roles of these ions in biological processes. Among the most widely used chelators is EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid), prized for its selectivity for calcium ions (Ca²⁺). This guide provides a comprehensive, data-driven comparison of EGTA with other common chelators, including EDTA and BAPTA, to aid researchers, scientists, and drug development professionals in selecting the optimal chelator for their experimental needs.
At a Glance: Key Performance Metrics of Common Chelators
The efficacy of a chelator is defined by several key parameters, including its affinity for specific metal ions, the kinetics of binding, and its performance under varying pH conditions. The following tables summarize these critical metrics for EGTA, EDTA, and BAPTA, providing a quantitative foundation for comparison.
| Chelator | Dissociation Constant (Kd) for Ca²⁺ | Dissociation Constant (Kd) for Mg²⁺ | Selectivity for Ca²⁺ over Mg²⁺ |
| EGTA | ~110 nM at pH 7.0-7.5[1] | ~5 mM | High (~10⁵ fold)[1][2] |
| EDTA | ~1 µM | ~10 µM | Low |
| BAPTA | ~110 nM at pH >6.0[3] | ~1.7 mM | Very High (>10⁵ fold)[1][2] |
Table 1: Comparison of Dissociation Constants (Kd) and Selectivity. Lower Kd values indicate higher affinity. The data highlights EGTA's and BAPTA's superior selectivity for calcium over magnesium compared to EDTA.
| Chelator | Association Rate Constant (kon) for Ca²⁺ (M⁻¹s⁻¹) | Dissociation Rate Constant (koff) for Ca²⁺ (s⁻¹) |
| EGTA | ~1.5 x 10⁶[4] | ~0.2 |
| BAPTA | ~6 x 10⁸ | ~100 |
Table 2: Comparison of Calcium Binding and Dissociation Kinetics. BAPTA exhibits significantly faster on- and off-rates for calcium compared to EGTA, making it ideal for studying rapid calcium transients.
| Chelator | pH Dependence | Optimal pH Range |
| EGTA | High; affinity for Ca²⁺ decreases significantly at lower pH.[5] | 7.0 - 8.0 |
| EDTA | High; affinity for metal ions is pH-dependent. | Broad, but binding is strongest at alkaline pH. |
| BAPTA | Low; Ca²⁺ binding is relatively insensitive to pH changes in the physiological range.[2][3] | > 6.0 |
Table 3: Comparison of pH Dependence. BAPTA's relative insensitivity to pH fluctuations makes it a more reliable calcium buffer in experiments where pH may vary.
Diving Deeper: A Detailed Look at Each Chelator
EGTA: The Calcium Specialist
EGTA is a structural analog of EDTA, but with a crucial difference in its backbone that confers a high selectivity for calcium ions over magnesium ions (Mg²⁺).[6][7] This property is particularly advantageous in biological systems where Mg²⁺ is typically present at much higher concentrations than Ca²⁺.[7][8] Its slower binding kinetics, compared to BAPTA, make it suitable for buffering bulk, slower changes in calcium concentration rather than rapid, localized fluxes.[9]
EDTA: The Generalist
Ethylenediaminetetraacetic acid (EDTA) is a powerful, non-selective chelator that binds a wide range of divalent and trivalent metal ions with high affinity, including Ca²⁺, Mg²⁺, iron (Fe²⁺/³⁺), and zinc (Zn²⁺).[6][10][11] This broad specificity makes it a versatile tool for general metal ion sequestration, such as in preventing enzymatic degradation by metal-dependent nucleases during DNA and protein extraction.[11] However, its lack of selectivity for calcium makes it less suitable for specifically studying calcium signaling pathways in the presence of other divalent cations.
BAPTA: The Rapid Responder
BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) is another EGTA analog designed for high calcium selectivity and, critically, rapid binding and release of Ca²⁺ ions.[1][2] Its on-rate for calcium is approximately 400 times faster than that of EGTA.[9] This makes BAPTA the chelator of choice for studying fast, transient calcium signals, such as those occurring at the presynaptic terminal during neurotransmission.[5][12] Furthermore, BAPTA's affinity for calcium is largely independent of pH in the physiological range, providing a stable buffering capacity under varying experimental conditions.[2][3]
Experimental Protocols: Putting Chelators to the Test
Objective comparison of chelator performance relies on standardized experimental protocols. Below are detailed methodologies for key experiments used to characterize and compare these essential research tools.
Protocol 1: Determining Chelator Affinity for Metal Ions via Spectrophotometry
This protocol outlines a general method for determining the dissociation constant (Kd) of a chelator for a specific metal ion using a competitive spectrophotometric assay with a colorimetric indicator.
Materials:
-
Chelator of interest (e.g., EGTA, EDTA, BAPTA)
-
Metal ion solution of known concentration (e.g., CaCl₂)
-
Colorimetric metal ion indicator (e.g., Arsenazo III for calcium)
-
Buffer solution (pH-controlled and free of contaminating metal ions)
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a series of standard solutions: Create a range of solutions with a fixed concentration of the colorimetric indicator and varying concentrations of the metal ion in the buffer.
-
Measure absorbance: Measure the absorbance of each standard solution at the wavelength of maximum absorbance for the metal-indicator complex. This will generate a standard curve.
-
Prepare competitive binding solutions: Create a new series of solutions, each containing a fixed concentration of the chelator, the colorimetric indicator, and varying concentrations of the metal ion.
-
Measure absorbance of competitive solutions: Measure the absorbance of these solutions at the same wavelength. The presence of the chelator will reduce the amount of metal ion bound to the indicator, resulting in lower absorbance values.
-
Calculate free metal ion concentration: Using the standard curve, determine the concentration of the metal-indicator complex in the competitive binding solutions. From this, calculate the concentration of free metal ions.
-
Determine the Kd: The dissociation constant can be calculated using various binding models, such as the Cheng-Prusoff equation, which relates the IC50 (the concentration of chelator that inhibits 50% of indicator binding) to the Kd.
Protocol 2: Measuring Intracellular Calcium Concentration Changes Using Fluorescent Indicators and Chelators
This protocol describes how to use fluorescent calcium indicators in conjunction with chelators to measure and manipulate intracellular calcium levels.
Materials:
-
Cell culture of interest
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Chelator (e.g., EGTA-AM, BAPTA-AM) for intracellular loading
-
Extracellular chelator (e.g., EGTA, BAPTA) for controlling extracellular calcium
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution)
-
Fluorescence microscope or plate reader
-
Reagents for cell stimulation (e.g., ionomycin, thapsigargin)
Procedure:
-
Cell Loading: Incubate the cells with the AM ester form of the fluorescent calcium indicator (e.g., 1-5 µM Fluo-4 AM) in physiological salt solution for 30-60 minutes at 37°C. For experiments requiring intracellular chelation, co-load with the AM ester of the chelator (e.g., 10-50 µM BAPTA-AM).
-
Washing: Gently wash the cells with fresh physiological salt solution to remove extracellular dye and chelator.
-
Baseline Measurement: Acquire baseline fluorescence readings from the cells. For ratiometric indicators like Fura-2, this involves measuring emission at two different excitation wavelengths.
-
Stimulation: Apply a stimulus to induce a change in intracellular calcium concentration. This could be a specific agonist, or a general agent like ionomycin (a calcium ionophore) or thapsigargin (an inhibitor of the SERCA pump).
-
Fluorescence Measurement: Record the changes in fluorescence intensity over time.
-
Calibration (Optional but Recommended): To convert fluorescence ratios or intensities into absolute calcium concentrations, a calibration is necessary. This typically involves treating the cells with a calcium ionophore in the presence of a high calcium concentration (to obtain Fmax) and then a high concentration of a chelator like EGTA (to obtain Fmin). The Kd of the indicator is then used in the Grynkiewicz equation to calculate [Ca²⁺].[12][13]
Visualizing the Science: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex interactions and experimental procedures discussed.
Caption: A simplified diagram of a common calcium signaling pathway initiated by an external stimulus.
Caption: A typical experimental workflow for measuring intracellular calcium changes using fluorescent indicators and chelators.
Conclusion: Making an Informed Choice
The selection of an appropriate chelator is a critical decision in experimental design.
-
EGTA remains the workhorse for selective calcium buffering in the presence of high magnesium, particularly for studying slower, sustained calcium signals.
-
EDTA is a powerful, general-purpose chelator ideal for applications where broad metal ion sequestration is required, and calcium selectivity is not a primary concern.
-
BAPTA excels in studies of rapid calcium dynamics due to its fast on- and off-rates and its relative insensitivity to pH changes.
By carefully considering the quantitative data and experimental contexts presented in this guide, researchers can confidently choose the chelator that best suits their specific scientific questions, leading to more precise and reproducible results.
References
- 1. New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. T-jump study of calcium binding kinetics of calcium chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Pharmacological Strategies for Manipulating Plant Ca2+ Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Applying EDTA in Chelating Excess Metal Ions to Improve Downstream DNA Recovery from Mine Tailings for Long-Read Amplicon Sequencing of Acidophilic Fungi Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DETERMINING CALCIUM CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Calcium Chelation: A Comparative Guide to EGTA and its Alternatives in Experimental Models
For researchers, scientists, and drug development professionals, the precise control of calcium signaling is paramount to experimental success. Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA) is a widely utilized chelator for selectively binding calcium ions (Ca²⁺), thereby enabling the investigation of calcium-dependent cellular processes. This guide provides a comprehensive comparison of EGTA with its common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate chelating agent for your novel experimental model.
EGTA: The Workhorse of Calcium Chelation
EGTA is an aminopolycarboxylic acid that exhibits a significantly higher affinity for calcium ions over other divalent cations like magnesium (Mg²⁺), a crucial feature for experiments in physiological systems where Mg²⁺ is present at much higher concentrations.[1][2] Its primary function is to buffer the concentration of free Ca²⁺ in a solution, allowing researchers to probe the role of calcium in a multitude of cellular functions including signal transduction, enzyme activity, and muscle contraction.[3]
Head-to-Head Comparison: EGTA vs. BAPTA and EDTA
The choice of a calcium chelator can significantly impact experimental outcomes. While EGTA is a reliable tool, alternatives like BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) and EDTA (Ethylenediaminetetraacetic acid) offer distinct properties that may be more suitable for specific applications.
| Chelator | Dissociation Constant (Kd) for Ca²⁺ | On-Rate (kon) (M⁻¹s⁻¹) | Off-Rate (koff) (s⁻¹) | Selectivity for Ca²⁺ over Mg²⁺ | Key Characteristics |
| EGTA | ~150 nM at pH 7.2[3] | ~1.05 x 10⁷[2][4] | ~2.73[5] | High | Slower binding kinetics, ideal for studying slower Ca²⁺ dynamics.[6] |
| BAPTA | ~220 nM[2][4] | ~4.0 x 10⁸[2][4] | Faster than EGTA[6] | Very High | Rapidly binds and releases Ca²⁺, suitable for studying fast calcium transients.[6] Less pH-sensitive than EGTA.[6] |
| EDTA | Varies with pH | Slower than BAPTA | Slower than BAPTA | Low | Strong but less selective chelator, binds Mg²⁺ and other divalent cations.[7] |
Table 1: Comparative Properties of Common Calcium Chelators. This table summarizes the key kinetic and selectivity properties of EGTA, BAPTA, and EDTA, providing a basis for selecting the appropriate chelator for a given experiment.
Experimental Validation of EGTA's Effects
The application of EGTA in experimental models can elicit a range of cellular responses, from modulating ion channel activity to inducing programmed cell death. Understanding these effects is critical for interpreting experimental data accurately.
Modulating Cell Viability and Apoptosis
Chelation of extracellular calcium by EGTA has been shown to induce apoptosis in various cell types.[8] This is often concentration-dependent and can be a critical consideration in experimental design.
| Cell Line | EGTA Concentration | Observation | Reference |
| PC12 cells | 2 mM | Increased apoptotic cell death, characterized by cell shrinkage and nuclear condensation. | |
| SH-SY5Y human neuroblastoma cells | 2 mM | Induced DNA laddering and increased caspase-3-like activity, leading to apoptosis. | [9] |
| Human OSE cells | 4 mM | Induced apoptosis, with a time-dependent increase in apoptotic cells. | [10] |
Table 2: Effects of EGTA on Cell Viability and Apoptosis in Different Cell Lines. This table provides examples of the pro-apoptotic effects of EGTA at specific concentrations in various cell models.
Experimental Protocols
Cell Viability Assay Using MTT
This protocol outlines a common method for assessing the effect of EGTA on cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
Cell culture medium
-
EGTA solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/ml)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000 cells per well and culture for 12 hours.
-
Treat the cells with the desired concentration of EGTA (e.g., 1.8 mM) and incubate for the desired duration (e.g., 1-4 days).[8]
-
Add MTT solution to each well to a final concentration of 0.5 mg/ml and incubate at 37°C for 4 hours.[8]
-
Remove the supernatant and add 150 µl of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 490 nm using a microplate reader.[8]
Measurement of Intracellular Calcium Concentration Using Fura-2
This protocol describes how to measure changes in intracellular calcium concentration using the fluorescent indicator Fura-2, with EGTA used for calibration.
Materials:
-
Cells loaded with Fura-2 AM
-
HEPES-buffered saline (HBS)
-
EGTA solution
-
Ionomycin
-
Fluorescence plate reader or microscope
Procedure:
-
Load cells with Fura-2 AM according to the manufacturer's protocol.
-
Wash the cells and resuspend them in HBS.
-
To determine the minimum fluorescence ratio (Rmin), add EGTA to chelate any extracellular calcium, followed by ionomycin to release intracellular calcium stores and allow them to be chelated by the EGTA.[9]
-
To determine the maximum fluorescence ratio (Rmax), add a solution with a high calcium concentration in the presence of ionomycin to saturate the Fura-2 with calcium.[9]
-
Measure the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm.
-
Calculate the intracellular calcium concentration based on the ratio of fluorescence intensities at the two excitation wavelengths, using the determined Rmin and Rmax values for calibration.[9]
Visualizing the Impact of EGTA on Cellular Signaling
The chelation of extracellular calcium by EGTA can trigger specific signaling cascades within the cell, ultimately leading to apoptosis.
Caption: EGTA-induced apoptosis signaling pathway.
This diagram illustrates the proposed mechanism by which EGTA triggers apoptosis. By chelating extracellular calcium, EGTA reduces the influx of calcium into the cell, leading to a decrease in intracellular calcium levels. This disruption of calcium homeostasis can induce endoplasmic reticulum (ER) stress, which in turn activates a caspase cascade, ultimately resulting in programmed cell death.[11][12]
Caption: General experimental workflow for validating EGTA.
This workflow outlines the key steps involved in validating the use of EGTA in a novel experimental model, from initial cell culture and solution preparation to experimental treatment and subsequent analysis of cell viability and intracellular calcium levels.
Conclusion
The selection of an appropriate calcium chelator is a critical decision in the design of experiments investigating calcium-dependent signaling pathways. EGTA remains a valuable and widely used tool due to its high selectivity for calcium over magnesium. However, for studies requiring the investigation of rapid calcium dynamics, alternatives such as BAPTA may be more suitable. By carefully considering the specific requirements of the experimental model and validating the effects of the chosen chelator on cellular processes such as viability and apoptosis, researchers can ensure the generation of robust and reliable data. This guide provides a foundational understanding of EGTA and its alternatives, empowering researchers to make informed decisions for their novel experimental designs.
References
- 1. qcbr.queens.org [qcbr.queens.org]
- 2. Frontiers | EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels [frontiersin.org]
- 3. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 4. EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uni-ulm.de [uni-ulm.de]
- 6. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT cell viability assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. ER stress does not cause upregulation and activation of caspase-2 to initiate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of caspase-4 in endoplasmic reticulum stress-induced apoptosis and Aβ-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tabaslab.com [tabaslab.com]
A Researcher's Guide to Alternative Chelating Agents for EGTA Disodium
For researchers and professionals in drug development, precise control of divalent cations like calcium (Ca²⁺) is paramount. Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) disodium is a widely used chelating agent, prized for its high selectivity for Ca²⁺ over magnesium (Mg²⁺) ions, a critical feature in mimicking physiological conditions where Mg²⁺ is far more abundant. However, the experimental context dictates the optimal choice of a chelator, and a range of alternatives to EGTA disodium offer distinct advantages in terms of binding kinetics, pH sensitivity, and applicability in live-cell imaging. This guide provides a comprehensive comparison of this compound and its key alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Key Chelating Agents
The efficacy of a chelating agent is determined by its affinity for the target ion (in this case, Ca²⁺) and its selectivity against other competing ions (primarily Mg²⁺). These properties are quantified by the stability constant (LogK), where a higher LogK value indicates a stronger binding affinity. The following table summarizes the LogK values for Ca²⁺ and Mg²⁺ for EGTA and its common alternatives, providing a clear basis for selection based on experimental needs.
| Chelating Agent | LogK for Ca²⁺ | LogK for Mg²⁺ | Selectivity (LogK Ca²⁺ - LogK Mg²⁺) | Key Characteristics |
| EGTA | 10.7 | 5.3 | 5.4 | High Ca²⁺ selectivity, slow binding kinetics, pH-dependent Ca²⁺ affinity. |
| BAPTA | 6.97 - 7.13 | ~1.8 | ~5.2 - 5.3 | High Ca²⁺ selectivity, fast binding kinetics, largely pH-insensitive between 6.5 and 7.5. |
| EDTA | 10.7 | 8.7 | 2.0 | High affinity for both Ca²⁺ and Mg²⁺, low selectivity. |
| HEDTA | 8.08 | 5.67 | 2.41 | Moderate affinity and selectivity for Ca²⁺.[1] |
| NTA | 6.32 | 5.13 | 1.19 | Lower affinity and selectivity for Ca²⁺.[1] |
Note: The LogK values can vary slightly depending on the experimental conditions such as temperature and ionic strength. The values presented here are generally accepted figures under physiological-like conditions.[1][2]
In-Depth Look at Key Alternatives
BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid): The Fast Buffer
BAPTA is a prominent alternative to EGTA, particularly in studies of rapid calcium signaling events. Its key advantages are its fast "on-rate" for binding Ca²⁺ and its relative insensitivity to pH changes in the physiological range.[3] This makes BAPTA ideal for buffering rapid, localized Ca²⁺ transients at the subcellular level. For intracellular applications, its cell-permeant acetoxymethyl (AM) ester form, BAPTA-AM, is widely used. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active BAPTA molecule.[4]
EDTA (Ethylenediaminetetraacetic acid): The General-Purpose Chelator
EDTA is a powerful and widely used chelator with high affinity for a broad range of divalent and trivalent cations, including both Ca²⁺ and Mg²⁺. Its lack of selectivity for Ca²⁺ over Mg²⁺ makes it less suitable for applications aiming to mimic the intracellular environment. However, it is an excellent choice for applications where the goal is to sequester all divalent cations, such as in the inhibition of metalloproteases or DNases that require these ions as cofactors.
Other Alternatives: HEDTA and NTA
Hydroxyethylethylenediaminetriacetic acid (HEDTA) and Nitrilotriacetic acid (NTA) are other chelating agents with varying affinities and selectivities for Ca²⁺.[1] They offer a broader range of Ca²⁺ buffering capacities and can be used in combination to achieve precise control over free Ca²⁺ concentrations in experimental solutions.
Experimental Protocols
To empirically compare the efficacy of different calcium chelators, a functional assay involving a Ca²⁺-dependent enzyme is highly informative. The serine/threonine phosphatase calcineurin is an excellent candidate for such an assay due to its absolute dependence on Ca²⁺ for its activity.
Comparative Analysis of Chelator Efficacy on Calcineurin Activity
This protocol describes a method to compare the inhibitory effects of EGTA, BAPTA, and EDTA on the activity of calcineurin using a colorimetric assay that detects released phosphate.
Materials:
-
Recombinant human calcineurin
-
RII phosphopeptide substrate
-
Calmodulin
-
Assay Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 6 mM MgCl₂, 0.1 mM CaCl₂, pH 7.5)
-
EGTA, BAPTA, and EDTA stock solutions (e.g., 100 mM in dH₂O, pH adjusted to 7.5)
-
Malachite Green-based phosphate detection reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reaction Mix: For each chelator to be tested, prepare a reaction mix containing the assay buffer, calmodulin, and the RII phosphopeptide substrate.
-
Chelator Titration: In the wells of a 96-well plate, perform a serial dilution of each chelator (EGTA, BAPTA, EDTA) to achieve a range of final concentrations (e.g., from 1 µM to 10 mM). Include a "no chelator" control.
-
Enzyme Addition: Add a constant amount of recombinant calcineurin to each well to initiate the phosphatase reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes) to allow for enzymatic dephosphorylation of the substrate.
-
Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green reagent to each well. This reagent will react with the free phosphate released by calcineurin activity, producing a colored product.
-
Measure Absorbance: After a short incubation period for color development, measure the absorbance of each well at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no enzyme) from all readings. Plot the absorbance (proportional to calcineurin activity) against the concentration of each chelator. Calculate the IC₅₀ value for each chelator, which represents the concentration required to inhibit 50% of calcineurin activity.
Expected Outcome:
This experiment will generate dose-response curves for each chelator, allowing for a direct comparison of their potency in inhibiting a Ca²⁺-dependent enzyme. Due to its high Ca²⁺ selectivity and affinity, EGTA is expected to be a potent inhibitor. BAPTA should also show strong inhibition. EDTA's apparent potency might be influenced by its chelation of Mg²⁺ in the buffer, which can also affect enzyme activity.
Visualizing Mechanisms and Pathways
To further aid in the understanding of how these chelators function and the context in which they are used, the following diagrams, generated using Graphviz (DOT language), illustrate key processes.
Conclusion
The choice of a calcium chelator is a critical decision in experimental design. While this compound remains a valuable tool for its high selectivity for Ca²⁺, alternatives such as BAPTA offer significant advantages in studying rapid Ca²⁺ dynamics due to their fast binding kinetics and pH insensitivity. EDTA, with its broad chelating activity, is more suited for experiments requiring the general removal of divalent cations. By understanding the distinct properties of these chelators and employing functional assays to compare their effects, researchers can make informed decisions to achieve precise control over calcium signaling in their specific experimental systems.
References
Cross-Validation of Calcium-Dependent Signaling: A Comparative Guide to EGTA and BAPTA
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, calcium ions (Ca²⁺) are pivotal second messengers, orchestrating a vast array of physiological processes. To elucidate the precise role of calcium in a specific signaling cascade, researchers often rely on chelating agents to selectively buffer intracellular calcium concentrations. Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) has long been a staple in this experimental approach. However, the interpretation of results obtained solely with EGTA can be ambiguous. Cross-validation with alternative methods is crucial to robustly conclude that an observed biological phenomenon is indeed calcium-dependent.
This guide provides a comprehensive comparison of EGTA with its primary alternative, 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA), offering supporting experimental data and detailed protocols to aid in the rigorous design and interpretation of your research.
EGTA vs. BAPTA: A Head-to-Head Comparison
The fundamental difference between EGTA and BAPTA lies in their calcium binding kinetics. While both exhibit high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), BAPTA is a significantly faster Ca²⁺ buffer.[1] This disparity in their "on-rates" for calcium binding dictates their experimental utility and is a key consideration for cross-validation.
| Feature | EGTA | BAPTA |
| Ca²⁺ Binding Kinetics (on-rate) | Slow (kon ≈ 1.5 x 10⁶ M⁻¹s⁻¹) | Fast (kon ≈ 6 x 10⁸ M⁻¹s⁻¹) |
| Primary Application | Buffering bulk, slow changes in intracellular Ca²⁺ | Buffering rapid, localized Ca²⁺ transients |
| pH Sensitivity | More sensitive to pH changes | Less sensitive to pH changes |
| Selectivity for Ca²⁺ over Mg²⁺ | High | Very High |
Key Insight: The slow binding kinetics of EGTA make it effective at buffering widespread, gradual increases in cytosolic calcium. However, it may not be fast enough to capture the rapid, localized Ca²⁺ microdomains that trigger many fast cellular processes, such as neurotransmitter release at the synapse.[2][3] BAPTA, with its rapid binding, can effectively buffer these fast, localized transients.[2][3] Therefore, comparing the effects of both chelators can provide critical insights into the spatio-temporal dynamics of the calcium signal being investigated. If a cellular response is inhibited by BAPTA but not by EGTA, it strongly suggests the involvement of a rapid, localized calcium signal.
Quantitative Data from Comparative Studies
The differential effects of EGTA and BAPTA have been quantified in various experimental systems. These data highlight the importance of using both chelators to dissect the nature of calcium-dependent events.
Table 1: Effect of EGTA and BAPTA on Neurotransmitter Release
| Experimental System | Chelator Concentration | Effect on Neurotransmitter Release | Reference |
| Squid Giant Synapse | 80 mM EGTA | No significant reduction | [4] |
| Squid Giant Synapse | BAPTA (various concentrations) | Substantial reduction | [4] |
| Rat Neocortical Pyramidal Cells (terminals on bitufted neurons) | 0.1 mM BAPTA | 50% reduction of EPSP amplitude | [5] |
| Rat Neocortical Pyramidal Cells (terminals on bitufted neurons) | 1 mM EGTA | 50% reduction of EPSP amplitude | [5] |
| Rat Neocortical Pyramidal Cells (terminals on multipolar cells) | 0.5 mM BAPTA | 50% reduction of EPSP amplitude | [5] |
| Rat Neocortical Pyramidal Cells (terminals on multipolar cells) | 7 mM EGTA | 50% reduction of EPSP amplitude | [5] |
Table 2: Effect of EGTA and BAPTA on Voltage-Gated Ca²⁺ Currents in Bovine Chromaffin Cells
| Chelator and Concentration | Effect on Peak Ca²⁺ Current Amplitude | Effect on Voltage Sensitivity of Activation | Reference |
| EGTA (0.1 - 60 mM) | Remained constant | No effect | [6] |
| BAPTA (increasing concentrations) | Augmented | Shifted by ~15 mV towards positive voltages | [6] |
Potential Off-Target Effects
Experimental Protocols
To facilitate the cross-validation of your results, we provide detailed protocols for the intracellular loading of EGTA and BAPTA using their membrane-permeant acetoxymethyl (AM) ester forms.
Protocol 1: Intracellular Loading of EGTA-AM or BAPTA-AM
This protocol provides a general guideline for loading adherent cells in culture. Optimal concentrations and incubation times should be empirically determined for each cell type and experimental condition.
Materials:
-
EGTA-AM or BAPTA-AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1-10 mM stock solution of EGTA-AM or BAPTA-AM in anhydrous DMSO.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare a 2X working solution in HBSS. For a final concentration of 10 µM, dilute the stock solution accordingly.
-
To aid in the solubilization of the AM ester, it is recommended to first mix the required volume of the stock solution with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting in HBSS.
-
If your cells are known to extrude organic anions, consider adding probenecid to the working solution (final concentration 0.5-1 mM) to inhibit the activity of multidrug resistance transporters.
-
-
Cell Loading:
-
Culture your cells on a suitable imaging plate or coverslip.
-
Aspirate the culture medium and wash the cells once with pre-warmed HBSS.
-
Add an equal volume of the 2X working solution to the cells (this will result in a 1X final concentration).
-
Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time will vary depending on the cell type.
-
-
Washing and De-esterification:
-
After incubation, aspirate the loading solution and wash the cells gently two to three times with pre-warmed HBSS to remove extracellular chelator.
-
Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active chelator inside the cells.
-
-
Experimentation:
-
You are now ready to perform your experiment and measure the effect of intracellular calcium chelation on your biological process of interest.
-
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The IP3/DAG signaling pathway, a common calcium-dependent cascade.
Caption: Experimental workflow for cross-validating calcium-dependent signaling.
References
- 1. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alien intracellular calcium chelators attenuate neurotransmitter release at the squid giant synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transmitter release modulation by intracellular Ca2+ buffers in facilitating and depressing nerve terminals of pyramidal cells in layer 2/3 of the rat neocortex indicates a target cell-specific difference in presynaptic calcium dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential modulation of voltage-dependent Ca2+ currents by EGTA and BAPTA in bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium chelation independent effects of BAPTA on endogenous ANO6 channels in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to EGTA and EDTA in Decalcification for Research Applications
In the realm of histology and molecular pathology, the decalcification of mineralized tissues is a critical preparatory step. The choice of decalcifying agent can significantly impact the preservation of tissue morphology, antigenicity for immunohistochemistry (IHC), and the integrity of nucleic acids for molecular analyses. This guide provides an objective comparison of two widely used chelating agents, Ethylenediaminetetraacetic acid (EDTA) and Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA), for decalcification, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal agent for their specific needs.
Mechanism of Action: A Tale of Two Chelators
Both EDTA and EGTA are chelating agents that remove calcium ions from hydroxyapatite crystals in bone and other calcified tissues. They function by forming stable, soluble complexes with calcium ions, thereby gently dissolving the mineral component of the tissue. This process, while slower than acid-based decalcification, is renowned for its superior preservation of cellular and molecular components.
The primary distinction between the two lies in their affinity for divalent cations. While both chelate calcium, EGTA exhibits a significantly higher selectivity for calcium ions over magnesium ions compared to EDTA. This property of EGTA can be advantageous in specific applications where preserving the local concentration of magnesium is critical.[1]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative and qualitative data comparing the performance of EGTA and EDTA in decalcification. It is important to note that while EDTA has been extensively studied and compared with other decalcifying agents, direct comparative experimental data for EGTA in bone decalcification is less abundant in the scientific literature.
Table 1: Comparison of Decalcification Efficacy
| Parameter | EGTA | EDTA | Key Findings |
| Decalcification Rate | Generally considered slower to comparable to EDTA. One study on molars found an iminodiacetic acid form of EGTA to be a faster demineralizing agent than sodium salt EDTA.[2] | Slower than acid-based decalcifiers, with decalcification times ranging from days to weeks depending on tissue size and density.[3] | Direct comparisons on bone are limited. The rate is influenced by concentration, pH, and temperature. |
| Calcium Removal | A study on root dentin found no significant difference in calcium removal between 1% EGTA and 1% EDTA at pH 7.4.[4][5] | Effective at complete calcium removal, which can be monitored by radiographic or chemical methods.[6] | Both are effective at removing calcium from mineralized tissues. |
Table 2: Impact on Tissue Integrity and Subsequent Analyses
| Parameter | EGTA | EDTA | Key Findings |
| Tissue Morphology | Preserves tissue morphology well due to its gentle, non-acidic mechanism. | Excellent preservation of cellular and extracellular matrix architecture.[7] | Both are superior to acid-based methods for preserving tissue integrity. |
| Immunohistochemistry (IHC) | A study on inner ear tissue showed that both EGTA and EDTA preserved antigen epitopes. | Widely considered the gold standard for decalcification prior to IHC, with excellent preservation of antigenicity for a wide range of antibodies.[8][9][10] | Both appear to be suitable for IHC, though EDTA is more extensively validated. |
| Nucleic Acid Integrity (DNA & RNA) | Limited direct data available for bone. Its gentle mechanism suggests good preservation. | Superior to acid-based methods for preserving DNA and RNA, making it suitable for PCR, in situ hybridization, and next-generation sequencing.[7][11][12][13][14] | EDTA is the preferred choice when downstream molecular analysis of nucleic acids is required. The performance of EGTA in this regard requires further investigation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for decalcification using EDTA. Due to the scarcity of established protocols specifically for EGTA in bone decalcification, a suggested protocol based on the principles of EDTA decalcification is also provided.
Experimental Protocol 1: EDTA Decalcification of Bone Tissue
Materials:
-
10% or 14% EDTA solution, pH 7.2-7.4
-
10% Neutral Buffered Formalin (NBF)
-
Phosphate Buffered Saline (PBS)
-
Stirring device
-
Specimen containers
Procedure:
-
Fixation: Fix the bone specimen in 10% NBF for 24-48 hours. The fixative volume should be at least 20 times the specimen volume.
-
Rinsing: After fixation, rinse the specimen thoroughly with running tap water or PBS.
-
Decalcification:
-
Immerse the fixed specimen in the EDTA solution. The volume of the decalcifying solution should be at least 20 times the volume of the tissue.[15]
-
Place the container on a stirring device at room temperature or 4°C to ensure continuous agitation.[15]
-
Change the EDTA solution every 1-3 days to avoid saturation of the chelating agent.
-
-
Endpoint Determination: The duration of decalcification will vary depending on the size and density of the bone (from a few days to several weeks).[3] The endpoint can be determined by:
-
Physical testing: Gently bending or probing the specimen for flexibility.
-
Radiography (X-ray): The most accurate method to confirm the complete removal of mineral.
-
Chemical testing: The ammonium oxalate test can be used to detect calcium in the used decalcifying solution.
-
-
Post-Decalcification Rinsing: Once decalcification is complete, rinse the specimen extensively in running tap water or PBS for several hours to remove excess EDTA.
-
Processing: The decalcified tissue can then be processed for paraffin embedding, sectioning, and subsequent histological or molecular analysis.
Suggested Protocol 2: EGTA Decalcification of Bone Tissue
Materials:
-
10% EGTA solution, pH 7.2-7.4
-
10% Neutral Buffered Formalin (NBF)
-
Phosphate Buffered Saline (PBS)
-
Stirring device
-
Specimen containers
Procedure:
-
Fixation: Follow the same fixation protocol as for EDTA decalcification.
-
Rinsing: Rinse the fixed specimen thoroughly with running tap water or PBS.
-
Decalcification:
-
Immerse the specimen in the 10% EGTA solution at a volume of at least 20 times that of the tissue.
-
Agitate the solution continuously at room temperature.
-
Change the EGTA solution every 1-3 days.
-
-
Endpoint Determination: Monitor the decalcification progress using the same methods as for EDTA (physical, radiographic, or chemical testing).
-
Post-Decalcification Rinsing: Thoroughly rinse the specimen to remove residual EGTA.
-
Processing: Proceed with standard tissue processing for the desired analysis.
Mandatory Visualization
To further clarify the experimental workflows and the chemical nature of the chelating agents, the following diagrams are provided.
Caption: A comparative experimental workflow for evaluating EGTA and EDTA in decalcification.
Caption: A simplified diagram illustrating the chelation of calcium ions by EGTA or EDTA.
Conclusion
The choice between EGTA and EDTA for decalcification depends on the specific requirements of the research.
-
EDTA is a well-established and extensively validated decalcifying agent that offers excellent preservation of tissue morphology, antigenicity, and nucleic acid integrity. Its performance is well-documented, making it a reliable choice for a wide range of applications, particularly when immunohistochemistry or molecular analysis is planned.
-
EGTA , with its higher selectivity for calcium over magnesium, presents a potential advantage in specific experimental contexts. While direct comparative data on its efficacy in bone decalcification is limited, available evidence suggests it is a gentle and effective chelator. Further studies are needed to fully elucidate its performance characteristics in comparison to EDTA, especially concerning the preservation of nucleic acids in bone.
For routine applications requiring a balance of effective decalcification and excellent preservation of biological molecules, EDTA remains the gold standard . However, for studies where the selective chelation of calcium is paramount, EGTA is a viable alternative that warrants consideration and further investigation . Researchers are encouraged to perform pilot studies to determine the optimal decalcifying agent and protocol for their specific tissue type and downstream analyses.
References
- 1. What is the difference between EDTA and EGTA ? | AAT Bioquest [aatbio.com]
- 2. [Comparison of the chelating capacity of EDTA and EGTA, a new demineralized agent, on molars in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.dent.umich.edu [media.dent.umich.edu]
- 4. Demineralization effect of EDTA, EGTA, CDTA and citric acid on root dentin: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Proposal of an Appropriate Decalcification Method of Bone Marrow Biopsy Specimens in the Era of Expanding Genetic Molecular Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of EDTA decalcification on estrogen receptor and progesterone receptor immunohistochemistry and HER2/neu fluorescence in situ hybridization in breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. repub.eur.nl [repub.eur.nl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of the effect of various decalcification agents on the quantity and quality of nucleic acid (DNA and RNA) recovered from bone biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of decalcification protocols on immunohistochemistry and molecular analyses of bone samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bone Decalcification Protocol Using 14% EDTA Buffer Solution pH 7.2 - 7.4 [protocols.io]
Safety Operating Guide
Proper Disposal of EGTA Disodium: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety protocols. This guide provides essential information for the proper disposal of EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) disodium salt, a common chelating agent used in molecular biology and biochemistry research. Adherence to these procedures is vital to protect personnel and the environment.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedure, it is imperative to consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS). The following are general procedural steps for handling EGTA disodium for disposal.
Personal Protective Equipment (PPE):
Always wear appropriate personal protective equipment when handling this compound for disposal.
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2] |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH/MSHA approved respirator.[1][3] |
| Protective Clothing | Lab coat or other protective clothing to prevent skin contact.[4][5] |
Step-by-Step Disposal Procedure
The primary and universally recommended method for the disposal of this compound is through an approved chemical waste disposal service.[1][4][6][7]
-
Containment: Keep the this compound waste in its original container or a clearly labeled, compatible, and sealed container.[1] Do not mix with other waste materials.[1]
-
Labeling: Ensure the waste container is accurately labeled with the chemical name ("this compound" or "Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid disodium salt") and any relevant hazard information.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[6][7]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal. Dispose of contents and container to an approved waste disposal plant.[1][6][7]
Disposal of Contaminated Materials:
Any materials, such as paper towels or absorbent pads, that have come into contact with this compound should be collected, placed in a sealed bag or container, and disposed of as chemical waste along with the primary substance.[8] Handle uncleaned containers as you would the product itself.[1]
Spill Cleanup:
In the event of a spill:
-
Solid Spills: Carefully sweep or scoop the solid material into a suitable container for disposal.[4][6][7] Avoid generating dust.[1][6][7] The affected area should then be cleaned with water.[2][4]
-
Solution Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3]
Environmental Precautions:
It is crucial to prevent this compound from entering the environment. Do not dispose of this compound down the drain or in the regular trash.[1][2][4][8] While some sources note it may be considered non-hazardous waste under specific European directives, local regulations must be followed, and avoiding environmental release is a key precaution.[2][4]
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling EGTA Disodium
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ethylenediaminetetraacetic acid disodium salt (EGTA disodium), a common chelating agent. Adherence to these procedures will minimize risks and ensure operational integrity.
Immediate Safety and Handling Protocol
When working with this compound, a thorough understanding of its potential hazards is crucial for safe handling. The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2]
Hazard Identification and Personal Protective Equipment (PPE):
This compound is classified as harmful if inhaled and may cause irritation to the skin and serious eye irritation.[1][3][4][5] Prolonged or repeated inhalation may cause damage to the respiratory tract.[1][5] Therefore, a stringent PPE protocol is mandatory.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields.[6] | To prevent eye contact which can cause serious irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., PVC).[3] | To prevent skin contact which may cause irritation.[3] |
| Body Protection | Laboratory coat. | To prevent contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA-approved respirator is necessary.[1][7] | To prevent inhalation of dust, which is harmful.[1][4][5] |
Step-by-Step Handling and Disposal Plan
A systematic approach to handling and disposal ensures safety at every stage of the workflow.
1. Preparation and Engineering Controls:
-
Ensure the work area is well-ventilated.[1][8] Local exhaust ventilation is recommended to control airborne dust.
-
Locate the nearest eyewash station and safety shower before beginning work.[6][8][9]
2. Handling the Compound:
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[4][10] Seek medical attention.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[4][7] Seek medical attention if symptoms persist.[1][5]
-
Spill: For dry spills, carefully sweep or vacuum the material and place it in a suitable, labeled container for disposal.[2][6][8] Avoid creating dust.[2][6][8]
4. Waste Disposal:
-
Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations.[2][3][9]
-
Do not allow the substance to enter drains or waterways.[2][3][11]
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[5]
Operational Workflow for Safe Handling
To visualize the procedural flow of handling this compound safely, the following diagram outlines the key steps and decision points.
References
- 1. valudor.com [valudor.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. nexchem.co.uk [nexchem.co.uk]
- 4. thermofishersci.in [thermofishersci.in]
- 5. fishersci.se [fishersci.se]
- 6. the-eye.eu [the-eye.eu]
- 7. westliberty.edu [westliberty.edu]
- 8. fishersci.com [fishersci.com]
- 9. archpdfs.lps.org [archpdfs.lps.org]
- 10. carlroth.com [carlroth.com]
- 11. himediadownloads.com [himediadownloads.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
